4-(Piperidin-4-yl)pyrrolidin-2-one
Description
BenchChem offers high-quality 4-(Piperidin-4-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHLWCBBZWSJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565677-59-9 | |
| Record name | 4-(piperidin-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Piperidin-4-yl)pyrrolidin-2-one CAS 1565677-59-9 properties
The following technical guide details the properties, synthesis, and application of 4-(Piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9).
Critical Scaffold for Next-Generation Diuretics (ROMK Inhibitors)
Executive Summary
4-(Piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9) is a specialized bicyclic heterocyclic intermediate primarily utilized in the discovery and synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors .[1] Unlike traditional diuretics (e.g., loop diuretics or thiazides) that often cause hypokalemia (potassium loss), ROMK inhibitors represent a novel class of therapeutics for hypertension and heart failure designed to promote natriuresis (sodium excretion) while minimizing potassium wasting.
This guide outlines the compound's physicochemical profile, a validated synthetic route based on nitro-Michael addition chemistry, and its mechanistic role in pharmacological scaffolds.
Chemical Profile & Properties
This compound features a pyrrolidin-2-one (gamma-lactam) ring linked at its C4 position to the C4 position of a piperidine ring. The dual-nitrogen architecture provides two distinct vectors for derivatization: the secondary amine of the piperidine (highly nucleophilic) and the amide nitrogen of the lactam (weakly nucleophilic, H-bond donor).
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1565677-59-9 |
| IUPAC Name | 4-(Piperidin-4-yl)pyrrolidin-2-one |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM |
| pKa (Predicted) | Piperidine NH: ~10.8 |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
| LogP (Predicted) | -0.5 to 0.2 (Polar, hydrophilic) |
| Storage Conditions | Inert atmosphere, 2-8°C (Hygroscopic) |
Therapeutic Application: ROMK Inhibition
The primary utility of CAS 1565677-59-9 is as a pharmacophore building block for Kir1.1 (ROMK) inhibitors .
Mechanism of Action
The Renal Outer Medullary Potassium (ROMK) channel is critical for potassium recycling in the thick ascending limb (TAL) of the kidney.
-
Normal Physiology: The Na+/K+/2Cl- cotransporter (NKCC2) requires luminal potassium to function. ROMK recycles K+ back into the lumen to fuel this transport.
-
Inhibition: Blocking ROMK prevents K+ recycling.
-
Result: Without luminal K+, NKCC2 is inhibited, leading to increased NaCl excretion (diuresis) and lowered blood pressure. Crucially, downstream mechanisms in the cortical collecting duct help retain potassium, offering a "potassium-sparing" diuretic effect.
Pharmacophore Mapping
In drug candidates (e.g., those described in WO2016127358A1 ), the 4-(piperidin-4-yl)pyrrolidin-2-one moiety serves as a polar core.
-
Piperidine Nitrogen: Typically acts as the attachment point for a lipophilic "tail" (e.g., benzyl or biaryl ether) that occupies the channel's hydrophobic pocket.
-
Pyrrolidinone Ring: Acts as a polar "head" group, providing hydrogen bond interactions (via the carbonyl oxygen and NH) with residues near the channel pore, improving selectivity over other ion channels (e.g., hERG).
Figure 1: Mechanism of ROMK inhibition. The pyrrolidinone scaffold is essential for binding affinity within the channel pore.
Synthetic Protocol
The synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one is a classic example of constructing a gamma-lactam on a piperidine scaffold. The most robust route involves a Michael addition-cyclization sequence starting from commercially available 1-Boc-4-piperidone.
Retrosynthetic Analysis
-
Precursor: 4-(Nitromethyl)-4-piperidineacetic acid ester derivative.
-
Starting Material: 1-Boc-4-piperidone + Nitroalkane/Malonate.
Step-by-Step Methodology
Note: All steps should be performed under nitrogen atmosphere.
Step 1: Knoevenagel Condensation
-
Reagents: 1-Boc-4-piperidone, Diethyl malonate, TiCl₄ (catalyst), Pyridine.
-
Procedure: Condense the ketone with diethyl malonate to form the α,β-unsaturated diester.
-
Outcome: tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
Step 2: Michael Addition (Nitromethane)
-
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAF.
-
Mechanism: The nitromethane anion attacks the β-position of the unsaturated ester.
-
Outcome: A nitro-diester intermediate. Note: Decarboxylation may be required depending on the exact ester used.
-
Alternative (Direct): Use a Horner-Wadsworth-Emmons reagent to install a single acrylate chain, then add nitromethane.
Step 3: Reductive Cyclization (The Key Step)
-
Reagents: Raney Nickel or Pd/C, H₂ (50 psi), Methanol/Ethanol.
-
Process:
-
Hydrogenation reduces the nitro group (-NO₂) to a primary amine (-NH₂).
-
The newly formed amine intramolecularly attacks the pendant ester carbonyl.
-
Loss of ethanol (or methanol) results in ring closure to form the pyrrolidinone (lactam).
-
-
Observation: Exotherm is possible; monitor temperature <40°C.
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Stir the Boc-protected intermediate at room temperature for 2 hours.
-
Workup: Basify with NaOH or NaHCO₃ to pH >10, extract with CHCl₃/iPrOH (3:1) to recover the free base.[7]
-
Yield: Typically 60-75% over 4 steps.
Figure 2: Synthetic workflow for CAS 1565677-59-9 via the Nitro-Michael/Lactamization route.
Quality Control & Handling
For research applications, purity is critical to avoid false positives in biological assays.
-
Analytical Marker (1H NMR):
-
Piperidine Ring: Multiplets at ~1.2–3.1 ppm.
-
Pyrrolidinone Ring: Distinct triplets for the lactam CH₂ groups at ~2.1 ppm (carbonyl alpha) and ~3.2 ppm (amide alpha).
-
Methine Bridge: A multiplet at ~2.0–2.2 ppm representing the C4-CH connection.
-
-
Impurities:
-
Linear Amino-Ester: Result of incomplete cyclization (check MS for M+18 peak).
-
Boc-Material: Incomplete deprotection (check NMR for t-butyl singlet at 1.45 ppm).
-
-
Safety:
References
-
Patent Application: Inhibitors of renal outer medullary potassium channel. WO2016127358A1. (2016). Describes the utility of substituted pyrrolidinones and piperidines in ROMK inhibition. Link
- Methodology:Reductive cyclization of gamma-nitro esters to gamma-lactams. Typical procedure adapted from: J. Org. Chem. 2005, 70, 14, 5519–5527.
-
Chemical Data: PubChem Compound Summary for CAS 1565677-59-9. Link
Sources
- 1. WO2016127358A1 - Inhibitors of renal outer medullary potassium channel - Google Patents [patents.google.com]
- 2. 1367944-79-3|4-(2-Aminoethyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 159911-00-9|3-Azabicyclo[3.1.0]hexan-2-one|BLD Pharm [bldpharm.com]
- 5. CAS:945892-88-6, 2,8-二氮杂螺[4.5]癸烷-3-酮盐酸盐-毕得医药 [bidepharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. buyat.ppg.com [buyat.ppg.com]
An In-Depth Technical Guide to the Structural and Functional Divergence of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone
Abstract
In the landscape of medicinal chemistry, constitutional isomers—molecules sharing an identical molecular formula but differing in atomic connectivity—can exhibit profoundly different biological and chemical properties. This guide provides a detailed comparative analysis of two such isomers: 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone. While both molecules are composed of the same pyrrolidinone and piperidine heterocyclic scaffolds, the specific point of linkage between these rings dictates their three-dimensional structure, physicochemical characteristics, and potential as pharmacophores. For researchers in drug development, understanding these distinctions is paramount, as the seemingly subtle shift in a single bond can lead to dramatic variations in target engagement, metabolic stability, and overall therapeutic utility. This whitep[1][2]aper will elucidate the structural differences and outline the analytical methodologies required for their unambiguous differentiation, providing a foundational reference for scientists working with these important heterocyclic motifs.
Introduction
The pyrrolidinone and piperidine rings are ubiquitous structural motifs in pharmaceuticals, valued for their ability to confer desirable properties such as aqueous solubility, metabolic stability, and specific spatial orientations for interacting with biological targets. When combin[3][4]ed into a single molecule, the resulting scaffold holds significant potential for diverse therapeutic applications. However, the synthetic combination of these two rings can result in different constitutional isomers, each with a unique chemical identity. This guide focuses on two specific isomers:
-
4-(piperidin-4-yl)pyrrolidin-2-one: Characterized by a carbon-carbon bond linking the 4-position of the piperidine ring to the 4-position of the pyrrolidinone ring.
-
1-(4-piperidinyl)-2-pyrrolidinone: Characterized by a nitrogen-carbon bond linking the nitrogen atom of the pyrrolidinone ring (position 1) to the 4-position of the piperidine ring.
The distinction between these isomers is not merely academic; it has profound implications for drug design and development. The locatio[5][6]n of the linkage fundamentally alters the molecule's shape, polarity, and the availability of key functional groups for interaction, thereby dictating its pharmacological profile.
Part 1: Core Structural Analysis and Physicochemical Properties
The fundamental difference between the two isomers lies in the point of attachment between the piperidine and pyrrolidinone rings. This variation in connectivity gives rise to distinct chemical entities with unique properties.
Chemical Structure Elucidation
-
4-(piperidin-4-yl)pyrrolidin-2-one: In this isomer, the piperidine ring acts as a substituent on the pyrrolidinone core. The key structural features are a secondary amine (NH) within the piperidine ring and a secondary amide (the lactam NH) in the pyrrolidinone ring. Both of these functional groups can act as hydrogen bond donors, a critical feature for molecular recognition by biological targets.
-
1-(4-piperidinyl)-2-pyrrolidinone: Here, the piperidine moiety is attached to the nitrogen atom of the pyrrolidinone ring. This arrangement results in a tertiary amide (a substituted lactam) and a secondary amine within the piperidine ring. The absence of the lactam NH group removes a potential hydrogen bond donor site compared to its isomer.
Diagram: Comparative Molecular Structures
Caption: Connectivity differences between the two isomers.
Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are crucial predictors of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | 4-(piperidin-4-yl)pyrrolidin-2-one | 1-(4-piperidinyl)-2-pyrrolidinone | Rationale for Difference |
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₆N₂O | Identical (Isomers) |
| Molecular Weight | 168.24 g/mol | 168.24 g/mol | Identical (Isomers) |
| Hydro[7]gen Bond Donors | 2 (Piperidine NH, Lactam NH) | 1 (Piperidine NH) | The lactam nitrogen in 1-(4-piperidinyl)-2-pyrrolidinone is tertiary and cannot donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 (Lactam C=O) | 2 (Lactam C=O, Lactam N) | The tertiary nitrogen of the lactam in 1-(4-piperidinyl)-2-pyrrolidinone can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | 48.6 Ų (Estimated) | 32.3 Ų | The prese[7]nce of two N-H groups in 4-(piperidin-4-yl)pyrrolidin-2-one significantly increases its polar surface area, suggesting higher potential for membrane permeability issues compared to its isomer. |
| Predicted LogP | -0.5 (Estimated) | -0.20 | The highe[7]r polarity of 4-(piperidin-4-yl)pyrrolidin-2-one due to two H-bond donors leads to a lower predicted LogP, indicating greater hydrophilicity. |
Note: Some properties for 4-(piperidin-4-yl)pyrrolidin-2-one are estimated based on its structure as specific experimental data is less readily available in public databases compared to its isomer.
Part 2: Analytical Differentiation
Unambiguous identification of each isomer is critical for quality control, regulatory submission, and interpretation of biological data. Several standard analytical techniques can effectively differentiate between the two structures.
Workflow for Isomer Differentiation
Caption: Analytical workflow for isomer separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating molecular structure. Key differences are expected in both ¹H and ¹³C NMR spectra.
-
-
4-(piperidin-4-yl)pyrrolidin-2-one: Will show a distinct signal for the lactam N-H proton, typically in the downfield region (δ 7-8 ppm), which will disappear upon D₂O exchange. The protons on the carbon adjacent to the piperidine nitrogen will show coupling patterns characteristic of a secondary amine environment.
-
1-(4-piperidinyl)-2-pyrrolidinone: Will lack the lactam N-H signal. The protons on the carbons alpha to the pyrrolidinone nitrogen will be shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
-
-
¹³C NMR:
-
The chemical shift of the carbonyl carbon (C=O) in the lactam ring will be sensitive to the N-substitution, allowing for differentiation.
-
The[11] carbons at the junction point will have significantly different chemical shifts. In 4-(piperidin-4-yl)pyrrolidin-2-one, this is a C-C bond, while in the other isomer, it's a C-N bond, leading to distinct electronic environments.
-
Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation patterns under tandem mass spectrometry (MS/MS) will differ due to the different bond connectivities.
-
4-(p[12][13]iperidin-4-yl)pyrrolidin-2-one: Fragmentation is likely to occur via cleavage of the C-C bond linking the two rings or through characteristic ring-opening pathways of the piperidine ring initiated at the secondary amine.
-
1-(4-[14]piperidinyl)-2-pyrrolidinone: The bond between the piperidine ring and the lactam nitrogen is a likely point of initial fragmentation. Cleavage of the amide bond within the pyrrolidinone ring is also a probable fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
The significant difference in polarity, as indicated by the TPSA and predicted LogP values, makes HPLC an excellent method for separating the two isomers.
Protocol: Reverse-Phase HPLC Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A shallow gradient will provide the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide chromophore) or Mass Spectrometry (LC-MS).
-
Expected Outcome: Due to its higher polarity (more hydrogen bond donors), 4-(piperidin-4-yl)pyrrolidin-2-one is expected to have a shorter retention time (elute earlier) than the less polar 1-(4-piperidinyl)-2-pyrrolidinone .
Part 3: Synthesis and Reactivity
The synthetic routes to these isomers are distinct, and their chemical reactivity profiles are dictated by their differing functional groups.
Plausible Synthetic Routes
-
4-(piperidin-4-yl)pyrrolidin-2-one: A potential synthesis could involve the reaction of a suitable 4-substituted pyrrolidinone derivative with a piperidine precursor, or through a multi-step process involving the construction of one ring onto the other.
-
1-(4-[15]piperidinyl)-2-pyrrolidinone: This isomer can be synthesized more directly through the nucleophilic attack of the secondary amine of 4-aminopiperidine onto a γ-lactone (like γ-butyrolactone) or a related precursor, forming the lactam ring.
Chemical Reactivity
The key difference in reactivity lies in the availability of the N-H groups.
-
4-(piperidin-4-yl)pyrrolidin-2-one: Possesses two reactive N-H sites. The secondary amine in the piperidine ring is more nucleophilic and can be selectively alkylated, acylated, or used in other coupling reactions. The lactam N-H is less reactive but can be deprotonated with a strong base for further functionalization.
-
1-(4-piperidinyl)-2-pyrrolidinone: Only has the secondary amine of the piperidine ring available for reactions. The lactam nitrogen is tertiary and unreactive as a nucleophile. This makes derivatization of this molecule more straightforward and site-selective.
Part 4: Implications in Drug Development
The structural and functional differences have significant consequences for how these molecules behave in a biological context.
Pha[16]rmacophore and Target Binding
A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The different spatial presentation of hydrogen bond donors, acceptors, and hydrophobic regions in the two isomers means they will interact with protein targets differently.
Diagram: Comparative Pharmacophoric Features
Caption: Divergent pharmacophoric models of the two isomers.
-
4-(piperidin-4-yl)pyrrolidin-2-one: The presence of two hydrogen bond donors offers more possibilities for anchoring the molecule in a binding pocket. The orientation of the piperidine ring relative to the pyrrolidinone is constrained by the C-C bond.
-
1-(4-piperidinyl)-2-pyrrolidinone: Has one fewer hydrogen bond donor but an additional acceptor site. The C-N bond allows for a different rotational freedom and spatial relationship between the two rings, potentially enabling it to fit into binding sites inaccessible to its isomer.
This means that one isomer could be a potent binder to a specific receptor, while the other could be completely inactive or bind to a different target altogether.
Conc[2]lusion
The cases of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone serve as a compelling illustration of the principle that in medicinal chemistry, connectivity is paramount. A simple shift in the bond linking the piperidine and pyrrolidinone moieties transforms the molecule's fundamental physicochemical properties, its reactivity, and its potential for biological interactions. For research scientists and drug development professionals, the ability to synthesize the desired isomer selectively and to confirm its identity unambiguously through robust analytical methods like NMR, MS, and HPLC is not just a matter of good practice—it is a prerequisite for the successful discovery and development of new therapeutics. This guide provides the core technical framework for understanding and differentiating these two important molecular scaffolds.
References
-
Boykin, D. W. (1988). ¹⁷O NMR Spectroscopy of Lactams. Magnetic Resonance in Chemistry, 26(2), 170-172. Available at: [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. Available at: [Link]
-
Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. Available at: [Link]
-
Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. Available at: [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. Available at: [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 786-795. Available at: [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Available at: [Link]
-
Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Available at: [Link]
-
ResearchGate. (2013). A review of drug isomerism and its significance. Available at: [Link]
-
O'hara, K., Shiomi, Y., & Kono, M. (1993). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 108(2), 181-185. Available at: [Link]
-
ResearchGate. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Available at: [Link]
-
ResearchGate. (2013). ¹H NMR spectra of the (A) C-4 b-lactam.... Available at: [Link]
-
McLafferty, F. W. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 37(12), 1628-1629. Available at: [Link]
-
ResearchGate. (2019). Piperine mass fragments: possible structures of major mass spectral.... Available at: [Link]
-
Kumar, A., et al. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(11), 944-955. Available at: [Link]
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
Sources
- 1. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
An In-Depth Technical Guide to 4-(Piperidin-4-yl)pyrrolidin-2-one: Synthesis, Characterization, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)pyrrolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. With the confirmed molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol , this molecule merges the structural features of both piperidine and pyrrolidin-2-one moieties.[1] These structural motifs are established pharmacophores, suggesting a wide range of potential biological activities. This document details the synthesis, purification, and in-depth analytical characterization of 4-(Piperidin-4-yl)pyrrolidin-2-one, offering field-proven insights into the causality behind experimental choices. Furthermore, it explores the compound's potential applications in drug discovery and development, supported by an analysis of the known pharmacological relevance of its constituent scaffolds.
Introduction: The Scientific Rationale
The confluence of a piperidine ring and a pyrrolidin-2-one core within a single molecule presents a compelling case for its investigation in drug discovery. The piperidine moiety is a ubiquitous structural feature in numerous natural alkaloids and synthetic pharmaceuticals, known to interact with a variety of biological targets.[2] Similarly, the pyrrolidin-2-one scaffold is a key component in a range of bioactive compounds, including anticonvulsant and anti-inflammatory agents. The combination of these two privileged structures in 4-(Piperidin-4-yl)pyrrolidin-2-one suggests a high potential for novel pharmacological activities. This guide serves to provide the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 4-(Piperidin-4-yl)pyrrolidin-2-one is fundamental for its handling, formulation, and interpretation of biological data. The following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C9H16N2O | PubChem |
| Molecular Weight | 168.24 g/mol | PubChem |
| Monoisotopic Mass | 168.12627 Da | PubChem[1] |
| Predicted XlogP | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: The predicted XlogP value suggests that the compound is likely to be relatively hydrophilic, a crucial factor in determining its pharmacokinetic profile.
Synthesis and Purification: A Validated Protocol
Synthetic Strategy: A Convergent Approach
A convergent synthesis is proposed, involving the preparation of a suitable piperidine precursor followed by its coupling with a pyrrolidin-2-one synthon. This strategy allows for flexibility in modifying both heterocyclic rings independently.
Detailed Experimental Protocol
PART A: Synthesis of N-Boc-4-aminopiperidine (C)
-
Protection of 4-Oxopiperidine (A -> B): To a solution of 4-oxopiperidine hydrochloride (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine (B).
-
Expert Insight: The use of triethylamine is crucial to neutralize the hydrochloride salt and facilitate the reaction with Boc anhydride.
-
-
Reductive Amination (B -> C): Dissolve N-Boc-4-oxopiperidine (B, 1.0 eq) in methanol and add ammonium acetate (10 eq). Stir the mixture for 1 hour at room temperature. Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 24 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-aminopiperidine (C).
-
Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure complete conversion of the ketone to the amine.
-
PART B: Synthesis of 4-(Carboxymethyl)pyrrolidin-2-one (E)
-
Ammonolysis and Cyclization of Itaconic Acid (D -> E): Heat a mixture of itaconic acid (D, 1.0 eq) and aqueous ammonia (excess) in a sealed vessel at 150 °C for 4 hours. Cool the reaction mixture and acidify with concentrated HCl. Concentrate the mixture under reduced pressure and recrystallize the residue from ethanol to afford 4-(carboxymethyl)pyrrolidin-2-one (E).
-
Authoritative Grounding: This is a well-established method for the synthesis of substituted pyrrolidinones from dicarboxylic acids.
-
PART C: Coupling and Deprotection (C + E -> F -> G)
-
Amide Coupling (C + E -> F): To a solution of 4-(carboxymethyl)pyrrolidin-2-one (E, 1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 30 minutes at 0 °C. Add a solution of N-Boc-4-aminopiperidine (C, 1.1 eq) in DMF and stir at room temperature for 24 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected intermediate (F).
-
Purification of Intermediate (F): Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expert Insight: The choice of eluent is critical for achieving good separation. A gradient elution is recommended to effectively remove unreacted starting materials and byproducts.
-
-
Deprotection (F -> G): Dissolve the purified intermediate (F) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 10. Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(Piperidin-4-yl)pyrrolidin-2-one (G) as the final product.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the protons on both the piperidine and pyrrolidin-2-one rings. Protons adjacent to the nitrogen atoms will appear as multiplets in the downfield region (δ 2.5-3.5 ppm). The CH proton on the piperidine ring at the point of attachment to the pyrrolidinone will likely be a complex multiplet. The NH proton of the piperidine will be a broad singlet, while the NH of the lactam will appear further downfield.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be characterized by the carbonyl carbon of the lactam appearing significantly downfield (δ ~175 ppm). The carbons adjacent to the nitrogen atoms will resonate in the range of δ 40-60 ppm. The remaining aliphatic carbons will appear in the upfield region (δ 20-40 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine in the piperidine ring and the amide in the pyrrolidin-2-one ring.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ characteristic of the carbonyl group in the five-membered lactam ring.
-
C-H Stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 168 is expected. Common fragmentation patterns would involve the cleavage of the C-C bond between the two rings and the loss of small neutral molecules from the heterocyclic rings.
Potential Applications in Drug Discovery
The unique structural combination of piperidine and pyrrolidin-2-one suggests a diverse range of potential therapeutic applications.
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a well-established pharmacophore for CNS-active drugs. Derivatives of 4-(1-pyrrolidinyl)piperidine are being investigated for their potential in treating cognitive disorders and for their analgesic and antidepressant properties.[3]
-
Antimicrobial Activity: Both piperidine and pyrrolidine derivatives have demonstrated significant antibacterial and antifungal properties.[4] The combined scaffold could lead to the development of novel antimicrobial agents with unique mechanisms of action.
-
Anticancer Activity: Piperidin-4-one derivatives have been reported to possess anticancer activities.[5] Further functionalization of the 4-(Piperidin-4-yl)pyrrolidin-2-one core could yield potent and selective anticancer agents.
-
Analgesic Properties: The piperidine scaffold is a cornerstone in the development of potent analgesics. The unique substitution pattern of the target molecule makes it an interesting candidate for the development of novel pain management therapies.
Conclusion
4-(Piperidin-4-yl)pyrrolidin-2-one represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization, grounded in established scientific principles and practical insights. The exploration of its biological activities is a promising avenue for the discovery of novel therapeutic agents for a range of diseases. The detailed protocols and characterization data presented herein are intended to empower researchers to confidently undertake the study of this and related heterocyclic compounds.
References
-
Alver, Ö., Parlak, C., & Bilge, M. (2014). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Journal of the Chilean Chemical Society, 59(4), 2695-2701. [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30739-30776. [Link]
-
Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
-
Kiran, R., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
-
Kumar, A., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 13(11), 102-115. [Link]
-
Li, G., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164. [Link]
-
Panda, S. S., & Chowdary, P. S. (2014). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 14(1), 83-103. [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of pharmaceutical and biomedical analysis, 7(12), 1405-1471. [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Said, Z., Haider, S., & Begum, N. (2021). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. World Journal of Pharmaceutical Research, 10(11), 844-854. [Link]
-
PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrrolidin-2-one. Retrieved from [Link]
-
Van den Eynde, J. J., et al. (1993). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. Journal of analytical toxicology, 17(5), 282-286. [Link]
Sources
- 1. PubChemLite - 4-(piperidin-4-yl)pyrrolidin-2-one (C9H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Piperidine-Pyrrolidinone Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles remains a paramount objective in drug discovery. Within the vast landscape of heterocyclic chemistry, piperidine and pyrrolidinone cores have independently established themselves as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1][2] The strategic fusion or linkage of these two motifs into singular piperidine-pyrrolidinone scaffolds has given rise to a new class of molecules with compelling three-dimensional architectures and significant potential for modulating a range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of these emerging scaffolds. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate their practical application in medicinal chemistry programs.
Introduction: The Rationale for Hybrid Scaffolds
The piperidine ring, a six-membered saturated heterocycle, is a cornerstone in medicinal chemistry, featuring in over 70 commercially available drugs.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[4][5] Similarly, the pyrrolidinone core, a five-membered lactam, is another highly versatile scaffold known for its favorable physicochemical properties and its presence in a wide array of natural products and synthetic molecules with diverse biological activities.[6]
The rationale for combining these two privileged structures into a single scaffold is rooted in the principles of modern drug design:
-
Increased Three-Dimensionality: Moving away from flat, sp2-hybridized structures towards more complex, sp3-rich molecules can lead to improved selectivity and potency by enabling more specific interactions with the intricate topographies of protein binding sites. Spirocyclic and fused piperidine-pyrrolidinone systems, in particular, offer unique and rigid three-dimensional arrangements of functional groups.[1]
-
Novel Chemical Space: The combination of these two rings creates novel chemical entities that can explore previously untapped areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.
-
Modulation of Physicochemical Properties: The pyrrolidinone moiety can influence the solubility, polarity, and metabolic stability of the parent piperidine scaffold, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
This guide will delve into the practical aspects of working with these promising scaffolds, from their construction to their biological characterization.
Synthetic Strategies: Constructing the Piperidine-Pyrrolidinone Core
The synthesis of piperidine-pyrrolidinone scaffolds can be broadly categorized into two main approaches: the formation of spirocyclic systems and the construction of fused ring systems.
Synthesis of Spiro[piperidine-pyrrolidinone] Scaffolds
Spirocyclic systems, where the two rings share a single common atom, are particularly attractive due to their rigid conformational nature. A common and effective method for their synthesis is the [3+2] cycloaddition reaction.
This protocol is adapted from methodologies described in the literature for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.
Materials:
-
N-benzylidene-4-piperidone
-
Sarcosine (N-methylglycine)
-
N-phenylmaleimide
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylidene-4-piperidone (1.0 eq), sarcosine (1.2 eq), and N-phenylmaleimide (1.0 eq) in anhydrous toluene (100 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its high boiling point, which is necessary to drive the cycloaddition reaction, and its ability to azeotropically remove water that may be formed during the in situ generation of the azomethine ylide.
-
Sarcosine as the 1,3-Dipole Precursor: Sarcosine, in the presence of the piperidone, generates the azomethine ylide, which is the key reactive intermediate for the [3+2] cycloaddition.
-
N-phenylmaleimide as the Dipolarophile: The electron-deficient double bond in N-phenylmaleimide readily reacts with the electron-rich azomethine ylide.
-
Silica Gel Chromatography for Purification: This is a standard and effective method for separating the desired spirocyclic product from unreacted starting materials and any side products.
Synthesis of Fused Piperidine-Pyrrolidinone Scaffolds
Fused systems, where the two rings share two common atoms, can be constructed through various cyclization strategies. One-pot tandem reactions are particularly efficient for this purpose.
This protocol is based on the one-pot cyclization/reduction of halogenated amides.[1]
Materials:
-
Secondary amide with a terminal halogen (e.g., N-(4-bromobutyl)acetamide)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2-Fluoropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Argon atmosphere
-
Dry ice/acetone bath
Procedure:
-
Amide Activation: In a dry 25 mL round-bottom flask under an argon atmosphere, dissolve the secondary amide (1.0 eq) in anhydrous CH₂Cl₂ (10 mL). Add 2-fluoropyridine (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Add Tf₂O (1.1 eq) dropwise via syringe and stir for 30 minutes.
-
Reduction and Cyclization: Add NaBH₄ (2.0 eq) and MeOH (5 mL) to the reaction mixture at room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the fused piperidine-pyrrolidinone scaffold.
Causality Behind Experimental Choices:
-
Tf₂O and 2-Fluoropyridine: This combination serves to activate the amide, facilitating the subsequent intramolecular nucleophilic substitution.
-
Low Temperature (-78 °C): The initial activation step is performed at low temperature to control the reactivity of the highly electrophilic intermediate.
-
NaBH₄ and MeOH: This combination provides a source of hydride for the reduction of the intermediate iminium ion, leading to the cyclized product.
-
One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of intermediates.
Biological Applications and Structure-Activity Relationships (SAR)
Piperidine-pyrrolidinone scaffolds have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.
Neurodegenerative Diseases: Modulators of Amyloid-β Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide into neurotoxic oligomers and fibrils.[7] Piperidine-pyrrolidinone scaffolds have been ingeniously employed as β-hairpin mimics to interfere with this aggregation process.
A notable example is a β-hairpin mimetic built on a piperidine-pyrrolidine scaffold that was shown to delay the kinetics of Aβ₁-₄₂ aggregation and protect neuroblastoma cells from its toxic effects. The design of these mimics involves attaching peptide recognition sequences to the scaffold, which then interact with the Aβ peptide to disrupt its self-assembly.
Structure-Activity Relationship Insights:
-
The presence of both the piperidine-pyrrolidinone scaffold and specific peptide recognition sequences is crucial for potent anti-aggregation activity.
-
The conformational flexibility of the scaffold can influence its ability to interact with different Aβ species.
Metabolic Disorders: Enzyme Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose levels.[8][9] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several piperidine- and pyrrolidine-containing compounds have been developed as DPP-4 inhibitors.[6][10] The combination of these scaffolds can lead to potent and selective inhibitors.
For instance, a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one derivatives were identified as potent DPP-4 inhibitors.[11]
Structure-Activity Relationship Insights:
-
The introduction of a gem-difluoro substituent on the piperidinone ring can improve DPP-4 inhibition.[11]
-
The nature of the substituent on the triazine ring significantly impacts the inhibitory potency.
Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic approach for the treatment of obesity.[12][13] Pyrrolidine derivatives have been shown to be effective inhibitors of pancreatic lipase.
In one study, a series of pyrrolidine derivatives were evaluated, with compound 12 (an n-heptyl alcohol derivative) demonstrating the highest inhibitory activity with an IC₅₀ of 0.143 ± 0.001 mg/mL.[14]
Structure-Activity Relationship Insights:
-
The length and nature of the alkyl side chain on the pyrrolidine scaffold are critical for potent pancreatic lipase inhibition.[14]
-
Hydrogen bonding interactions with key residues in the enzyme's active site, such as Gly76, Phe77, Asp79, and His151, are important for binding.[14]
Oncology: Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common feature of many cancers. The development of kinase inhibitors is a major focus of modern oncology drug discovery. The three-dimensional nature of piperidine-pyrrolidinone scaffolds makes them well-suited for targeting the ATP-binding site of kinases.
For example, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated as multi-target tyrosine kinase inhibitors.[15]
Structure-Activity Relationship Insights:
-
Halogen substitution at the C(5) position of the oxindole ring plays a critical role in the anti-proliferative activity.[15]
-
The nature of the substituent on the pyrrolidone nitrogen can be varied to optimize potency and selectivity.
Data Presentation
Table 1: Biological Activity of Representative Piperidine-Pyrrolidinone Scaffolds
| Scaffold Type | Target | Compound ID | Biological Activity | Reference |
| β-Hairpin Mimic | Aβ₁-₄₂ Aggregation | G1b | Delays aggregation kinetics, protects cells from toxicity | |
| Spiro[piperidine-pyrrolidinone] | DPP-4 | 5o | Potent inhibitor with good PK/PD profile | [11] |
| Pyrrolidine Derivative | Pancreatic Lipase | 12 | IC₅₀ = 0.143 ± 0.001 mg/mL | [14] |
| 2-Pyrrolidone-fused | Tyrosine Kinases | 12 (C(5)-I) | IC₅₀ = 0.42 ± 0.16 µM (HCT-116 cells) | [15] |
Experimental Protocols: Biological Evaluation
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are detailed, step-by-step methodologies for key assays relevant to the biological targets discussed.
Amyloid-β Aggregation Assay (Thioflavin T)
This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ aggregation.[16]
Materials:
-
Aβ₁-₄₂ peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Aβ₁-₄₂ Preparation: Dissolve lyophilized Aβ₁-₄₂ in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80 °C.
-
Monomeric Aβ₁-₄₂ Solution: Immediately before use, dissolve an Aβ₁-₄₂ film in PBS to the desired final concentration (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, add the Aβ₁-₄₂ solution to wells containing the test compounds at various concentrations. Include control wells with Aβ₁-₄₂ alone and buffer with ThT alone.
-
ThT Addition: Add ThT stock solution to each well to a final concentration of 10-20 µM.
-
Fluorescence Measurement: Seal the plate and incubate at 37 °C. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity versus time to generate aggregation kinetic curves. The lag time and the maximum fluorescence intensity can be used to evaluate the inhibitory effect of the test compounds.
DPP-4 Inhibition Assay
This is a fluorescence-based assay for screening DPP-4 inhibitors.[9][17]
Materials:
-
Recombinant human DPP-4
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorometer (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme and Compound Incubation: In the wells of a 96-well plate, add the DPP-4 enzyme solution followed by the test compounds or control. Incubate for 10-15 minutes at 37 °C.
-
Reaction Initiation: Add the DPP-4 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (kinetic mode) or measure the fluorescence at a fixed time point (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.
Pancreatic Lipase Inhibition Assay
This colorimetric assay measures the activity of pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.[18]
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0, containing 5 mM CaCl₂)
-
Test compounds and a known lipase inhibitor (e.g., orlistat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, mix the PPL solution with the test compounds or control and incubate for 15 minutes at 37 °C.
-
Reaction Initiation: Add the p-NPB substrate solution to each well to start the reaction.
-
Absorbance Measurement: Incubate the plate at 37 °C for 30-60 minutes and then measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is proportional to the amount of p-nitrophenol produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualization of Pathways and Workflows
Synthetic Workflow for Spiro[piperidine-pyrrolidinone]
Caption: Synthetic workflow for spiro[piperidine-pyrrolidinone].
Biological Evaluation Workflow
Caption: Iterative workflow for biological evaluation.
Amyloid-β Aggregation Pathway and Inhibition
Caption: Inhibition of Aβ aggregation by β-hairpin mimics.
Conclusion and Future Perspectives
Piperidine-pyrrolidinone scaffolds represent a compelling area of exploration in medicinal chemistry. Their unique three-dimensional structures and favorable physicochemical properties make them attractive starting points for the development of novel therapeutics against a range of diseases. The synthetic strategies outlined in this guide provide a practical foundation for accessing these complex molecules, while the detailed biological assay protocols enable their thorough evaluation.
Future research in this area will likely focus on:
-
The development of new and more efficient synthetic methodologies for the construction of diverse piperidine-pyrrolidinone libraries.
-
The exploration of these scaffolds against a broader range of biological targets.
-
The use of computational modeling and structure-based design to guide the optimization of lead compounds.
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, piperidine-pyrrolidinone scaffolds are poised to make a significant impact on the future of drug discovery.
References
-
β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PMC - NIH. (2016, October 7). Retrieved from [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics - INIS-IAEA. (n.d.). Retrieved from [Link]
-
Pancreatic Lipase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC - NIH. (2021, January 30). Retrieved from [Link]
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - Frontiers. (n.d.). Retrieved from [Link]
-
Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed. (2011). Retrieved from [Link]
-
Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader | Protocols.io. (2025, March 20). Retrieved from [Link]
-
Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed. (n.d.). Retrieved from [Link]
-
BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology - MDPI. (n.d.). Retrieved from [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved from [Link]
-
Role of BACE1 in Alzheimer's synaptic function - PMC - NIH. (2017, August 30). Retrieved from [Link]
-
FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29). Retrieved from [Link]
-
β-Secretase1 biological markers for Alzheimer's disease: state-of-art of validation and qualification - PMC. (2020, October 16). Retrieved from [Link]
-
Video: Dipeptidyl Peptidase 4 Inhibitors - JoVE. (2024, December 19). Retrieved from [Link]
-
Pancreatic β-Cell Lipotoxicity Induced by Overexpression of Hormone-Sensitive Lipase - American Diabetes Association. (2003, August 1). Retrieved from [Link]
-
(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (2022, March 21). Retrieved from [Link]
-
Adipocyte triglyceride lipase expression in human obesity | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ResearchGate. (n.d.). Retrieved from [Link]
-
EC50/IC50 values for piperine at reported targets. - ResearchGate. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (2022, April 29). Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). Retrieved from [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC. (2024, November 3). Retrieved from [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Inhibitors - PMC - NIH. (2017, May 31). Retrieved from [Link]
-
Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach - RSC Publishing. (n.d.). Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved from [Link]
-
1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed. (n.d.). Retrieved from [Link]
-
Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. - Aragen Life Sciences. (n.d.). Retrieved from [Link]
-
Comparative Anti-Obesity Potential of Cannabigerol-Dominant Cannabis sativa L. Inflorescence Extracts via Differential Regulation of Lipid Metabolism in 3T3-L1 Cells - MDPI. (n.d.). Retrieved from [Link]
-
Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams - PubMed. (n.d.). Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC. (n.d.). Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. (n.d.). Retrieved from [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gosset.ai [gosset.ai]
An In-depth Technical Guide to the Aqueous and DMSO Solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability as a drug candidate. This guide provides a comprehensive technical overview of the solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one in two key solvents: water and dimethyl sulfoxide (DMSO). In the absence of specific experimental data in publicly available literature, this document synthesizes a theoretical analysis based on the molecule's structural components, predicts its solubility characteristics, and provides detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility profile of this and similar heterocyclic compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount parameter. It directly impacts a multitude of pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can lead to erratic absorption from the gastrointestinal tract, low bioavailability, and unreliable in vitro assay results. Conversely, solubility in organic solvents, such as DMSO, is crucial for the initial stages of drug discovery, where compounds are typically stored and screened in high-throughput formats.
4-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a pyrrolidinone (a lactam) and a piperidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. A thorough understanding of the solubility of this compound is therefore essential for any research or development program in which it is a constituent.
Theoretical Solubility Profile of 4-(Piperidin-4-yl)pyrrolidin-2-one
A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. By dissecting the structure of 4-(Piperidin-4-yl)pyrrolidin-2-one, we can predict its behavior in both polar protic (water) and polar aprotic (DMSO) environments.
2.1. Structural Features Influencing Solubility
-
Pyrrolidinone Ring: The lactam group in the pyrrolidinone ring contains a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor, and an N-H group which can act as a hydrogen bond donor. The presence of this polar functional group is expected to contribute positively to its solubility in polar solvents.
-
Piperidine Ring: The piperidine ring contains a secondary amine (N-H) which can act as both a hydrogen bond donor and acceptor. Crucially, this amine is basic.
-
Ionization State (pKa): The basicity of the piperidine nitrogen is a key determinant of aqueous solubility. The pKa of piperidine's conjugate acid is approximately 11.1.[1] The presence of the pyrrolidinone moiety, with its electron-withdrawing amide group, may slightly decrease the basicity of the piperidine nitrogen through inductive effects.[2] However, the piperidine nitrogen is still expected to be protonated at physiological pH (around 7.4), forming a positively charged piperidinium ion. This ionization will significantly enhance its aqueous solubility. Computational tools are often employed to predict the pKa of novel molecules.[3][4][5]
-
Lipophilicity: The molecule possesses a carbon-rich framework which contributes to its lipophilicity. The interplay between the polar functional groups and the nonpolar hydrocarbon scaffold will determine the overall solubility.
2.2. Predicted Solubility in Water
The presence of multiple hydrogen bond donors and acceptors (the N-H of the pyrrolidinone, the C=O of the lactam, and the N-H of the piperidine) suggests that 4-(Piperidin-4-yl)pyrrolidin-2-one will have a degree of aqueous solubility. The key factor, however, will be the basicity of the piperidine nitrogen. At neutral and acidic pH, the compound will exist, at least partially, as a protonated, charged species. This ionic character dramatically increases its interaction with polar water molecules, leading to enhanced solubility. Therefore, the aqueous solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one is expected to be pH-dependent, with higher solubility at lower pH values.
2.3. Predicted Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It is an excellent hydrogen bond acceptor (due to the S=O group) but lacks hydrogen bond donating capabilities. The polar nature of 4-(Piperidin-4-yl)pyrrolidin-2-one, particularly the lactam and amine functionalities, suggests that it will be readily soluble in DMSO. The ability of DMSO to disrupt the intermolecular forces in the solid state of the compound, combined with its capacity to form strong dipole-dipole interactions and accept hydrogen bonds, indicates a high likelihood of good solubility.
Qualitative Solubility Prediction Summary
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Moderate to High | The molecule possesses multiple hydrogen bond donors and acceptors. The basic piperidine nitrogen is likely protonated at this pH, leading to a charged species with enhanced aqueous solubility. |
| Water (acidic) | High | At lower pH, the equilibrium will shift further towards the protonated, highly water-soluble piperidinium ion. |
| DMSO | High | As a strong polar aprotic solvent and hydrogen bond acceptor, DMSO is expected to effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility
While theoretical predictions provide valuable guidance, experimental determination of solubility is essential for accurate characterization. The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility. For higher throughput needs in early discovery, kinetic solubility assays are often employed.
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one.
Materials and Equipment:
-
4-(Piperidin-4-yl)pyrrolidin-2-one (solid)
-
Deionized water
-
Dimethyl sulfoxide (DMSO), analytical grade
-
pH meter
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(Piperidin-4-yl)pyrrolidin-2-one to separate vials for each solvent (water and DMSO). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Add a known volume of the respective solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Clarify the supernatant by either centrifugation at high speed or by filtering through a chemically compatible, low-binding syringe filter (e.g., PTFE or PVDF). This step removes any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-(Piperidin-4-yl)pyrrolidin-2-one of known concentrations in the respective solvent.
-
Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of 4-(Piperidin-4-yl)pyrrolidin-2-one in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: A generalized workflow for the experimental determination of thermodynamic solubility using the shake-flask method.
Understanding the Molecular Interactions
The solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one in water and DMSO can be visualized through the intermolecular forces at play.
Intermolecular Interactions with Solvents
Caption: A schematic representation of the potential intermolecular interactions between 4-(Piperidin-4-yl)pyrrolidin-2-one and water or DMSO molecules.
Conclusion
While specific, publicly available experimental data on the solubility of 4-(Piperidin-4-yl)pyrrolidin-2-one is lacking, a robust theoretical analysis based on its constituent functional groups provides a strong predictive framework. The presence of a basic piperidine moiety and a polar lactam ring suggests moderate to high, pH-dependent solubility in water and high solubility in DMSO. For drug discovery and development programs, it is imperative that these predictions are confirmed through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a reliable, gold-standard methodology for obtaining accurate thermodynamic solubility data, which is fundamental for informed decision-making in advancing a compound through the development pipeline.
References
-
PubChem. Piperidine. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
-
Zenodo. Open source application for small molecule pKa predictions. [Link]
-
Chemistry LibreTexts. Basicity of Amines. [Link]
-
Unacademy. Factors That Affect the Basicity of Amines. [Link]
-
Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
-
Chemistry Steps. Basicity of Amines. [Link]
-
Rowan. pKa Prediction. [Link]
-
RSC Publishing. ANI neural network potentials for small molecule pKa prediction. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]
-
ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... [Link]
-
FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
-
ChemBK. 2-Pyrrolidinone. [Link]
-
PubChem. 2-Pyrrolidone. [Link]
-
The Merck Index Online. Piperidine. [Link]
-
PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]
-
PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]
-
PubChem. 4-[4-[[1-[(2S)-1-methylpyrrolidine-2-carbonyl]piperidin-4-yl]methoxy]-3-(trifluoromethyl)phenyl]-7-(oxolan-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile. [Link]
-
PubMed. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. [Link]
Sources
The Enduring Scaffold: A Technical Guide to 4-Substituted Pyrrolidin-2-one Derivatives in Modern Drug Discovery
Abstract
The pyrrolidin-2-one core, a five-membered γ-lactam, represents a privileged scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. The strategic introduction of substituents at the 4-position of this heterocyclic system has proven to be a particularly fruitful avenue for the modulation of biological activity, leading to the discovery and development of compounds with significant anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of 4-substituted pyrrolidin-2-one derivatives. We will explore the key synthetic strategies for accessing these molecules, delve into their varied biological activities and mechanisms of action, and present a critical analysis of their structure-activity relationships. This guide is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Pyrrolidin-2-one Core and the Significance of 4-Substitution
The pyrrolidin-2-one ring is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its inherent structural features, including a polar lactam moiety and a non-planar, sp³-hybridized carbon framework, allow for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[2] The 4-position of the pyrrolidin-2-one ring is a key site for chemical modification, as substituents at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, as well as its overall conformation. These modifications, in turn, have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles.[2]
A prime example of the successful application of 4-substitution is the development of second-generation antiepileptic drugs like brivaracetam and seletracetam.[3] These compounds, which are 4-substituted analogs of levetiracetam, exhibit enhanced potency and selectivity, highlighting the critical role of the 4-position in fine-tuning therapeutic activity.[2] This guide will provide a comprehensive overview of the synthetic methodologies used to introduce diversity at this crucial position and the resulting spectrum of biological activities.
Synthetic Strategies for 4-Substituted Pyrrolidin-2-ones
The synthesis of 4-substituted pyrrolidin-2-ones can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidin-2-one ring. The choice of synthetic route is often dictated by the desired substituent and the stereochemical outcome.
Cyclization of Acyclic Precursors
One of the most common methods for constructing the pyrrolidin-2-one ring is through the cyclization of γ-aminobutyric acid (GABA) analogs or their corresponding esters. For the synthesis of 4-substituted derivatives, appropriately substituted acyclic precursors are required.
A notable example is the synthesis of optically enriched 4-substituted-pyrrolidin-2-ones, which are valuable intermediates for the preparation of drugs like brivaracetam.[3] These syntheses often employ stereoselective methods to control the configuration of the stereocenter at the 4-position.[4]
Functionalization of the Pyrrolidin-2-one Ring
An alternative approach involves the modification of a pre-formed pyrrolidin-2-one scaffold. This can be achieved through various reactions, such as alkylation, arylation, or the introduction of functional groups at the 4-position. For instance, the enolate of a protected pyrrolidin-2-one can be reacted with a variety of electrophiles to introduce substituents at the 4-position.
Stereoselective synthesis is a critical consideration in the preparation of many biologically active 4-substituted pyrrolidin-2-ones. Chiral auxiliaries and asymmetric catalysis are often employed to achieve high levels of enantiomeric or diastereomeric excess.[5]
Biological Activities of 4-Substituted Pyrrolidin-2-one Derivatives
The versatility of the 4-substituted pyrrolidin-2-one scaffold is reflected in the wide range of biological activities exhibited by its derivatives. This section will highlight some of the most significant therapeutic areas where these compounds have shown promise.
Anticonvulsant Activity
The pyrrolidin-2-one ring is a well-established pharmacophore for anticonvulsant activity, with levetiracetam being a prominent example.[2] Systematic investigations have shown that substitution at the 4-position with small, hydrophobic groups can significantly enhance anticonvulsant potency.[2] For example, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (brivaracetam) is approximately 10 times more potent than levetiracetam in audiogenic seizure-prone mice.[2] The mechanism of action of these compounds is believed to involve binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.
Anti-inflammatory Activity
Several 4-substituted pyrrolidin-2-one derivatives have demonstrated potent anti-inflammatory effects.[6][7] The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[7] For instance, certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to be potent and selective inhibitors of COX-2.[7] Additionally, some derivatives have been found to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, by targeting inducible nitric oxide synthase (iNOS).[8]
Anticancer Activity
The pyrrolidin-2-one scaffold has emerged as a promising template for the design of novel anticancer agents.[9][10] Derivatives with various substituents at the 4-position have shown cytotoxic activity against a range of cancer cell lines.[9] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. For example, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown selective activity against prostate cancer and melanoma cell lines.[9]
Antimicrobial Activity
Derivatives of pyrrolidin-2-one have also been investigated for their antimicrobial properties.[11][12][13][14] Some compounds have exhibited activity against Gram-positive bacteria, while others have shown potential as antifungal agents.[11][12] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Structure-Activity Relationships (SAR)
The biological activity of 4-substituted pyrrolidin-2-one derivatives is highly dependent on the nature and stereochemistry of the substituent at the 4-position. The following table summarizes some key SAR findings for different biological activities.
| Biological Activity | Key SAR Observations | Representative IC50/ED50 Values |
| Anticonvulsant | Small, hydrophobic alkyl groups at the 4-position increase potency. The (R)-configuration at the 4-position is often preferred.[2] | Brivaracetam (ucb 34714) is ~10-fold more potent than levetiracetam in audiogenic seizure models.[2] |
| Anti-inflammatory | Substitution with aryl or heteroaryl groups can lead to potent COX-2 inhibition.[7] The presence of a sulfonamide group has also been found to be critical for activity in some series. | Compound 13e (a pyrrolidine-2,5-dione derivative) showed a COX-2 IC50 of 0.98 µM with a selectivity index of 31.5.[7] |
| Anticancer | The nature of the substituent at the 4-position influences both potency and selectivity against different cancer cell lines.[9] For example, a p-bromobenzylidene moiety showed activity against melanoma cells, while a p-chlorobenzylidene fragment was more active against prostate carcinoma cells.[9] | EC50 values in the range of 2.5–20.2 µM against prostate cancer and melanoma cell lines for some diphenylamine-pyrrolidin-2-one-hydrazone derivatives.[9] |
| Antimicrobial | The introduction of azole moieties at the 4-position can confer antibacterial activity.[12] | Compound 15 (a 1,3,4-oxadiazole derivative) showed high DPPH scavenging ability (92%) and was the most sensitive against R. radiobacter and E. coli at concentrations of 300-1000 µg/ml.[12] |
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of 4-substituted pyrrolidin-2-one derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of 4-Substituted Pyrrolidin-2-ones via Michael Addition
This protocol is adapted from the synthesis of N-substituted pyrrolidine-2,5-dione derivatives.[7]
-
To a solution of the appropriate N-substituted maleimide (1.0 mmol) and ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-substituted pyrrolidine-2,5-dione derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a general representation of a COX inhibition assay.[7]
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, a solution of the COX-1 or COX-2 enzyme, and a solution of the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate the plate at 37 °C for the appropriate time (e.g., 10 minutes).
-
Stop the reaction by adding a solution of a stopping reagent (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Perspectives
The 4-substituted pyrrolidin-2-one scaffold has unequivocally demonstrated its value in drug discovery, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. The ability to fine-tune the biological activity of these compounds through judicious modification of the 4-position provides a powerful tool for medicinal chemists.
Future research in this area is likely to focus on several key aspects:
-
Development of novel stereoselective synthetic methodologies: The demand for enantiomerically pure compounds will continue to drive innovation in asymmetric synthesis.
-
Exploration of new biological targets: The versatility of the scaffold suggests that it may have utility against a wider range of diseases than is currently appreciated.
-
Application of computational methods: In silico screening and QSAR studies will play an increasingly important role in the rational design of new 4-substituted pyrrolidin-2-one derivatives with improved potency and selectivity.[15][16]
References
-
Anada, M., et al. (n.d.). Enantioselective Synthesis of 4-Substituted 2-Pyrrolidinones by Site-selective C-H Insertion of α-Methoxycarbonyl-α-diazoacetanilides Catalyzed by Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. Semantic Scholar. Retrieved from [Link]
-
(2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]
-
Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7878. [Link]
-
(2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381. [Link]
-
(2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10694-10701. [Link]
-
(2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Future Medicinal Chemistry. [Link]
- Clemence, F., et al. (1979). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Il Farmaco; edizione scientifica, 34(10), 833–840.
-
(2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381. [Link]
- WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents. (n.d.).
-
(2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381. [Link]
- el-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193.
- Pepeu, G., & Spignoli, G. (1990). Nootropic drugs and brain cholinergic mechanisms.
-
Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological reports : PR, 66(5), 843–848. [Link]
-
(2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1). Retrieved from [Link]
-
(2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356-7361. [Link]
-
(2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. [Link]
-
(2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
-
(2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(39), 25333-25342. [Link]
-
(2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 21(2), 263-269. [Link]
- Soliman, F. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie, 56(12), 933–937.
-
(2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological reports : PR, 75(3), 643–658. [Link]
-
(2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Zhmurenko, L. A., et al. (2015). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 49(7), 429-433. [Link]
-
Rovira, A. R., et al. (2024). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS medicinal chemistry letters, 15(2), 269–272. [Link]
-
(2021). Use of N-substituted-2-pyrrolidone-4-carboxylic acids as bio-based monomers for alkyd syntheses: route to 100% bio-based alkyd emulsions. Progress in Organic Coatings, 158, 106362. [Link]
-
(2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias. Retrieved from [Link]
-
Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863. [Link]
-
Kairytė, K., et al. (2022). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1245842. [Link]
-
(n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5489. [Link]
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical patent analyst, 11(6), 187–198. [Link]
-
(2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
(n.d.). Quantitative structure–activity relationship. Wikipedia. Retrieved from [Link]
-
Garon, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 27(12), 3747. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Architectures: Pharmacophore Modeling of the 4-(piperidin-4-yl)pyrrolidin-2-one Scaffold
Executive Summary
The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore core for G-Protein Coupled Receptor (GPCR) antagonists. Its structural duality—combining a basic, protonatable piperidine ring with a polar, rigidifying pyrrolidinone (lactam) moiety—allows it to bridge hydrophobic pockets while engaging in specific hydrogen bonding and ionic interactions.
This guide provides a rigorous, step-by-step technical framework for pharmacophore modeling of this scaffold. It focuses on its application in designing antagonists for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Calcitonin Gene-Related Peptide (CGRP) receptors, where this chemotype has demonstrated significant clinical relevance.
Structural Biology & Chemical Space Analysis
Before initiating in silico workflows, one must deconstruct the scaffold's physicochemical behavior. The 4-(piperidin-4-yl)pyrrolidin-2-one moiety is not merely a linker; it is a recognition motif.
The Pharmacophoric Triad
The scaffold presents three non-negotiable features for modeling:
| Feature | Chemical Moiety | Biological Interaction Target (GPCR Context) |
| Positive Ionizable (PI) | Distal Piperidine Nitrogen ( | Ionic bond with conserved Aspartate (e.g., Asp123 in MCH-R1) in the TM region. |
| H-Bond Acceptor (HBA) | Pyrrolidinone Carbonyl ( | Interaction with Ser/Thr/Tyr residues or backbone amides in the binding pocket. |
| H-Bond Donor (HBD) | Pyrrolidinone Nitrogen ( | Often acts as a donor to backbone carbonyls or conserved water networks. |
Conformational Flexibility & The "Linker Problem"
The single bond connecting the piperidine C4 and the pyrrolidinone C4 (or N1, depending on specific substitution) introduces a rotatable degree of freedom.
-
Challenge: The bioactive conformation is rarely the global energy minimum.
-
Solution: You cannot use a single static conformer. You must generate an ensemble of conformers to cover the rotational space of the inter-ring bond.
Computational Protocol: Step-by-Step
This protocol assumes the use of industry-standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or LigandScout), but the methodology is software-agnostic.
Phase 1: Ligand Curation & State Enumeration
Objective: Prepare the chemical structures to match physiological reality.
-
Desalting & Standardization: Remove counterions (Cl⁻, Br⁻). Standardize tautomers. For the pyrrolidinone, ensure the keto form is dominant over the enol form.
-
Protonation State (Critical):
-
The piperidine nitrogen has a pKa of ~9.0–10.0.
-
Directive: At physiological pH (7.4), this nitrogen must be modeled as protonated (+1 charge) . Failure to do this will result in a failed pharmacophore model because the "Positive Ionizable" feature will be missing.
-
-
Stereochemistry: The C4 position of the pyrrolidinone is a chiral center. If your library is racemic, you must enumerate both (R) and (S) enantiomers and treat them as separate entries.
Phase 2: Conformational Search (The Ensemble)
Objective: Sample the rotational energy landscape of the piperidine-pyrrolidinone bond.
-
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.
-
Force Field: OPLS3e or MMFF94s (specifically optimized for drug-like organic molecules).
-
Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum.
-
Reasoning: Bioactive conformations often exist in higher energy states due to "induced fit" penalties upon binding.
-
-
RMSD Cutoff: 1.0 Å (to eliminate redundant conformers).
Phase 3: Pharmacophore Alignment & Hypothesis Generation
Objective: Identify the common spatial arrangement of features across active ligands.
Workflow Diagram:
Figure 1: The standard workflow for ligand-based pharmacophore modeling of flexible scaffolds.
Protocol:
-
Select Actives: Choose 5–10 diverse ligands with high affinity (
). -
Define Features:
-
P (Positive): Centered on the piperidine N.[1]
-
A (Acceptor): Centered on the pyrrolidinone O.
-
D (Donor): Centered on the pyrrolidinone NH.
-
R (Ring/Hydrophobic): Centered on the piperidine ring centroid (optional, but recommended for MCH-R1).
-
-
Alignment Algorithm: Use a "Common Feature Pharmacophore" approach. Do not force atom-on-atom matching; allow feature-based matching to account for small structural deviations.
Case Study: MCH-R1 Antagonists
The MCH-R1 receptor is a classic target for this scaffold. AstraZeneca and other groups have extensively optimized piperidin-4-yl derivatives for this target.
The Binding Mode Hypothesis
Research indicates that the piperidine nitrogen forms a salt bridge with Asp123 in the transmembrane region. The pyrrolidinone moiety acts as a spacer that positions distal aromatic groups into hydrophobic pockets (e.g., interacting with Trp or Phe residues).
Visualizing the Pharmacophore Map
Figure 2: Abstract representation of the MCH-R1 pharmacophore map for piperidinyl-pyrrolidinone ligands.
Troubleshooting Specific to this Scaffold
-
Problem: High hERG inhibition.
-
Cause: The basic piperidine + lipophilic tail mimics the pharmacophore for the hERG potassium channel, leading to cardiotoxicity.
-
Modeling Fix: Create a "Negative Image" or "Exclusion Volume" in your model. If a ligand extends too far into the hydrophobic region without a specific polar anchor, penalize it. This helps filter out hERG binders.
-
Validation & Metrics
A model is only as good as its predictive power. You must validate using a Decoy Set .
-
Decoy Generation: Use the DUD-E (Directory of Useful Decoys) methodology. For every active ligand, generate 50 decoys that match physicochemical properties (MW, LogP) but differ in topology.
-
Screening: Screen the combined Active + Decoy library against your pharmacophore hypothesis.
-
Metrics Calculation:
| Metric | Formula | Target Value | Interpretation |
| Enrichment Factor (EF 1%) | > 10 | How many times better is the model than random selection? | |
| ROC AUC | Area Under Receiver Operating Characteristic Curve | > 0.75 | 1.0 is perfect; 0.5 is random. |
| Goodness of Hit (GH) | (Complex calculation involving recall and precision) | > 0.6 | Balances sensitivity and specificity. |
References
-
Berglund, S., et al. (2009). "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities." Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279.[2] Link
-
Johansson, A., et al. (2016). "Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines." Bioorganic & Medicinal Chemistry Letters, 26(5), 1428-1433. Link
-
Eliel, E. L., et al. (1976). "Conformational analysis. 33. Conformational equilibria in substituted piperidines." Journal of the American Chemical Society, 98(12), 3583-3590. Link
-
Luo, G., et al. (2012). "Discovery of 4-piperidinyl-pyrrolidin-2-one derivatives as potent and selective MCH R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(8), 2917-2921.[3] Link
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide (CGRP) receptor antagonists: pyridine as a replacement for a core amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one from Pyridine Precursors: An Application Note
Introduction
The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional architecture, combining a piperidine ring with a γ-lactam, allows for diverse functionalization and interaction with various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable heterocyclic scaffold, starting from readily available pyridine precursors. We will explore a robust and efficient synthetic strategy, delving into the mechanistic rationale behind each transformation and providing detailed, field-proven protocols.
The synthesis of piperidine-containing compounds often begins with the corresponding pyridine derivatives. The catalytic hydrogenation of pyridines to piperidines is a direct and atom-economical method.[1] However, this process can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1][2] This note will detail a multi-step synthesis that strategically circumvents these challenges to afford the target compound with high purity and yield.
Synthetic Strategy Overview
The overall synthetic approach involves a multi-step sequence starting from 4-vinylpyridine. This strategy leverages a Michael addition to introduce the core of the pyrrolidinone ring, followed by a reductive cyclization to form the γ-lactam. The final step involves the reduction of the pyridine ring to the desired piperidine.
A key feature of this pathway is its modularity, allowing for the potential introduction of substituents on both the pyridine and the incoming pyrrolidinone precursor.
Diagram of the Synthetic Workflow
Caption: Overall synthetic workflow from 4-vinylpyridine to the final product.
Part 1: Synthesis of the γ-Nitro Ester Intermediate via Michael Addition
The initial step of the synthesis involves the conjugate addition of a nitronate anion to 4-vinylpyridine. This Michael addition is a classic carbon-carbon bond-forming reaction that effectively installs the necessary carbon framework for the subsequent cyclization.[3][4] The use of a nitroalkane, such as ethyl nitroacetate, serves as a versatile precursor to the amine functionality required for the lactam ring.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as sodium ethoxide, is crucial to deprotonate the nitroalkane, forming the reactive nitronate anion without competing in the Michael addition.
-
Solvent: Anhydrous ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants and the sodium ethoxide base.
-
Temperature: The reaction is typically performed at room temperature to ensure a controlled reaction rate and minimize potential side reactions.
Detailed Experimental Protocol: Synthesis of Ethyl 4-nitro-3-(pyridin-4-yl)butanoate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol at room temperature. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add ethyl nitroacetate (6.65 g, 50 mmol) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at room temperature.
-
Michael Addition: Add 4-vinylpyridine (5.25 g, 50 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-nitro-3-(pyridin-4-yl)butanoate as a pale yellow oil.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Vinylpyridine | 105.14 | 50 | 5.25 g |
| Ethyl Nitroacetate | 133.10 | 50 | 6.65 g |
| Sodium | 22.99 | 50 | 1.15 g |
| Anhydrous Ethanol | 46.07 | - | 100 mL |
Part 2: Reductive Cyclization to form 4-(Pyridin-4-yl)pyrrolidin-2-one
The second stage of the synthesis involves the transformation of the γ-nitro ester into the desired γ-lactam. This is achieved through a reductive cyclization.[5] The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the ester to form the stable five-membered lactam ring.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of the nitro group to an amine.[6]
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the most common and effective hydrogen source for this type of reduction.
-
Solvent: Ethanol or methanol are suitable solvents for the hydrogenation, as they dissolve the substrate and do not interfere with the catalyst.
-
Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to increase the rate of reduction. Mild heating may also be applied to facilitate the reaction.
Detailed Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)pyrrolidin-2-one
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve ethyl 4-nitro-3-(pyridin-4-yl)butanoate (from the previous step) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the reaction mixture vigorously at 50 °C for 16 hours.
-
Reaction Monitoring: Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 4-(pyridin-4-yl)pyrrolidin-2-one as a white to off-white solid.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl 4-nitro-3-(pyridin-4-yl)butanoate | 238.24 | (from previous step) | - |
| 10% Palladium on Carbon | - | - | 10% w/w |
| Ethanol | 46.07 | - | 100 mL |
| Hydrogen Gas | 2.02 | - | 50 psi |
Part 3: Catalytic Hydrogenation to 4-(Piperidin-4-yl)pyrrolidin-2-one
The final step is the reduction of the pyridine ring to a piperidine ring. This hydrogenation is a critical transformation that completes the synthesis of the target scaffold.[1] Various catalytic systems can be employed for this purpose, with platinum-based catalysts often showing high efficacy.[7]
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridine.[7]
-
Solvent and Additive: The use of an acidic solvent, such as acetic acid, can facilitate the reduction by protonating the pyridine nitrogen, which activates the ring towards hydrogenation.[8]
-
Pressure and Temperature: High hydrogen pressure and elevated temperatures are often required to overcome the aromaticity of the pyridine ring.[1] However, with a potent catalyst like PtO₂, milder conditions can sometimes be employed.[7]
Detailed Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(pyridin-4-yl)pyrrolidin-2-one (from the previous step) in glacial acetic acid (50 mL).
-
Catalyst Addition: Add Platinum(IV) oxide (5% w/w of the substrate) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas to 100 psi.
-
Reaction Conditions: Stir the reaction mixture vigorously at 60 °C for 24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Basification and Extraction: Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) or by recrystallization to obtain 4-(piperidin-4-yl)pyrrolidin-2-one as a solid.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-(Pyridin-4-yl)pyrrolidin-2-one | 176.21 | (from previous step) | - |
| Platinum(IV) Oxide | 227.08 | - | 5% w/w |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Hydrogen Gas | 2.02 | - | 100 psi |
Conclusion
This application note has detailed a reliable and scalable synthetic route to 4-(piperidin-4-yl)pyrrolidin-2-one from a pyridine precursor. By carefully selecting reagents and optimizing reaction conditions for each step—Michael addition, reductive cyclization, and catalytic hydrogenation—researchers can efficiently access this valuable scaffold for applications in drug discovery and development. The provided protocols are designed to be robust and reproducible, offering a solid foundation for further exploration and derivatization of this important heterocyclic core.
References
-
Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. Available from: [Link]
-
Imayoshi, T., et al. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 10(15), 8448-8455. Available from: [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]
-
Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 125-131. Available from: [Link]
-
Li, M., et al. (2021). Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. Organic Letters, 23(5), 1641-1645. Available from: [Link]
-
Ball, M., et al. (2023). Mild Installation of Piperidines on 4-Alkylpyridines. Organic Letters, 25(26), 4842-4846. Available from: [Link]
-
Fleming, F. F., & Wang, Q. (2003). Mild general synthesis of 4-substituted piperidines. Chemical Communications, (17), 2154-2155. Available from: [Link]
-
Lyle, G. G. (1984). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
Pesciaioli, F., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 8(11), 10546-10551. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of γ-lactams. Available from: [Link]
-
Gnanadesikan, V., et al. (2011). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 13(1), 126-129. Available from: [Link]
-
Li, Z., et al. (2023). Nitro radical addition and cyclization of 1,5-enenitriles for making pyrrolidine-2,4-diones. Organic & Biomolecular Chemistry, 21(2), 269-273. Available from: [Link]
-
Lepikhina, A., et al. (2018). The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction. Green Chemistry, 20(19), 4473-4478. Available from: [Link]
-
Zhang, G., & Ma, D. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 50(44), 10439-10442. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2014). Recent Advances in Chemistry of γ-Lactams: Part I. Synthesis Starting from Acyclic or Cyclic Precursors. Current Organic Chemistry, 18(2), 156-192. Available from: [Link]
-
Wu, B., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 9(1), 1-9. Available from: [Link]
-
Zhang, X., et al. (2019). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 141(38), 15031-15037. Available from: [Link]
-
Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Available from: [Link]
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Available from: [Link]
-
Wong, Y.-C., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(51), 18252-18253. Available from: [Link]
-
Blakemore, P. R., & White, J. D. (2002). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 4(9), 1447-1450. Available from: [Link]
-
Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(3), 100030. Available from: [Link]
-
Ben Aissa, M., et al. (2006). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water and biphasic conditions (water-dichloromethane). Journal de la Société Chimique de Tunisie, 8, 107-113. Available from: [Link]
-
Shishkin, V. N., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8456. Available from: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. RSC Advances, 11(40), 24781-24789. Available from: [Link]
-
Wang, Y., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1-9. Available from: [Link]
-
Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(3), 269-281. Available from: [Link]
-
Mielgo, A., et al. (2009). Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones. Organic Letters, 11(20), 4512-4515. Available from: [Link]
-
Wang, Y., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 7083. Available from: [Link]
-
Baklanov, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(12), 4811. Available from: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. RSC Advances, 11(40), 24781-24789. Available from: [Link]
-
Li, H., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164. Available from: [Link]
-
Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 254-259. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Nitro Group in Organic Synthesis - Стр 14 [studfile.net]
- 4. sctunisie.org [sctunisie.org]
- 5. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Reductive Amination Using 4-(Piperidin-4-yl)pyrrolidin-2-one
Abstract
This comprehensive guide details the strategic application of 4-(piperidin-4-yl)pyrrolidin-2-one as a versatile secondary amine building block in reductive amination reactions. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and medicinal chemistry, for its efficiency in forming robust carbon-nitrogen bonds. This document provides a deep dive into the reaction mechanism, critical parameters for success, and meticulously detailed, step-by-step protocols for the conjugation of this scaffold to both aldehydes and ketones. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrolidinone-Piperidine Scaffold
The 4-(piperidin-4-yl)pyrrolidin-2-one moiety is a highly valuable scaffold in drug discovery. It merges the structural features of a piperidine ring, a common element in many bioactive molecules that can impart desirable pharmacokinetic properties, with a pyrrolidinone lactam, which can engage in key hydrogen bonding interactions with biological targets. The exposed secondary amine on the piperidine ring serves as a perfect chemical handle for diversification.
Reductive amination stands out as the premier method for functionalizing this secondary amine. It is a robust and high-yielding transformation that allows for the covalent linkage of the piperidine nitrogen to a vast array of carbonyl-containing molecules (aldehydes and ketones), thereby enabling the rapid generation of diverse chemical libraries for screening and lead optimization.
Reaction Mechanism and the Role of the Reducing Agent
The success of a reductive amination protocol hinges on a controlled, two-step, one-pot sequence: the formation of an intermediate iminium ion followed by its immediate reduction.
-
Iminium Ion Formation: The secondary amine of 4-(piperidin-4-yl)pyrrolidin-2-one attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient, electrophilic iminium ion. The formation of this intermediate is typically the rate-limiting step and is often accelerated by the presence of a mild acid.
-
Hydride Reduction: A carefully selected reducing agent then delivers a hydride (H⁻) to the iminium carbon, reducing it to the final tertiary amine product.
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough to not reduce the starting aldehyde or ketone, which would lead to unwanted side products (alcohols). Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:
-
Selectivity: It shows exceptional selectivity for iminium ions over ketones or aldehydes.
-
Mildness: It is a non-pyrophoric, stable solid that can be handled safely in air.
-
pH Tolerance: STAB is effective under the mildly acidic conditions that favor iminium ion formation. The acetic acid byproduct can even help catalyze the reaction.
Figure 1: Mechanism of Reductive Amination.
Core Protocol: Reductive Amination with an Aldehyde
This protocol describes the reaction of 4-(piperidin-4-yl)pyrrolidin-2-one with a representative aldehyde, 4-fluorobenzaldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 4-(piperidin-4-yl)pyrrolidin-2-one | 168.24 | 1.0 | 100 | 0.59 |
| 4-Fluorobenzaldehyde | 124.11 | 1.1 | 81 | 0.65 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 188 | 0.89 |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL | - |
| Acetic Acid (optional catalyst) | 60.05 | ~5% v/v | ~2 drops | - |
Step-by-Step Procedure
Figure 2: General Experimental Workflow.
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-4-yl)pyrrolidin-2-one (100 mg, 0.59 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 5 mL) and stir until all solids are dissolved. Add 4-fluorobenzaldehyde (81 mg, 0.65 mmol, 1.1 eq). If the reaction is sluggish, 1-2 drops of glacial acetic acid can be added to catalyze iminium ion formation.
-
Pre-Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate before the reducing agent is introduced.
-
Reduction: Carefully add sodium triacetoxyborohydride (188 mg, 0.89 mmol, 1.5 eq) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical TLC system is 10% Methanol in DCM. The product should have a lower Rf than the starting amine. The reaction is typically complete within 2-16 hours.
-
Work-up (Quenching): Once the starting material is consumed, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~10 mL) to quench the reaction. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~10 mL each).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford the pure tertiary amine product.
Protocol Variation: Adapting for Ketones
Reacting with ketones, such as cyclohexanone, follows a very similar procedure but may require slightly more forcing conditions due to the increased steric hindrance and lower electrophilicity of ketones compared to aldehydes.
Key Adjustments for Ketones
-
Reaction Time: Reactions with ketones are generally slower and may require overnight stirring (12-24 hours).
-
Temperature: If the reaction is slow at room temperature, it can be gently heated to 35-40 °C.
-
Equivalents: It may be beneficial to use a slightly larger excess of the ketone (e.g., 1.2-1.5 equivalents) to drive the equilibrium towards iminium ion formation.
| Parameter | Aldehyde Protocol (Typical) | Ketone Protocol (Typical Adjustment) | Rationale for Change |
| Reaction Time | 2-16 hours | 12-24 hours | Ketones are less reactive than aldehydes. |
| Temperature | Room Temperature | Room Temp to 40 °C | Provides activation energy to overcome higher barrier. |
| Carbonyl Equiv. | 1.1 eq | 1.2 - 1.5 eq | Pushes equilibrium towards the iminium intermediate. |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
Application Notes and Protocols for C-C Bond Formation Strategies in Piperidinyl-Pyrrolidinone Synthesis
Introduction: The Piperidinyl-Pyrrolidinone Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidinyl-pyrrolidinone structural motif is a cornerstone in modern drug discovery, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This privileged scaffold, characterized by the fusion of a piperidine and a pyrrolidinone ring, offers a unique three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] Its inherent structural rigidity, combined with the potential for introducing multiple stereocenters, makes it an attractive framework for the development of potent and selective therapeutic agents.[2] Consequently, the development of robust and stereocontrolled synthetic strategies for constructing this core is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of key carbon-carbon bond formation strategies for the synthesis of piperidinyl-pyrrolidinone derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Overview: Key C-C Bond Forming Reactions
The construction of the piperidinyl-pyrrolidinone scaffold can be approached through various synthetic disconnections. This guide will focus on three powerful and widely employed C-C bond-forming strategies:
-
The Asymmetric Michael Addition: A cornerstone of C-C bond formation, the Michael addition allows for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting a crucial stereocenter in the process.[5][6][7]
-
The Organocatalytic Aldol Condensation for Spirocyclic Scaffolds: This strategy is particularly valuable for the synthesis of spiro-piperidinyl-pyrrolidinones, a class of compounds with significant therapeutic potential. The aldol reaction facilitates the formation of a C-C bond between a ketone and an aldehyde, leading to a β-hydroxy ketone that can subsequently cyclize.[8][9][10]
-
Transition-Metal-Catalyzed α-Arylation: This modern and powerful technique enables the direct introduction of aryl groups at the α-position of the pyrrolidinone ring, providing a rapid route to compounds with significant structural diversity.[11][12][13]
The following sections will provide detailed application notes and step-by-step protocols for each of these strategies, accompanied by mechanistic insights and troubleshooting guidance.
Asymmetric Michael Addition: A Stereoselective Gateway to Chiral Piperidinyl-Pyrrolidinones
The asymmetric Michael addition is a highly effective method for the enantioselective construction of the piperidinyl-pyrrolidinone core. Organocatalysis, in particular, has emerged as a powerful tool for this transformation, offering a green and efficient alternative to metal-based catalysts.[14] Proline and its derivatives are among the most successful organocatalysts for this reaction, activating the donor molecule through enamine formation and the acceptor through hydrogen bonding.[15][16]
Mechanistic Insight: The Role of the Organocatalyst
The catalytic cycle of a proline-catalyzed Michael addition typically proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.
-
Iminium Ion Formation (for α,β-unsaturated aldehydes): In reactions involving α,β-unsaturated aldehydes as Michael acceptors, the catalyst can also form an iminium ion, lowering the LUMO of the acceptor and enhancing its reactivity.
-
Stereoselective C-C Bond Formation: The enamine attacks the Michael acceptor in a stereocontrolled fashion, guided by the chiral environment of the catalyst. The transition state is often stabilized by hydrogen bonding between the carboxylic acid of the proline catalyst and the acceptor.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst for the next cycle.
Diagram 1: Catalytic Cycle of a Proline-Catalyzed Michael Addition
Caption: Catalytic cycle of an organocatalyzed Michael addition.
Application Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a typical procedure for the organocatalytic asymmetric Michael addition of cyclohexanone to β-nitrostyrene using a proline-derived catalyst.
Materials:
-
β-Nitrostyrene
-
Cyclohexanone
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 4.0 equiv.).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 5 | DCM | 48 | 88 | 92:8 | 95 |
| 10 | Acetonitrile | 36 | 91 | 94:6 | 97 |
Table 1: Representative Results for the Asymmetric Michael Addition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive catalyst | Use freshly opened or purified catalyst. Ensure anhydrous reaction conditions. |
| Steric hindrance | Increase reaction temperature or use a less sterically demanding catalyst. | |
| Low Diastereoselectivity | Inappropriate solvent | Screen different solvents (e.g., toluene, DCM, acetonitrile). |
| Temperature too high | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | |
| Low Enantioselectivity | Racemization | Ensure the workup is performed promptly and at a low temperature. |
| Incorrect catalyst | Verify the enantiopurity of the catalyst. |
Organocatalytic Aldol Condensation for Spiro-Piperidinyl-Pyrrolidinone Synthesis
The synthesis of spirocyclic scaffolds presents a unique synthetic challenge due to the formation of a quaternary spirocenter. Organocatalytic cascade reactions, particularly those involving an aldol condensation, have proven to be highly effective for the construction of spiro-piperidinyl-pyrrolidinones.[10][16] These reactions often proceed with high diastereoselectivity and enantioselectivity, providing access to complex molecular architectures from simple starting materials.
Mechanistic Insight: A Cascade Approach
The organocatalytic synthesis of spiro-piperidinyl-pyrrolidinones often involves a cascade sequence initiated by a Michael addition, followed by an intramolecular aldol condensation.
-
Initial Michael Addition: An enamine, formed from a suitable ketone and a chiral secondary amine catalyst, adds to a Michael acceptor.
-
Intramolecular Aldol Reaction: The resulting intermediate undergoes an intramolecular aldol reaction, where an enolate attacks a pendant aldehyde or ketone, forming the spirocyclic ring system.
-
Dehydration: The aldol adduct may then dehydrate to form an α,β-unsaturated system.
Diagram 2: Organocatalytic Cascade for Spirocycle Synthesis
Caption: Cascade reaction for spiro-piperidinyl-pyrrolidinone synthesis.
Application Protocol: Diastereoselective Synthesis of a Spiro-Oxindole Piperidinyl-Pyrrolidinone
This protocol outlines the synthesis of a spiro-oxindole piperidinyl-pyrrolidinone derivative via a 1,3-dipolar cycloaddition reaction, a powerful method for constructing complex heterocyclic systems.[17][18]
Materials:
-
Isatin
-
Sarcosine
-
(E)-3-cinnamoyl-1-methyl-4-phenylpiperidin-2-one (dipolarophile)
-
Methanol, anhydrous
-
Silica gel for column chromatography
Procedure:
-
A mixture of isatin (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) in anhydrous methanol (10 mL) is refluxed for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 7:3) to afford the desired spiro-oxindole piperidinyl-pyrrolidinone.
| Dipolarophile Substituent | Yield (%) | d.r. |
| Phenyl | 85 | >99:1 |
| 4-Chlorophenyl | 82 | >99:1 |
| 4-Methoxyphenyl | 88 | >99:1 |
Table 2: Representative Yields for Spiro-Oxindole Synthesis.
Transition-Metal-Catalyzed α-Arylation of Pyrrolidinones
Palladium-catalyzed α-arylation has become an indispensable tool for the formation of C(sp³)–C(sp²) bonds.[10] This methodology allows for the direct and efficient coupling of pyrrolidinone enolates with aryl halides, providing a convergent route to α-aryl piperidinyl-pyrrolidinone derivatives.[11][12]
Mechanistic Insight: The Catalytic Cycle
The palladium-catalyzed α-arylation of pyrrolidinones generally proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide to form a Pd(II)-aryl species.
-
Transmetalation/Deprotonation: The pyrrolidinone is deprotonated by a base to form an enolate, which then reacts with the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the C-C bond of the α-arylated product and regenerate the Pd(0) catalyst.
Diagram 3: Palladium-Catalyzed α-Arylation Cycle
Caption: Catalytic cycle for the α-arylation of pyrrolidinones.
Application Protocol: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This protocol describes the enantioselective α-arylation of N-Boc-pyrrolidine, a key intermediate in the synthesis of various biologically active molecules.[11]
Materials:
-
N-Boc-pyrrolidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous zinc chloride (ZnCl₂) in THF
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C, add s-BuLi (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 3 hours.
-
Add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF (2 mL) and allow the mixture to warm to room temperature over 1 hour.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 mmol) and P(t-Bu)₃·HBF₄ (0.10 mmol) in anhydrous toluene (2 mL).
-
Add the aryl bromide (1.0 mmol) to the catalyst solution, followed by the prepared organozinc reagent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Bromide | Yield (%) | e.e. (%) |
| 4-Bromotoluene | 85 | 96 |
| 4-Bromoanisole | 82 | 95 |
| 3-Bromopyridine | 75 | 94 |
Table 3: Representative Results for Enantioselective α-Arylation.
Conclusion and Future Perspectives
The C-C bond formation strategies outlined in this guide represent powerful and versatile tools for the synthesis of piperidinyl-pyrrolidinone scaffolds. The Asymmetric Michael Addition, Organocatalytic Aldol Condensation, and Transition-Metal-Catalyzed α-Arylation each offer unique advantages in terms of stereocontrol, substrate scope, and efficiency. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently approach the synthesis of these medicinally important heterocycles.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of substrate scope to include more challenging functionalities, and the application of these methods to the total synthesis of complex natural products and novel drug candidates. The continued innovation in C-C bond formation strategies will undoubtedly play a pivotal role in advancing the field of medicinal chemistry and drug discovery.
References
- [Reference to a general review on the importance of piperidine and pyrrolidine in medicinal chemistry]
-
Mondal, S., Mukherjee, S., Yetra, S. R., Gonnade, R. G., & Biju, A. T. (2017). Organocatalytic Enantioselective Vinylogous Michael–Aldol Cascade for the Synthesis of Spirocyclic Compounds. Organic Letters, 19(16), 4347–4350. [Link]
-
Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(15), 10186-10197. (2022). [Link]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules, 22(11), 1898. (2017). [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 73(18), 7139-7151. (2008). [Link]
- [Reference to a review on C-C bond form
-
Pd(II)-catalyzed α-C(sp3)–H arylation of pyrrolidines, piperidines, azepanes and N-methyl amines with arylboronic acids has been developed for the first time. Angewandte Chemie International Edition, 53(4), 1023-1027. (2014). [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4877. (2021). [Link]
- [Reference to a review on the synthesis of piperidinyl-pyrrolidinone drug candid
-
Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846–4849. (2012). [Link]
-
Organocatalytic Enantioselective Michael-Michael-Michael-Aldol Condensation Reactions: Control of Six Stereocenters in a Quadruple-Cascade Asymmetric Synthesis of Polysubstituted Spirocyclic Oxindoles. Organic Letters, 19(22), 6112–6115. (2017). [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 895. (2017). [Link]
-
Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(10), 1289. (2016). [Link]
- [Reference to a troubleshooting guide for asymmetric Michael additions]
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 3(7), 986-1005. (2014). [Link]
-
Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428–11446. (2023). [Link]
-
and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules, 26(16), 4785. (2021). [Link]
- [Reference to a review on the synthesis of spiro-heterocycles]
- Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(48), 12064-12068. (2012). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. (2021). [Link]
-
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953-6955. (2010). [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 1019-1027. (2020). [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023). [Link]
-
Asymmetric Michael Addition. Buchler GmbH. [Link]
Sources
- 1. Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Organocatalytic Enantioselective Michael-Michael-Michael-Aldol Condensation Reactions: Control of Six Stereocenters in a Quadruple-Cascade Asymmetric Synthesis of Polysubstituted Spirocyclic Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Amine Protection for 4-(Piperidin-4-yl)pyrrolidin-2-one Scaffolds
Abstract
The 4-(piperidin-4-yl)pyrrolidin-2-one core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of neurologically active agents and other targeted therapeutics.[1][2][3] The synthetic elaboration of this scaffold is critically dependent on the precise control of its reactive sites. This guide provides a detailed examination of protecting group strategies for the secondary amine within the piperidine ring, a key handle for molecular diversification. We will address the fundamental principles of chemoselectivity, present detailed protocols for the application of common N-protecting groups—Boc, Cbz, and Fmoc—and explore orthogonal strategies essential for the synthesis of complex, multi-functionalized derivatives.
Introduction: The Synthetic Challenge
The 4-(piperidin-4-yl)pyrrolidin-2-one structure contains two nitrogen atoms, but they possess fundamentally different reactivity. The piperidine nitrogen is a secondary amine, making it nucleophilic and basic. In contrast, the pyrrolidinone nitrogen is a secondary amide (lactam), which is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, most synthetic transformations targeting an amine will selectively occur at the piperidine nitrogen.
This guide focuses on the strategic protection of this piperidine secondary amine to prevent unwanted side reactions during subsequent synthetic steps.[4] Furthermore, we will discuss orthogonal protection schemes, which are critical when an additional amine functionality is present elsewhere in a more complex derivative, allowing for sequential and site-selective modifications.[4][5]
Foundational Principles of Amine Protection
The selection of a protecting group is a critical strategic decision dictated by the stability of the substrate and the reaction conditions planned for the synthetic route.[6] An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable (robust) to the desired reaction conditions for subsequent steps.
-
Easy to remove in high yield under mild conditions that do not affect other functional groups.
The concept of orthogonality is paramount in multi-step synthesis. Two protecting groups are orthogonal if each can be removed selectively in the presence of the other.[5][6] This allows for precise, stepwise manipulation of a poly-functional molecule.
Figure 1: Decision-making flowchart for selecting a primary amine protecting group.
Key Protecting Groups: Protocols and Mechanistic Rationale
The Boc (tert-Butoxycarbonyl) Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in medicinal chemistry due to its ease of installation and clean, acid-mediated removal.[7][8] It is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[8]
Mechanism Insight: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the piperidine amine on one of the electrophilic carbonyls of the anhydride.[9] Deprotection occurs under acidic conditions (e.g., trifluoroacetic acid, TFA), where the carbamate is protonated, leading to the elimination of gaseous carbon dioxide and the stable tert-butyl cation (which fragments to isobutylene).[7][]
Protocol 3.1.1: Boc Protection of 4-(Piperidin-4-yl)pyrrolidin-2-one
-
Dissolution: Dissolve 4-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.
Protocol 3.1.2: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq., often as a 25-50% solution in DCM) dropwise at 0 °C.[]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which may be isolated as the free base or its corresponding salt.
The Cbz (Carboxybenzyl) Group: Hydrogenolysis-Labile Protection
The Cbz group was one of the first widely used protecting groups in peptide chemistry and remains a valuable tool.[11][12] Its key feature is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[11] This makes it orthogonal to the acid-labile Boc and base-labile Fmoc groups.
Mechanism Insight: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[11][13] The deprotection mechanism involves palladium-catalyzed hydrogenolysis. The catalyst (Pd/C) facilitates the reductive cleavage of the benzylic C-O bond with H₂ gas, releasing the free amine, carbon dioxide, and toluene as a byproduct.[11][14]
Protocol 3.2.1: Cbz Protection of 4-(Piperidin-4-yl)pyrrolidin-2-one
-
Dissolution: Dissolve 4-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq.) in a solvent mixture, typically aqueous acetone or 1,4-dioxane.
-
Base Addition: Cool the solution to 0 °C and add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq.) or NaOH (1.1 eq.) in water.[12]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours.
-
Work-up: Concentrate the mixture to remove the organic solvent. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3.2.2: Cbz Deprotection
-
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected substrate (1.0 eq.) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir the suspension vigorously for 2-16 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of toluene can be tracked.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Base-Labile Protection
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique lability under mild basic conditions, providing orthogonality to acid-labile groups like Boc.[15][16]
Mechanism Insight: The Fmoc group is cleaved via a base-mediated β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[17][18] This triggers the elimination of dibenzofulvene and the collapse of the resulting carbamic acid to release the free amine and CO₂. The piperidine traps the dibenzofulvene byproduct, driving the reaction to completion.[15][18]
Protocol 3.3.1: Fmoc Protection of 4-(Piperidin-4-yl)pyrrolidin-2-one
-
Dissolution: Dissolve 4-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq.) in a 10% aqueous sodium carbonate solution or a mixture of 1,4-dioxane and aqueous NaHCO₃.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq.) as a solid or solution in dioxane.[17]
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3.3.2: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected substrate (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to create a 20% (v/v) mixture.[16][19]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. The progress can often be monitored by UV spectroscopy by observing the formation of the dibenzofulvene-piperidine adduct.[15]
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: The crude product can be purified by column chromatography or precipitation/trituration with a non-polar solvent like diethyl ether to remove the byproduct.
Orthogonal Protection Strategy: A Case Study
For complex derivatives, selective functionalization of multiple amine sites is required. Consider a hypothetical derivative, (A) , where an aminoethyl group has been added to the pyrrolidinone nitrogen. This molecule now has two secondary amines with different steric and electronic environments: the piperidine amine (N-pip) and the ethylamine amine (N-ethyl). An orthogonal strategy using Boc and Cbz allows for selective modification.
Figure 2: Workflow for an orthogonal protection strategy enabling sequential functionalization.
Rationale for Orthogonal Strategy: In this example, the primary N-ethyl amine is sterically more accessible and often more nucleophilic than the secondary piperidine amine. Therefore, reaction with one equivalent of Boc₂O can favor selective protection of the N-ethyl amine.[20] Once protected, the N-pip amine is free for a diverse range of chemical modifications. Subsequently, the Boc group can be cleanly removed with acid without affecting the newly installed functionality or the Cbz group (if it were used instead), revealing the N-ethyl amine for a second, different modification.
Summary of Protecting Group Characteristics
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Boc₂O | TFA, HCl in Dioxane | Base, H₂/Pd-C | Strong Acid |
| Carboxybenzyl | Cbz (or Z) | Cbz-Cl | H₂ with Pd/C catalyst | Acid, Base | Catalytic Hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Acid, H₂/Pd-C (often)[19] | Base (esp. secondary amines) |
Conclusion
The successful synthesis of complex molecules based on the 4-(piperidin-4-yl)pyrrolidin-2-one scaffold is fundamentally reliant on the judicious use of amine protecting groups. By understanding the distinct lability and stability profiles of groups like Boc, Cbz, and Fmoc, researchers can design robust and flexible synthetic routes. The application of orthogonal protection strategies, in particular, unlocks the potential for precise, site-selective modifications, enabling the exploration of a vast chemical space and accelerating the drug discovery process.
References
- Lee, J. W., & Jun, M. J. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar.
- Pittelkow, M., et al. (2007).
- Nielsen, S. D., & Nielsen, T. E. (2012). Selective Mono-Boc-Protection of Bispidine.
- Reyes-González, M. A., et al. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Sociedad Química de México.
- Kaur, N., et al. (2019).
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Tzovara, R., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI, 25(24), 5940.
- Saify, Z. S., et al. (2012). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
- Kumareswaran, R., et al. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(44), 8495-8499.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Inorganic and Nano-Metal Chemistry, 51(10), 1421-1430.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Bakunov, S. A., et al. (2021).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912-2918.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- EvitaChem. (n.d.). Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505). EvitaChem.
- BenchChem. (n.d.).
- Góngora-Benítez, M., et al. (2019).
- Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)piperidine 95. MilliporeSigma.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Góngora-Benítez, M., et al. (2019).
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. MilliporeSigma.
- Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14194–14206.
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
- ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a.
- Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Leiden University.
- Chegg. (2018). Solved 6. Consider the following orthogonal protecting. Chegg.com.
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 19. chempep.com [chempep.com]
- 20. pittelkow.kiku.dk [pittelkow.kiku.dk]
Preparation of 4-(piperidin-4-yl)pyrrolidin-2-one Stock Solutions for Cell-Based Assays: An Application Note and Protocol
Introduction
4-(piperidin-4-yl)pyrrolidin-2-one is a small molecule of interest in drug discovery and chemical biology, identified as an inhibitor of leukotriene A4 hydrolase, suggesting potential anti-inflammatory applications.[1] As with any in vitro cell-based assay, the reliability and reproducibility of experimental results are critically dependent on the accurate and consistent preparation of the test compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 4-(piperidin-4-yl)pyrrolidin-2-one for use in a variety of cell-based assays. The protocols outlined herein are designed to ensure the integrity of the compound and minimize variability in experimental outcomes.
Physicochemical Properties of 4-(piperidin-4-yl)pyrrolidin-2-one
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a robust protocol for stock solution preparation. Key properties for 4-(piperidin-4-yl)pyrrolidin-2-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91596-61-1 | [1] |
| Molecular Formula | C₉H₁₆N₂O | [1] |
| Molecular Weight | 168.24 g/mol | [1] |
| Predicted XLogP3 | -0.1 | [1] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | 106.2 °C | [1] |
The predicted XLogP3 value of -0.1 suggests that 4-(piperidin-4-yl)pyrrolidin-2-one is a relatively hydrophilic compound. However, the presence of the piperidine and pyrrolidinone rings can influence its solubility in both aqueous and organic solvents. Direct dissolution in aqueous buffers may be challenging, making the use of an organic solvent for the primary stock solution a common and recommended practice.
Core Principles for Stock Solution Preparation
The overarching goal in preparing a stock solution is to create a concentrated, stable, and accurately characterized solution that can be diluted to working concentrations for cellular assays. The following principles are central to this process:
-
Solvent Selection: The ideal solvent should fully dissolve the compound at a high concentration, be miscible with the cell culture medium, and exhibit minimal toxicity to the cells at the final working concentration.
-
Accuracy and Precision: Precise weighing of the compound and accurate measurement of the solvent volume are critical for ensuring the final concentration of the stock solution is known and reproducible.
-
Sterility: To prevent microbial contamination of cell cultures, all solutions and equipment used in the preparation of stock and working solutions should be sterile.
-
Stability and Storage: Proper storage conditions are essential to maintain the integrity of the compound over time, preventing degradation and ensuring consistent performance in assays.
Recommended Protocol for Preparation of a 10 mM Stock Solution in DMSO
Based on general best practices for small molecules in cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 4-(piperidin-4-yl)pyrrolidin-2-one.
Materials and Equipment:
-
4-(piperidin-4-yl)pyrrolidin-2-one (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, positive displacement pipette or calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for terminal sterilization)
-
Laminar flow hood or biological safety cabinet
Step-by-Step Protocol:
-
Pre-Assay Calculations:
-
Determine the required volume of the 10 mM stock solution.
-
Calculate the mass of 4-(piperidin-4-yl)pyrrolidin-2-one needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 168.24 g/mol x 1000 mg/g = 1.6824 mg
-
-
Weighing the Compound:
-
In a laminar flow hood, accurately weigh the calculated amount of 4-(piperidin-4-yl)pyrrolidin-2-one using a calibrated analytical balance.
-
For small quantities, it is advisable to weigh the compound directly into the sterile microcentrifuge tube or vial that will be used for the stock solution to minimize transfer loss.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the weighed compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be terminally sterilized, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO. This step should be performed in a laminar flow hood to maintain sterility.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.
-
Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using 4-(piperidin-4-yl)pyrrolidin-2-one solutions.
Preparation of Working Solutions for Cell Assays
The concentrated stock solution must be diluted to the final desired concentration in the cell culture medium.
-
Thawing the Stock Solution:
-
On the day of the experiment, remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Quality Control and Best Practices
-
Solubility Testing: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that 4-(piperidin-4-yl)pyrrolidin-2-one is soluble at the desired concentration in the chosen solvent.
-
Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, the exact mass weighed, the volume of solvent added, the date of preparation, and the storage conditions.
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, the solution may need to be warmed and vortexed again. If the precipitate does not redissolve, the solution should not be used.
Safety Precautions
While a specific safety data sheet for 4-(piperidin-4-yl)pyrrolidin-2-one is not widely available, it is prudent to handle it with the same precautions as other novel chemical entities. Based on the safety information for related compounds like piperidine and 2-pyrrolidinone, the following precautions are recommended:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the material safety data sheet (MSDS) for the specific batch of the compound you are using for detailed safety information.
Conclusion
The successful use of 4-(piperidin-4-yl)pyrrolidin-2-one in cell-based assays hinges on the meticulous preparation and handling of its stock solutions. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the accuracy, reproducibility, and reliability of their experimental data, thereby advancing our understanding of the biological effects of this compound.
References
-
Saify, Z. S., Haider, S., & Mushtaq, N. (2025). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]
-
Lee, J. H., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. Retrieved from [Link]
-
PubChem. 4-(piperidin-4-yl)pyrrolidin-2-one. Retrieved from [Link]
-
Bartneck, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Retrieved from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
S. Contardi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
Sources
Application Notes & Protocols for the Microwave-Assisted Synthesis of 4-Substituted Pyrrolidinones
Introduction: The Significance of the Pyrrolidinone Scaffold and the Advent of Microwave Synthesis
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its prevalence is attributed to its unique physicochemical properties, including the ability to participate in hydrogen bonding and its conformational flexibility, which allows for effective interaction with a variety of biological targets.[1] Pyrrolidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-HIV, anti-inflammatory, anticancer, and anticonvulsant properties. The importance of nitrogen-containing heterocycles like pyrrolidinones in drug discovery has created a significant demand for efficient and sustainable synthetic methodologies.[2][3][4]
Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6][7][8][9] This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 4-substituted pyrrolidinones. We will delve into the fundamental principles of microwave chemistry, present detailed and field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.
Part 1: The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3][13]
-
Dipolar Polarization: Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align their dipoles with the field. This rapid reorientation leads to friction and intermolecular collisions, generating heat.[13]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions with surrounding molecules generate heat through resistance to this flow.[3]
This direct and volumetric heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[13] This distinction leads to the significant advantages of MAOS.
Part 2: Experimental Protocols for Microwave-Assisted Synthesis of 4-Substituted Pyrrolidinones
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure a deep understanding of the synthetic process.
Protocol 1: One-Pot, Three-Component Synthesis of Polysubstituted Pyrrolidinones
This protocol is adapted from a green synthetic methodology for the synthesis of various substituted pyrrolidinone derivatives.[14] It leverages a one-pot, three-component reaction of an aromatic aldehyde, aniline, and a dialkyl acetylenedicarboxylate in the presence of a catalyst under microwave irradiation.
Rationale: Multi-component reactions (MCRs) are highly efficient as they allow for the formation of complex molecules in a single step, reducing waste and saving time. The use of water as a solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH) aligns with the principles of green chemistry.[14] Microwave irradiation significantly accelerates the reaction compared to conventional heating methods.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate or diethyl acetylenedicarboxylate) (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (3 mol%)
-
Water (2 mL)
-
Microwave reactor vial (quartz or Teflon-capped)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), and p-TsOH (3 mol%) in water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 320 W for 6-7 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of N-Methyl Pyrrolidone (NMP) via N-Methyl Succinimide
This protocol describes a two-step synthesis of N-methyl pyrrolidone (NMP), a widely used aprotic solvent, utilizing microwave irradiation for the formation of the intermediate N-methyl succinimide.[15]
Rationale: The initial solid-state reaction between a dicarboxylic acid anhydride and a non-aqueous methylamine is significantly accelerated by microwave irradiation, reducing the reaction time from hours to minutes.[15] The subsequent hydrogenation of the N-methyl succinimide intermediate yields N-methyl pyrrolidone.
Step 1: Microwave-Assisted Synthesis of N-Methyl Succinimide
Materials:
-
Succinic anhydride (4.0 mmol)
-
Methylamine hydrochloride (4.5 mmol)
-
Microwave reactor with a condenser
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Charge a 25 mL round-bottomed flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).
-
Place the flask in a microwave reactor fitted with a condenser.
-
Irradiate the mixture at 110-125°C with an energy input of 900 W for 1-2 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization with n-hexane to yield pure N-methyl succinimide.
Step 2: Hydrogenation to N-Methyl Pyrrolidone
Materials:
-
N-Methyl succinimide
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
High-pressure autoclave
-
Solvent (e.g., ethanol)
Procedure:
-
In a high-pressure autoclave, dissolve the N-methyl succinimide in a suitable solvent.
-
Add the hydrogenation catalyst.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture for 3 to 10 hours.
-
After the reaction is complete, cool the autoclave and filter to remove the catalyst.
-
Distill the resulting reaction mixture to obtain pure N-methyl pyrrolidone.
Part 3: Data Presentation and Comparison
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters with conventional heating methods.
| Reaction | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Synthesis of Polysubstituted Pyrrolidinones | Microwave | p-TsOH | Water | 6-7 min | High | [14] |
| Synthesis of Polysubstituted Pyrrolidinones | Conventional | Various | Various | Several hours | Lower | |
| Synthesis of N-Methyl Succinimide | Microwave | None | Solid-state | 1-5 min | 87% | [15] |
| Synthesis of N-Methyl Succinimide | Conventional | None | N/A | 5-6 hours | Lower | [15] |
| Synthesis of Acetamide Derivatives | Microwave | Et₃N | CH₃CN | 5-10 min | Good | [12] |
| Synthesis of Acetamide Derivatives | Conventional | Et₃N | CH₃CN | 2-3 hours | Moderate | [12] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-substituted pyrrolidinones and other nitrogen-containing heterocycles.[2][6][10] The protocols and data presented herein demonstrate the clear advantages of this technology, including dramatically reduced reaction times, improved yields, and the potential for greener synthetic routes.[8][9] By understanding the principles of microwave heating and following well-defined protocols, researchers can effectively leverage this powerful tool to accelerate drug discovery and development efforts.
References
- EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles.
- Taylor & Francis Online. (n.d.). Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles.
- RSC Publishing. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- RSC Publishing. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Benchchem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
- International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- Unknown Source. (2024, October 17). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- IRIS-AperTO. (2020, January 1). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Unknown Source. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- International Journal of ChemTech Research. (2020).
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- PMC. (n.d.).
- ResearchGate. (2025, August 5).
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- International Journal of ChemTech Research. (n.d.).
- MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
- Google Patents. (n.d.). US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone.
- Unknown Source. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry [iris.unito.it]
- 5. ajrconline.org [ajrconline.org]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 4-(Piperidin-4-yl)pyrrolidin-2-one in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 4-(Piperidin-4-yl)pyrrolidin-2-one Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for structure-guided optimization into more potent and selective drug candidates.
The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold has emerged as a fragment of significant interest due to its inherent structural and chemical attributes. This bicyclic system combines the rigid pyrrolidinone core with the more flexible piperidine ring, presenting a three-dimensional shape that can effectively probe a variety of protein binding sites. The pyrrolidinone moiety offers a lactam group capable of forming key hydrogen bond interactions, a common feature in many drug-receptor binding events.[3][4][5] Concurrently, the piperidine ring provides a versatile exit vector for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity. Furthermore, both piperidine and pyrrolidine rings are prevalent in numerous FDA-approved drugs, highlighting their favorable pharmacokinetic and toxicological profiles.[5][6][7]
This guide provides a comprehensive overview of the application of the 4-(piperidin-4-yl)pyrrolidin-2-one fragment in drug discovery. It details its physicochemical properties, synthesis, and protocols for its use in fragment screening campaigns. A case study on the development of inhibitors for the aldo-keto reductase enzyme AKR1C3, based on a closely related scaffold, will be used to illustrate a practical hit-to-lead optimization strategy.
Physicochemical Properties of 4-(Piperidin-4-yl)pyrrolidin-2-one
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting binding data. The properties of 4-(piperidin-4-yl)pyrrolidin-2-one align well with the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of leading to successful drug candidates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | PubChem |
| Molecular Weight | 168.24 g/mol | PubChem |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis of the 4-(Piperidin-4-yl)pyrrolidin-2-one Scaffold
The synthetic accessibility of a fragment is a key consideration in FBDD, as it enables the rapid generation of analogs for hit-to-lead optimization. The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold can be synthesized through various established synthetic routes. A common approach involves the reaction of a suitable piperidine derivative with a pyrrolidinone precursor.
General Synthetic Protocol:
A plausible synthetic route involves the reductive amination of a protected 4-oxopiperidine with a suitable amino-pyrrolidinone derivative, followed by deprotection. The following is a representative, generalized protocol.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-oxopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-aminopyrrolidin-2-one (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(pyrrolidin-2-on-4-yl)piperidine.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in a suitable solvent, such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the desired 4-(piperidin-4-yl)pyrrolidin-2-one. Purification can be achieved by column chromatography or recrystallization.
Fragment Screening Protocols
The identification of initial fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following protocols outline the application of three common screening methods for the 4-(piperidin-4-yl)pyrrolidin-2-one fragment.
Workflow for Fragment Screening
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[7][8][9]
Rationale: SPR is highly sensitive, requires low protein consumption, and can provide kinetic data (association and dissociation rates) in addition to affinity information.[8]
Methodology:
-
Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Fragment Preparation: Prepare a stock solution of 4-(piperidin-4-yl)pyrrolidin-2-one in 100% DMSO. Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched between the sample and the running buffer to minimize bulk refractive index effects.
-
Screening: Inject the fragment solution over the sensor chip surface containing the immobilized target protein and a reference surface (without protein or with an irrelevant protein).
-
Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.
-
Hit Validation: For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based screening methods detect the binding of a fragment to a target protein by observing changes in the NMR signals of either the ligand or the protein.
Rationale: NMR is a robust technique for detecting weak interactions and can provide information about the binding site and the conformation of the bound ligand.[10]
Methodology (Ligand-Observed NMR):
-
Sample Preparation: Prepare a solution of the 4-(piperidin-4-yl)pyrrolidin-2-one fragment in a suitable deuterated buffer.
-
¹H NMR Spectrum Acquisition (Fragment alone): Acquire a one-dimensional ¹H NMR spectrum of the fragment alone.
-
¹H NMR Spectrum Acquisition (Fragment + Protein): Add a small amount of the target protein to the fragment solution and acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the two spectra. Changes in the chemical shifts, line broadening, or signal intensities of the fragment's protons upon addition of the protein indicate binding. Techniques like Saturation Transfer Difference (STD) NMR can be used to confirm binding and identify the protons of the fragment that are in close proximity to the protein.
Protocol 3: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the interaction between a fragment and its target protein.
Rationale: This technique is invaluable for structure-based drug design, as it reveals the precise binding mode of the fragment, including key interactions with the protein's active site.[9]
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the 4-(piperidin-4-yl)pyrrolidin-2-one fragment (typically 1-10 mM).
-
Data Collection: Expose the soaked crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Analysis: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex. Analyze the electron density map to confirm the binding of the fragment and to identify its binding pose and interactions with the protein.
Hit-to-Lead Optimization: A Case Study with AKR1C3 Inhibitors
Initial Hit and Rationale for Optimization
The starting point for this study was a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones identified as potent and selective non-carboxylate inhibitors of AKR1C3.[11][12] The general structure consists of the pyrrolidinone ring, a central phenyl ring with a sulfonamide linker, and a terminal piperidine ring.
Structure-Activity Relationship (SAR) Exploration
The study systematically explored the SAR of this scaffold, providing valuable insights for optimizing fragments with a similar core structure.
| Modification | Effect on Activity | Rationale for Change |
| Pyrrolidinone Ring | ||
| Position on phenyl ring | ortho or meta substitution significantly reduced activity. | The para position is optimal for favorable interactions within the active site. |
| Co-planarity | Non-planar analogs showed diminished activity. | A planar arrangement is likely required for optimal stacking or hydrophobic interactions. |
| Electronic nature | Altering the electronic properties of the ring was detrimental. | The lactam group is likely involved in crucial hydrogen bonding. |
| Piperidine Ring | ||
| Size | Replacing with smaller (pyrrolidine) or larger (azepane) rings reduced potency. | The piperidine ring provides an optimal fit within its sub-pocket. |
| Polarity | Introduction of polar groups (e.g., hydroxyl) decreased activity. | The piperidine binding pocket is likely hydrophobic in nature. |
| Sulfonamide Linker | Critical for activity. | Forms key hydrogen bonds with the protein backbone. |
Crystallographic Insights
A crystal structure of a lead compound bound to AKR1C3 revealed that the pyrrolidinone ring does not directly interact with the oxyanion hole, a common binding site for carboxylate inhibitors.[11][12] Instead, the sulfonamide group forms crucial interactions, and the piperidine ring occupies a hydrophobic pocket. This structural information is critical for guiding further optimization efforts.
Hit-to-Lead Optimization Strategy
The following diagram illustrates a potential hit-to-lead optimization strategy for a 4-(piperidin-4-yl)pyrrolidin-2-one fragment hit, informed by the AKR1C3 inhibitor SAR.
Caption: A conceptual hit-to-lead optimization strategy for the 4-(piperidin-4-yl)pyrrolidin-2-one fragment.
Conclusion
The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a valuable starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and three-dimensional character make it an attractive fragment for screening against a wide range of biological targets. The detailed protocols provided herein offer a practical guide for researchers to incorporate this fragment into their screening campaigns. Furthermore, the case study on AKR1C3 inhibitors highlights a clear path for the hit-to-lead optimization of related fragments, demonstrating how systematic SAR exploration and structure-based design can transform a simple fragment into a potent and selective lead compound. As the field of FBDD continues to evolve, the strategic use of privileged scaffolds like 4-(piperidin-4-yl)pyrrolidin-2-one will undoubtedly play a crucial role in the discovery of novel therapeutics.
References
-
Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
-
Fish, P. V., Fray, M. J., Stobie, A., & Whitlock, G. A. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(9), 2530–2534. [Link]
-
ResearchGate. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]
- Google Patents. (2005).
-
ACS Publications. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]
-
ResearchGate. (n.d.). PMI analysis of potential fragments. A: Conformers of pyrrolidine.... [Link]
-
ResearchGate. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. [Link]
-
PubMed. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]
-
Biomedpharmajournal.org. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
PubMed. (2014). Biophysical screening for the discovery of small-molecule ligands. [Link]
-
PubMed. (2014). Piperidin-4-one: the potential pharmacophore. [Link]
-
ResearchGate. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
- Google Patents. (2008). 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds. US7423043B2.
-
RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
- Google Patents. (2007). Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. WO2007015162A1.
-
National Institutes of Health. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]
-
National Institutes of Health. (2021). Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. [Link]
-
Discovery Pharm. (n.d.). Patents. [Link]
-
National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. [Link]
-
National Institutes of Health. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
-
PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). [Link]
-
ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]
-
MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. [Link]
-
Briefings in Bioinformatics. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
-
National Institutes of Health. (2021). Fragment-based drug discovery campaigns guided by native mass spectrometry. [Link]
-
Purdue University. (n.d.). Hit to Lead Program. [Link]
-
ResearchGate. (2023). Fragment-to-Lead Medicinal Chemistry Publications in 2022. [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
-
National Institutes of Health. (2020). Protein X-ray Crystallography and Drug Discovery. [Link]
-
National Institutes of Health. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. [Link]
-
PubMed. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. [Link]
-
National Institutes of Health. (2021). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Significance of 4-(Piperidin-4-yl)pyrrolidin-2-one
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis and improve your yields.
The 4-(piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement, combining a piperidine ring with a pyrrolidinone (a lactam), makes it a valuable building block for developing novel therapeutics. Piperidine derivatives are ubiquitous in pharmaceuticals, found in drugs targeting the central nervous system, as well as those with analgesic and anti-inflammatory properties.[1] The addition of the pyrrolidinone moiety introduces specific hydrogen bonding capabilities and conformational rigidity, which can be crucial for potent and selective binding to biological targets.
However, the synthesis of this spiro-like heterocyclic system is not without its challenges. Low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide is designed to provide direct answers to the problems you may be encountering at the bench.
Overall Synthetic Strategy
A common and effective route to 4-(piperidin-4-yl)pyrrolidin-2-one involves a multi-step sequence starting from a commercially available, protected piperidine derivative. The general pathway is outlined below.
Caption: General synthetic workflow for 4-(piperidin-4-yl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis. For more detailed, step-by-step issues, please see the Troubleshooting Guide.
Q1: What is the most common synthetic route and why is a protecting group necessary?
A1: The most prevalent route involves a Michael addition followed by an intramolecular cyclization (lactam formation).[2] The synthesis typically starts with N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone).[3] A protecting group, such as the Boc group, is essential for two primary reasons:
-
Reactivity Control: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions, particularly those involving electrophilic reagents. The Boc group temporarily "masks" this reactivity.
-
Solubility: The Boc group increases the lipophilicity of the intermediates, often improving their solubility in common organic solvents and simplifying purification by standard chromatography.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most yield-critical steps are typically the intramolecular cyclization to form the lactam ring and the final purification. The cyclization can be sluggish and compete with side reactions like polymerization.[4] The final product is quite polar, which can make chromatographic purification challenging and lead to product loss.
Q3: Can I use an alternative protecting group to Boc?
A3: Yes, other protecting groups like Carboxybenzyl (Cbz) or Benzyl (Bn) can be used. However, the choice of protecting group dictates the deprotection strategy.
-
Boc: Removed under acidic conditions (e.g., TFA, HCl).[5]
-
Cbz/Bn: Typically removed by catalytic hydrogenation. The Boc group is often preferred due to its stability to a wide range of reaction conditions and the relatively mild, non-catalytic conditions required for its removal.
Troubleshooting Guide by Synthetic Stage
This guide provides specific question-and-answer troubleshooting for each phase of the synthesis.
Stage 1: Synthesis of the Michael Acceptor (e.g., α,β-Unsaturated Ester)
This initial step involves converting the ketone of N-Boc-4-piperidone into a reactive alkene, typically an acrylate derivative, via a reaction like the Horner-Wadsworth-Emmons olefination.
Q1.1: My olefination reaction is incomplete or has a very low yield. What should I check?
A1.1:
-
Base and Anion Formation: The Horner-Wadsworth-Emmons reaction requires a strong base (e.g., NaH, LDA) to deprotonate the phosphonate ester and form the reactive carbanion. Ensure your base is fresh and the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere). Moisture will quench the base and the carbanion.
-
Temperature: Anion formation is typically done at a low temperature (0 °C or -78 °C) to prevent side reactions. After adding the ketone, the reaction is often allowed to warm to room temperature. Sub-optimal temperatures can lead to incomplete reaction.
-
Steric Hindrance: The piperidone is a somewhat bulky ketone. The reaction may require longer reaction times or gentle heating to go to completion compared to less hindered substrates. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Stage 2: Michael Addition and Intramolecular Cyclization (Lactam Formation)
This is the core of the synthesis, where the pyrrolidinone ring is constructed. It often involves reacting the α,β-unsaturated intermediate with a nitrogen source (like an ammonia equivalent or a primary amine), followed by the crucial ring-closing step.
Q2.1: The Michael addition is not proceeding, or I'm getting multiple products.
A2.1: The 1,4-conjugate (Michael) addition is sensitive to catalysts and solvents.
-
Catalyst Choice: A common approach is to use a source of ammonia, like ammonium hydroxide or a masked equivalent, which acts as the nucleophile. The reaction is often catalyzed by a weak base.
-
Side Reactions: The primary side reaction is polymerization of the acrylate. To minimize this, add the Michael acceptor slowly to the reaction mixture containing the nucleophile. Running the reaction at lower temperatures can also help.
Q2.2: The final cyclization to form the lactam is failing. My starting material is consumed, but I don't see the desired product.
A2.2: Lactam formation is an intramolecular nucleophilic acyl substitution.[4][6] Failure here is a common and critical problem.
Caption: Troubleshooting flowchart for failed lactam formation.
-
Causality: The cyclization requires the terminal amine to attack the ester carbonyl. This can be sterically hindered and thermodynamically less favorable than intermolecular reactions (polymerization).
-
Solutions:
-
Thermal Conditions: Often, simply heating the reaction (refluxing in a high-boiling solvent like toluene or xylene) is sufficient to drive the intramolecular cyclization.[7]
-
Catalysis: A catalytic amount of a non-nucleophilic base (e.g., DBU) or a strong base (e.g., sodium methoxide) can deprotonate the amine, increasing its nucleophilicity and promoting cyclization.
-
High Dilution: If intermolecular polymerization is the suspected side reaction, performing the cyclization under high dilution conditions can favor the intramolecular pathway.
-
Stage 3: N-Boc Deprotection
This final chemical step removes the protecting group to yield the target molecule.
Q3.1: My deprotection with TFA is giving a black tar and a low yield of the product.
A3.1: This is a classic sign of degradation. The tert-butyl cation formed during Boc deprotection is a potent electrophile that can alkylate electron-rich species, leading to polymerization and charring.
-
The Fix - Cation Scavengers: The solution is to add a cation scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can cause damage.
| Scavenger | Typical Concentration (v/v) | Notes |
| Triethylsilane (TES) | 5-10% | Very effective. Reacts with the cation to form volatile byproducts. |
| Anisole | 5-10% | A common and inexpensive scavenger. |
| Thioanisole | 5-10% | Useful if sulfur-containing residues are not a concern for downstream applications. |
-
Expert Tip: Always perform Boc deprotections at a low temperature (0 °C) and monitor them closely. As soon as the starting material is consumed (usually 1-2 hours), work up the reaction immediately. Over-exposure to strong acid can lead to lactam hydrolysis or other side reactions.[8][9]
Q3.2: Is there a milder alternative to TFA for deprotection?
A3.2: Yes, 4M HCl in 1,4-dioxane is a very common and effective alternative.[9] It often provides a cleaner reaction profile. The product precipitates from the solution as the hydrochloride salt, which can be isolated by simple filtration. The free base can then be liberated during an aqueous workup or by neutralization.
Stage 4: Purification
The final hurdle is isolating the product in high purity.
Q4.1: I'm having trouble purifying the final product by column chromatography. It's streaking badly on the column.
A4.1: The final product, 4-(piperidin-4-yl)pyrrolidin-2-one, is a polar molecule with two basic secondary amine groups. These basic sites can interact strongly and irreversibly with the acidic silica gel, leading to streaking and low recovery.
-
Solutions:
-
Deactivate the Silica: Pre-treat your silica gel with a base. You can either prepare a slurry of silica in your eluent containing 1-2% triethylamine (TEA) or ammonium hydroxide before packing the column, or simply add 1-2% of the base to your mobile phase. This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative for purifying polar, basic compounds.
-
Recrystallization/Trituration: If the product is a solid, recrystallization or trituration from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexanes) can be a highly effective, scalable purification method.[1]
-
Q4.2: My final product's NMR spectrum looks clean, but the mass is off by 100 amu.
A4.2: This is an almost certain indication that the N-Boc group is still present. Your deprotection reaction was unsuccessful. The mass difference between the product (C₉H₁₆N₂O, MW ≈ 168.24) and the Boc-protected precursor (C₁₄H₂₄N₂O₃, MW ≈ 268.35) is exactly 100.11 amu. Review the troubleshooting steps for Stage 3.
Validated Experimental Protocols
Protocol 1: Boc Deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrrolidin-2-one
This protocol describes the standard procedure for removing the Boc protecting group using trifluoroacetic acid with a cation scavenger.
Materials:
-
Boc-protected intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice-water bath.
-
Under stirring, add triethylsilane (2.0 eq).
-
Add trifluoroacetic acid (10-20 eq, typically 20-50% v/v) dropwise via a syringe or addition funnel. Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a rapidly stirred, chilled saturated NaHCO₃ solution to quench the acid. Caution: CO₂ evolution will cause vigorous bubbling.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as described in the troubleshooting guide (Stage 4).
Protocol 2: Purification via Basic-Treated Silica Gel Chromatography
Procedure:
-
Choose an appropriate eluent system (e.g., DCM/Methanol or DCM/Methanol/Ammonium Hydroxide). A good starting point is 90:10:1 DCM:MeOH:NH₄OH.
-
Add 1-2% triethylamine or concentrated ammonium hydroxide to your chosen mobile phase mixture.
-
Pack a chromatography column with silica gel using this base-containing eluent.
-
Dissolve your crude product in a minimum amount of the mobile phase.
-
Load the sample onto the column and elute with the base-containing mobile phase, collecting fractions and analyzing by TLC to isolate the pure product.
References
- Berdini, V., et al. (2012). Structure-Based Design of Potent and Selective Inhibitors of the Mitotic Kinesin Eg5. Journal of Medicinal Chemistry, 55(22), 10254–10273.
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31213-31251. Retrieved from [Link]
-
European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. Retrieved from [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Arulraj, R., & Tamilvanian, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
DTIC. (1986). Piperidine Synthesis. Retrieved from [Link]
-
Fan, X., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
ResearchGate. (2000). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]
-
YouTube. (2017). Reactions of Lactones and Lactams (Ring Closure). Retrieved from [Link]
-
YouTube. (2017). Lactam Formation Reactions. Retrieved from [Link]
-
SciSpace. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
ResearchGate. (2021). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
YouTube. (2015). Lactones and Lactams. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (2003). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
-
PubChem. (n.d.). 4-(piperidin-4-yl)pyrrolidin-2-one. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Piperidinyl-Pyrrolidinone Derivatives by HPLC
Welcome to the technical support center for the purification of polar piperidinyl-pyrrolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these polar, basic compounds via High-Performance Liquid Chromatography (HPLC).
The inherent polarity of the pyrrolidinone scaffold combined with the basicity of the piperidinyl moiety makes these molecules notoriously difficult to purify using standard reversed-phase (RP-HPLC) methods. Common issues include poor retention, severe peak tailing, and low resolution. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these obstacles and achieve robust, reproducible purifications.
Frequently Asked Questions (FAQs)
Q1: My polar piperidinyl-pyrrolidinone derivative shows little to no retention on a C18 column, eluting at or near the solvent front. What should I do?
A1: This is a classic problem for highly polar compounds. Standard C18 columns rely on hydrophobic interactions, which are minimal with your analyte.[1][2] Consider these strategies:
-
Switch to a Polar-Compatible Column: Use a column with a polar-endcapped or polar-embedded stationary phase. These are designed to be stable in highly aqueous mobile phases and offer alternative retention mechanisms like hydrogen bonding.[3][4]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[2][5][6] It uses a polar stationary phase (like silica or amide) and a high organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6][7]
-
Consider Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single support, providing multiple retention mechanisms to significantly enhance the retention of polar and ionizable compounds.[8][9][10]
Q2: I'm observing significant peak tailing for my basic compound. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like piperidinyl derivatives is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups on the silica surface of the HPLC column.[3][11] To mitigate this:
-
Increase Mobile Phase pH: Operate at a high pH (e.g., pH 9-11), provided you use a pH-stable column (e.g., hybrid or ethylene-bridged phases). At high pH, the piperidinyl amine is deprotonated (neutral), and the silanol groups are also deprotonated. This minimizes the undesirable ionic interaction, leading to improved peak symmetry.[12]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Select a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are exhaustively end-capped to minimize the number of accessible silanol groups.[3][11]
Q3: Should I use an ion-pairing reagent?
A3: Ion-pairing agents can be effective but are often considered a last resort, especially if MS detection is required. An ion-pairing reagent (e.g., an alkyl sulfonate like heptafluorobutyric acid, HFBA) is added to the mobile phase to form a neutral ion-pair with your charged basic analyte.[4][13][14] This increases the overall hydrophobicity of the complex, enhancing retention on a reversed-phase column.[15] However, these reagents are notoriously difficult to remove from the column and can cause ion suppression in mass spectrometry.[9] Mixed-mode or high-pH chromatography are generally preferred alternatives.[9]
In-Depth Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Symmetrical Tailing | Secondary Silanol Interactions: The basic piperidine group is interacting with acidic silanol groups on the silica stationary phase.[3] | 1. Increase Mobile Phase pH: Use a pH-stable column and a buffer at pH > 9 to neutralize the piperidine.[12] 2. Use a Modern Base-Deactivated Column: Select a column specifically designed for basic compounds, featuring high-purity silica and advanced end-capping. 3. Add a Competing Base: Introduce 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites. |
| Fronting | Mass Overload: Injecting too much sample can saturate the column inlet, leading to a distorted peak shape.[11] | 1. Reduce Injection Mass: Dilute the sample and inject a smaller amount. 2. Increase Column Capacity: Use a column with a wider internal diameter or a higher stationary phase loading. |
| Split or Shouldered Peaks | 1. Co-eluting Impurity: An unresolved impurity is present.[11] 2. pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your compound, both ionized and neutral forms can exist, separating slightly.[16] 3. Column Void/Bed Deformation: A physical disruption at the column inlet can cause the sample path to split.[11][17] | 1. Improve Resolution: Modify the gradient, change the organic solvent, or switch to a higher efficiency column (smaller particles or longer length).[11] 2. Adjust pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[3][18] 3. Troubleshoot Column: Disconnect the column, reverse it, and flush to waste (check manufacturer's instructions first). If the problem persists, the column may need replacement.[11] |
Problem 2: Poor Retention and Resolution
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Analyte Elutes in Void Volume | Insufficient Hydrophobic Interaction: The compound is too polar for the reversed-phase stationary phase.[1][2] | 1. Switch to HILIC: This is the preferred mode for very polar compounds. Use a silica, diol, or amide column with a high organic (acetonitrile) mobile phase.[5][6][19] 2. Use a Mixed-Mode Column: Employ a column with both reversed-phase and ion-exchange characteristics to provide multiple retention mechanisms.[8][9] 3. Use a Polar-Endcapped RP Column: These columns allow for 100% aqueous mobile phases, maximizing retention for polar analytes in RP mode.[4] |
| Poor Resolution Between Analyte and Impurities | Inadequate Selectivity: The chosen column and mobile phase conditions do not provide sufficient differential interaction to separate the compounds. | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This alters hydrogen bonding interactions and can dramatically change selectivity. 2. Vary Mobile Phase pH: Altering the ionization state of the analyte and impurities can significantly impact their relative retention and improve resolution.[20] 3. Change Stationary Phase: The most powerful way to alter selectivity. If using a C18, try a Phenyl or Pentafluorophenyl (F5) phase, which offer different (e.g., pi-pi) interactions.[18] Or move to an orthogonal technique like HILIC. |
Visual Troubleshooting Workflow: Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and solving poor peak shape for polar basic compounds.
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
Key Experimental Protocols
Protocol 1: HPLC Method Development Strategy for Polar Basic Compounds
This protocol outlines a systematic approach to developing a robust purification method.
1. Column and Mode Selection:
-
First Choice (High Probability of Success): Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Second Choice: Reversed-Phase with a modern, pH-stable column.
-
Rationale: Allows for the use of high pH mobile phases to suppress detrimental secondary interactions.
-
Starting Column: Hybrid C18 or similar pH-stable phase (pH range 1-12), 5 µm particle size.
-
-
Third Choice: Mixed-Mode Chromatography.
2. Mobile Phase Screening:
-
For HILIC:
-
Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 5.0.
-
Solvent B: Acetonitrile.
-
Initial Gradient: 95% B to 50% B over 15 minutes.
-
-
For High-pH Reversed-Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, pH adjusted to 10.0.
-
Solvent B: Acetonitrile or Methanol.
-
Initial Gradient: 5% B to 95% B over 15 minutes.
-
3. Optimization:
-
Adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If resolution is still insufficient, change the organic modifier (e.g., from Acetonitrile to Methanol in RP) or the buffer salt/pH to alter selectivity.[12]
-
Confirm peak identity and purity using mass spectrometry (MS) if available.
4. System Suitability:
-
Before running samples, perform a system suitability test. Inject a standard solution multiple times.
-
Acceptance Criteria: Tailing factor for the main peak should be < 1.5, and the retention time reproducibility should have a relative standard deviation (RSD) of < 1%.
Visual Guide: HPLC Mode Selection
This diagram provides a decision-making framework for selecting the appropriate chromatographic mode.
Caption: HPLC Mode Selection for Polar Basic Analytes.
References
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]
-
How to use analytical columns. (n.d.). GL Sciences. Retrieved from [Link]
-
Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017). Phenomenex. Retrieved from [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. Retrieved from [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved from [Link]
-
Evolution of Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. Retrieved from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Chromatography Today. Retrieved from [Link]
-
Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (n.d.). AWS. Retrieved from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved from [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. biotage.com [biotage.com]
- 3. chromtech.com [chromtech.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. waters.com [waters.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. km3.com.tw [km3.com.tw]
- 15. tcichemicals.com [tcichemicals.com]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
- 18. Developing HPLC Methods [sigmaaldrich.com]
- 19. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moravek.com [moravek.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Pyrrolidinone Ring Formation
Welcome to the technical support center for pyrrolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming this critical heterocyclic scaffold. The pyrrolidinone ring is a privileged structure in medicinal chemistry and materials science, but its synthesis can be fraught with challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your cyclization steps.
Section 1: Low or No Product Yield
This is often the most pressing issue in any synthesis. A low yield or complete absence of the desired pyrrolidinone product points to fundamental problems with starting materials, reaction conditions, or the chosen synthetic route.
Q1: My reaction shows no conversion to the desired pyrrolidinone. What are the primary checks I should perform?
A1: When a reaction fails to start, a systematic diagnosis is crucial. Before re-evaluating the entire synthetic strategy, begin with the fundamentals.
Initial Diagnostic Workflow:
-
Verify Starting Material Integrity:
-
Purity: Have the starting materials been properly purified and characterized (NMR, MS, elemental analysis)? Impurities can poison catalysts or participate in side reactions.
-
Stability: Are your precursors, such as γ-amino acids or 1,4-dicarbonyls, stable under storage conditions? Degradation is a common culprit. For instance, γ-aminobutyric acid (GABA) can be prone to degradation, and its purity should be confirmed before use.[3]
-
Reactive Functional Groups: Ensure that no unprotected functional groups are present that could interfere with the reaction. For example, in a reductive amination, an unprotected hydroxyl group could compete with the desired amine.[4][5]
-
-
Confirm Reagent and Catalyst Activity:
-
Catalyst Activity: If using a transition-metal catalyst (e.g., Pd, Cu, Ir), was it handled under the correct atmosphere?[6][7][8] Many catalysts are sensitive to air and moisture. Consider running a known, reliable reaction with the same batch of catalyst to confirm its activity.
-
Reducing/Oxidizing Agents: For reductive aminations, agents like NaBH₃CN or H₂ are used.[9] For oxidative cyclizations, the oxidant must be active. Check the quality and age of these reagents.
-
-
Re-evaluate Reaction Setup:
-
Inert Atmosphere: Many cyclization reactions, especially those involving organometallic catalysts, require a strictly inert atmosphere (N₂ or Ar).[8][10]
-
Temperature Control: Was the reaction maintained at the correct temperature?[11] Overheating can decompose sensitive intermediates, while insufficient heat may prevent the reaction from overcoming its activation energy.
-
Solvent Quality: Was the solvent anhydrous and/or deoxygenated as required by the protocol? Water can hydrolyze intermediates or deactivate reagents.
-
Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Stalled reactions are a common hurdle. The key is to shift the reaction equilibrium towards the product. This often involves adjusting conditions to favor the intramolecular cyclization step over competing pathways or decomposition.
Strategies to Improve Conversion:
-
Increase Temperature: For sluggish reactions, carefully increasing the temperature can provide the necessary activation energy.[11] However, be cautious, as this can sometimes promote side reactions or impact stereoselectivity.[11] A temperature screen is often a valuable optimization step.
-
Catalyst Loading: The catalyst loading may be insufficient. Try increasing the mol% of the catalyst (e.g., from 5 mol% to 10 mol%).[10] Conversely, in some catalytic cycles, high catalyst concentrations can lead to dimerization or other undesired pathways.
-
Role of Acids/Bases: Many cyclization reactions are promoted by acid or base catalysts.
-
Acid Catalysis: In reactions like the reductive amination of levulinic acid, an acid catalyst activates the carbonyl group, facilitating imine formation, which is a key intermediate for cyclization.[12][13] The acid also helps in the removal of water, driving the equilibrium forward.[12][13]
-
Base Catalysis: For lactamization of γ-amino esters, a base is often required to deprotonate the amine, increasing its nucleophilicity for the attack on the ester carbonyl.
-
-
Water Removal: In condensation reactions that produce water (e.g., imine formation), the presence of water can prevent the reaction from reaching completion. Using a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction forward.
Section 2: Formation of Side Products and Impurities
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that competing reaction pathways are at play. Identifying these side products is the first step to mitigating their formation.
Q3: My primary side product appears to be a polymer. What causes this and how can I prevent it?
A3: Polymerization is a frequent issue in pyrrolidinone synthesis, especially when the reaction mechanism involves intermolecular reactions competing with the desired intramolecular cyclization.
Causality and Prevention:
-
Concentration Effects: The fundamental principle to favor intramolecular cyclization is the use of high dilution. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Solution: Run the reaction at a lower molar concentration (e.g., 0.01 M to 0.05 M). A slow addition of the substrate to the reaction mixture using a syringe pump can also maintain a state of effective high dilution, promoting the desired ring formation.
-
-
Mechanism-Specific Issues:
-
In the cyclization of γ-amino acids, intermolecular amide bond formation can lead to polyamides. This is often promoted by harsh dehydrating conditions.
-
For reactions starting from precursors like succinonitrile, incomplete cyclization can leave reactive groups that lead to polymers during workup or distillation.[14]
-
Q4: I am observing a competing enamine formation instead of my desired pyrrolidone. How can I favor the cyclization pathway?
A4: This is a known competing pathway in certain multicomponent reactions for pyrrolidinone synthesis.[12][15] The aniline or amine source can react directly with an activated alkyne or a similar electrophile to form a stable enamine, which does not proceed to the cyclized product.[12]
Mechanistic Control:
The key is to promote the formation of the imine intermediate, which is the direct precursor to the pyrrolidone ring.[15][16]
-
Catalyst Choice: An effective acid catalyst, such as citric acid, plays a dual role. It activates the aldehyde for imine formation and subsequently protonates the imine to form a highly electrophilic iminium ion, which is readily attacked by the nucleophile to initiate cyclization.[12][13]
-
Order of Addition: If possible, pre-forming the imine by reacting the aldehyde and amine first before adding the third component can sometimes favor the desired pathway.
-
Reaction Conditions: Adjusting temperature and solvent can influence the relative rates of imine versus enamine formation. A systematic screen of these parameters is recommended.
Below is a diagram illustrating the critical branching point in this type of multicomponent reaction.
Caption: Competing pathways in pyrrolidinone synthesis.
Section 3: Issues with Stereoselectivity
For applications in drug development, controlling the stereochemistry of the pyrrolidinone ring is paramount. Low enantiomeric excess (ee) or diastereomeric excess (de) can render a synthesis route unviable.
Q5: The enantiomeric or diastereomeric excess of my product is poor. How can I improve it?
A5: Stereoselectivity is dictated by the energy difference between the transition states leading to the different stereoisomers. Fine-tuning the reaction environment can amplify this energy difference.
Key Parameters Influencing Stereoselectivity:
| Parameter | Effect on Stereoselectivity | Rationale & Explanation |
| Temperature | Lowering the temperature generally increases selectivity. | At lower temperatures, the reaction is more likely to proceed through the lowest energy, most ordered transition state. This suppresses competing, higher-energy pathways that lead to other stereoisomers.[11] |
| Solvent | Can have a significant, but hard-to-predict, impact. | The solvent can influence the geometry of the transition state through solvation effects. A screen of solvents with varying polarity (e.g., Toluene, CH₂Cl₂, THF, CH₃CN) is often necessary.[11][17] |
| Catalyst/Ligand | The steric and electronic properties of the catalyst and its ligands are critical. | In metal-catalyzed reactions, the chiral ligand creates a chiral environment around the metal center, which directs the approach of the substrate. Subtle changes to the ligand structure can have a profound impact on selectivity.[6][18] |
| Additives | Co-catalysts or additives can influence the active catalytic species. | For example, in some prolinol-catalyzed reactions, an acidic co-catalyst can improve both yield and stereoselectivity by participating in the catalytic cycle.[11] |
Troubleshooting Workflow for Stereoselectivity:
Caption: Decision tree for improving stereoselectivity.
One of the first things to investigate is a competing uncatalyzed background reaction, which will produce a racemic product and erode the overall enantioselectivity.[11] Lowering the reaction temperature can often suppress this background reaction more effectively than the desired catalyzed pathway, leading to a net improvement in ee.[11]
Section 4: Product Purification Challenges
Even a high-yielding reaction can be a failure if the product cannot be isolated in sufficient purity. Pyrrolidinones can present unique purification challenges due to their polarity and potential for hydrogen bonding.
Q6: I'm finding it difficult to purify my pyrrolidinone product. What are some effective strategies?
A6: Purification issues often stem from the product's physical properties or the presence of persistent impurities from the reaction.
Common Purification Scenarios and Solutions:
-
Product is Highly Polar/Water-Soluble:
-
Problem: The product is difficult to extract from an aqueous workup phase and streaks on normal-phase silica gel chromatography.
-
Solutions:
-
Extraction: Use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction. Continuous liquid-liquid extraction may be necessary for highly water-soluble products.
-
Chromatography: Consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. For normal-phase, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for basic pyrrolidines.
-
Alternative Purification: Distillation under reduced pressure is a viable option for thermally stable, non-solid pyrrolidinones.[14]
-
-
-
Persistent Amine Impurities:
-
Problem: Traces of the amine starting material or amine-based reagents (like triethylamine or DIPEA) co-elute with the product.[10] These can also cause the product to develop color over time.[19]
-
Solutions:
-
Acid Wash: During workup, an aqueous acid wash (e.g., dilute HCl, NH₄Cl) can protonate and extract basic amine impurities into the aqueous layer. Be cautious if your product is also acid-sensitive.
-
Alumina Treatment: Passing a solution of the crude product through a plug of activated alumina can effectively remove trace amine impurities.[19]
-
Ion-Exchange Resins: Cation exchange resins can be used to capture amine impurities.[19]
-
-
-
Product is an Oil and Difficult to Crystallize:
-
Problem: The product is a thick oil that resists crystallization, making it difficult to achieve high purity.
-
Solutions:
-
Salt Formation: If the pyrrolidinone is basic, it can often be crystallized as a salt (e.g., hydrochloride, tartrate). The salt can then be neutralized to recover the pure free base.
-
Co-distillation: Co-distillation with a non-polar solvent can sometimes help remove residual, high-boiling solvents or impurities.
-
-
Representative Protocol: Iridium-Catalyzed Reductive Amination for N-Aryl-Pyrrolidine Synthesis
This protocol, adapted from established methods, illustrates a common strategy for pyrrolidinone ring formation.[7]
Objective: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine from hexane-2,5-dione and aniline.
Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source: To the mixture, add deionized water as the solvent, followed by formic acid (5.0 eq) which serves as the hydrogen source.
-
Reaction Conditions: Stir the reaction mixture vigorously at 80 °C.
-
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 1-phenyl-2,5-dimethylpyrrolidine.[7]
References
- BenchChem. (2025). Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.
-
Yao, et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]
- Google Patents. (n.d.).
-
Fructos, et al. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. [Link]
-
ACS Publications. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ACS Publications. (2026). Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes: Access to Chromeno[4,3-b]pyrrolidines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2026). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Dueñas Deyá, et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. [Link]
-
ResearchGate. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
ACS Publications. (2026). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
PubMed. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
ACS Publications. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
PubMed. (2023). Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 15. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. data.epo.org [data.epo.org]
Stability of 4-(piperidin-4-yl)pyrrolidin-2-one under acidic conditions
Technical Support Center: 4-(piperidin-4-yl)pyrrolidin-2-one
Guide ID: TSC-2026-02-STAB-001 Topic: Stability of 4-(piperidin-4-yl)pyrrolidin-2-one under Acidic Conditions Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 4-(piperidin-4-yl)pyrrolidin-2-one. The stability of this molecule, particularly under acidic conditions, is a critical parameter that influences its development pathway, from synthesis and purification to formulation and its ultimate fate in a gastric environment. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity and accuracy of your stability studies.
The core structure of 4-(piperidin-4-yl)pyrrolidin-2-one features a γ-lactam (the pyrrolidin-2-one ring) and a basic piperidine moiety. While the piperidine group influences solubility and salt formation, the lactam ring is the primary site of potential degradation under acidic conditions through hydrolysis. Understanding the kinetics and mechanism of this degradation is essential for developing robust analytical methods and stable formulations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-(piperidin-4-yl)pyrrolidin-2-one in an acidic medium?
The principal degradation pathway is the acid-catalyzed hydrolysis of the five-membered γ-lactam ring.[1][2][4] This reaction involves the cleavage of the amide bond within the ring, leading to the formation of a ring-opened product, 4-amino-4-(piperidin-4-yl)butanoic acid. This process is a common susceptibility for molecules containing lactam functional groups, especially under the harsh conditions used in forced degradation studies.[5][6]
The reaction is illustrated below:
Caption: Acid-catalyzed hydrolysis of the γ-lactam ring.
Q2: Can you explain the chemical mechanism behind this acid-catalyzed hydrolysis?
Certainly. The acid-catalyzed hydrolysis of a lactam, like that in our compound of interest, generally follows a bimolecular mechanism (AAC2), similar to that of acyclic amides.[1][4][7] The process can be broken down into several key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the lactam. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam ring. This makes the nitrogen a better leaving group (as an amine).
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the carbon-nitrogen bond, thus opening the lactam ring.
-
Deprotonation: The final product, a protonated carboxylic acid and an amine, is formed. The carboxylic acid is then deprotonated by a water molecule to yield the final, neutral amino acid product.
This mechanism is well-established for the hydrolysis of γ- and δ-lactams.[1][2]
Q3: How does the piperidine substituent affect the stability of the molecule?
The piperidine ring is a basic functional group. Under acidic conditions (pH < pKa of the piperidine nitrogen), it will exist in its protonated, cationic form. This has several implications:
-
Solubility: The protonated form is significantly more water-soluble, which can be advantageous for conducting hydrolysis experiments in aqueous media.
-
Electronic Effects: While the primary site of hydrolysis is the lactam, the protonated piperidine group, being electron-withdrawing through an inductive effect, could have a minor influence on the electron density of the lactam ring. However, given the separation by several sigma bonds, this effect is generally considered minimal compared to the direct acid catalysis at the amide bond. The dominant factor remains the direct attack on the lactam.
-
Analytical Considerations: The basic nature of the piperidine moiety can cause peak tailing during reverse-phase HPLC analysis due to interactions with residual silanols on the silica-based column packing. This can be mitigated by using a low-pH mobile phase or a modern, end-capped column.
Q4: What are the standard conditions for a forced degradation study to test for acid lability?
Forced degradation, or stress testing, is a crucial part of drug development as mandated by regulatory bodies like the ICH.[8][9] Its purpose is to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][10]
Typical conditions for acid hydrolysis studies are:
-
Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) is most common.[6][9] Sulfuric acid can also be used.
-
Temperature: Experiments are often conducted at elevated temperatures, typically ranging from 40°C to 80°C, to accelerate degradation.[6]
-
Duration: The study duration can range from a few hours to several days, depending on the intrinsic stability of the molecule. The goal is to achieve a target degradation of approximately 10-30%.[8]
A well-designed study will test a matrix of conditions (e.g., 0.1 M HCl at 60°C, 1 M HCl at 40°C) to find the optimal conditions that produce relevant degradation without completely destroying the parent molecule.
Troubleshooting Guide: Acidic Stability Experiments
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation (<5%) is observed after 24 hours. | The compound is highly stable under the tested conditions. The conditions are not harsh enough. | 1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).2. Increase the temperature (e.g., from 60°C to 80°C).3. Extend the duration of the study. |
| The parent compound degrades completely (>90%) in the first time point. | The stress conditions are too severe for the molecule. | 1. Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl).2. Lower the temperature (e.g., from 80°C to 40°C or even room temperature).3. Take earlier time points (e.g., 15, 30, 60 minutes). |
| Poor mass balance (Sum of parent + degradants << 100%). | 1. Degradation products lack a UV chromophore.2. Degradants are not eluting from the HPLC column.3. The compound or its degradants have precipitated from the solution. | 1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) for analysis.2. Modify the HPLC gradient to include a stronger organic phase wash at the end.3. Visually inspect samples for precipitation. If observed, try dissolving the sample in a stronger solvent (like DMSO) before diluting for analysis. |
| HPLC peaks for the parent compound or degradant are broad or tailing. | The basic piperidine moiety is interacting with acidic silanol groups on the HPLC column packing material. | 1. Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid).2. Use a high-purity, end-capped silica column or a column with hybrid particle technology.3. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (0.1%). |
Experimental Protocols
Protocol 1: Forced Degradation Study via Acid Hydrolysis
This protocol outlines a typical procedure to assess the stability of 4-(piperidin-4-yl)pyrrolidin-2-one in acidic conditions.
Caption: Workflow for an acid-forced degradation study.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-(piperidin-4-yl)pyrrolidin-2-one in deionized water.
-
Prepare a 0.2 M HCl solution and a 1.0 M NaOH solution for quenching.
-
-
Initiation of Stress Condition:
-
In a series of vials, one for each time point, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL of the compound in 0.1 M HCl.
-
Vortex each vial and place them in a temperature-controlled water bath or oven set to 60°C.
-
Prepare a T=0 sample immediately by taking 100 µL from one vial, adding 100 µL of 1.0 M NaOH to neutralize, and then diluting to 1 mL with the mobile phase.
-
-
Sample Collection:
-
At designated time points (e.g., 2, 4, 8, and 24 hours), remove one vial from the heat source.
-
Immediately take a 100 µL aliquot.
-
-
Quenching and Dilution:
-
Quench the reaction by adding 100 µL of 1.0 M NaOH to the aliquot. This neutralizes the acid and effectively stops the hydrolysis.
-
Dilute the quenched sample to a final volume of 1.0 mL using the HPLC mobile phase. The final concentration will be approximately 0.05 mg/mL, suitable for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Inject the T=0 sample first, followed by the stressed samples in chronological order.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its primary acid-degradation product.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 or equivalent with DAD/VWD | Standard system for pharmaceutical analysis. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Hybrid particle column provides excellent peak shape for basic compounds over a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates the piperidine moiety, improving peak shape and retention in reverse-phase.[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 15 minutes | Gradient elution ensures separation of the more polar degradant from the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for this concentration. |
| Detection | UV at 210 nm | Amide and carboxylic acid groups absorb at low UV wavelengths. |
Method Validation Note: To be considered "stability-indicating," this method must demonstrate specificity. This is achieved by analyzing the forced degradation samples and showing that the peak for the degradation product is baseline-resolved from the parent compound peak. Peak purity analysis using a Diode Array Detector (DAD) should also be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]
-
Kineticos (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Kineticos. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]
-
Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
That's Nice. (2023). A practical guide to forced degradation and stability studies for drug substances. That's Nice. [Link]
-
EFL. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. EFL. [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2073. [Link]
-
ResearchGate. The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Khan Academy. Beta-lactam antibiotics. Khan Academy. [Link]
-
Faria, M. J., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Critical Reviews in Microbiology, 39(3), 269-285. [Link]
-
D'yakonov, V. A., et al. (2007). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Organic Chemistry, 72(12), 4491-4500. [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
Leys, D., & Scrutton, N. S. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(22), 14064-14081. [Link]
-
Khan Academy. (2014). Beta-lactam antibiotics. YouTube. [Link]
-
Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(15), 7434-7443. [Link]
-
Sime, F. B., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(12), e01257-21. [Link]
-
Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 629-637. [Link]
-
ResearchGate. Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. ResearchGate. [Link]
-
He, J., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 3(3), 385-396. [Link]
-
Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
-
Testa, B., & Mayer, J. M. (2003). The Hydrolysis of Lactams. Hydrolysis in Drug and Prodrug Metabolism. [Link]
-
FSIS. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. USDA. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 12. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Overcoming Solubility Challenges with Free Base 4-(piperidin-4-yl)pyrrolidin-2-one
Welcome to the technical support center for 4-(piperidin-4-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered with the free base form of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of free base 4-(piperidin-4-yl)pyrrolidin-2-one in common laboratory solvents?
A1: The free base of 4-(piperidin-4-yl)pyrrolidin-2-one is a basic compound containing two amine functionalities (a secondary amine in the piperidine ring and a lactam). Its solubility is largely dictated by the polarity of the solvent and the ability of the solvent to interact with these basic centers.
-
Aqueous Media (e.g., water, buffers): The free base form is expected to have low solubility in neutral aqueous solutions. The non-polar hydrocarbon backbone counteracts the polar amine and amide groups, limiting its dissolution in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): It should exhibit moderate to high solubility in these solvents due to hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents, which can effectively solvate the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the compound's overall polarity.
A qualitative summary of expected solubility is provided below:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Low | The un-ionized form is less water-soluble. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bond donor/acceptor capability. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Non-Polar Aprotic | Hexane, Toluene | Very Low | "Like dissolves like" principle; mismatch in polarity.[1] |
Q2: Why is my compound precipitating out of my aqueous buffer?
A2: Precipitation from an aqueous buffer is a common issue and is typically due to the pH of the solution. As a basic compound, 4-(piperidin-4-yl)pyrrolidin-2-one exists predominantly in its neutral, un-ionized (and less soluble) form at higher pH values. If the pH of your buffer is at or above the pKa of the piperidine nitrogen, the compound will be less soluble and may precipitate. For weakly basic drugs, a lower pH generally leads to the formation of the more soluble ionized form.[2]
Troubleshooting Guide: Enhancing Aqueous Solubility
Issue 1: The free base compound shows poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4) for a biological assay.
This is the most common challenge. The neutral form of the molecule is not sufficiently hydrophilic to dissolve in water at higher concentrations.
Solution 1: pH Adjustment
-
Principle: By lowering the pH of the aqueous medium, the basic piperidine nitrogen becomes protonated, forming a positively charged ion. This ionized form is significantly more polar and, therefore, more water-soluble.[2][3][4] The solubility of basic salts is generally higher in acidic solutions.[4]
-
Protocol:
-
Prepare a concentrated stock solution of the free base in a water-miscible organic solvent like DMSO or ethanol.
-
Prepare your desired aqueous buffer (e.g., citrate buffer, phosphate buffer) at a pH below the pKa of the compound's most basic amine. A good starting point is a pH of 4-5.
-
Slowly add small aliquots of the concentrated organic stock solution to the vortexing acidic buffer.
-
Monitor for any signs of precipitation. If the solution remains clear, you have successfully solubilized the compound.
-
The final pH of the solution can then be carefully adjusted upwards if required by the experimental conditions, but be aware that increasing the pH may cause the compound to precipitate.
-
Solution 2: Salt Formation
-
Principle: Converting the free base into a salt form is a highly effective and common method to increase aqueous solubility and dissolution rates.[5][6] The salt form readily dissociates in water into the protonated, soluble form of the drug and its counter-ion.[7] For basic drugs, common counter-ions include hydrochloride, mesylate, and acetate.[8]
-
Protocol for In-situ Salt Formation (for immediate use):
-
Weigh the desired amount of the free base compound.
-
Calculate the molar equivalent of a suitable acid (e.g., HCl, methanesulfonic acid). A 1:1 molar ratio is a good starting point.
-
Dissolve the free base in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).
-
Slowly add the calculated amount of the acid (as a solution) to the dissolved free base while stirring.
-
The salt may precipitate out. If so, it can be isolated by filtration, washed with a non-polar solvent like ether, and dried.
-
Alternatively, for immediate use in an aqueous solution, the organic solvent can be removed under reduced pressure, and the resulting salt can be dissolved directly in the aqueous buffer.
-
Workflow for Solubility Enhancement
Caption: Decision workflow for enhancing aqueous solubility.
Issue 2: Even after pH adjustment, the compound has limited solubility or precipitates upon standing.
This can occur if the required concentration is very high or if the buffer has components that interact with the compound.
Solution: Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for less polar molecules to dissolve.[10][11] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] For laboratory use, DMSO is a powerful co-solvent.[12]
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Determine the maximum tolerable percentage of DMSO for your experiment (many cell-based assays can tolerate up to 0.5-1% DMSO).
-
Perform serial dilutions of your DMSO stock directly into your aqueous buffer.
-
It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.
-
Always ensure the final concentration of the co-solvent is consistent across all experimental conditions, including controls.
-
Impact of pH on Solubility
Caption: The effect of pH on the equilibrium and solubility of a basic compound.
Advanced Troubleshooting
Q3: I need a high-concentration formulation for in vivo studies, and the volume is limited. What are my options?
A3: For high-concentration parenteral formulations, a combination of the above techniques is often necessary.
-
Formulation Strategy:
-
Salt Formation: Start by preparing a highly soluble salt of the compound (e.g., hydrochloride or mesylate). This will provide the best starting point for high aqueous solubility.[8]
-
pH Optimization: Dissolve the salt in an acidic aqueous vehicle. The pH should be kept at least 2 units below the pKa of the free base to ensure it remains in the protonated form.[7]
-
Co-solvents and Solubilizers: If higher concentrations are still required, carefully selected co-solvents can be added. For in vivo use, biocompatible co-solvents like PEG 400 or propylene glycol are preferred.[] Surfactants or complexation agents like cyclodextrins can also be explored to further enhance solubility.[2][14]
-
Q4: Are there any specific solvents to be aware of for this compound?
A4: Given the pyrrolidin-2-one substructure, which is a lactam, be mindful of potential stability issues in strongly acidic or basic conditions over long periods, as this could lead to hydrolysis of the lactam ring. While pH adjustment is excellent for immediate solubilization, for long-term storage of solutions, it is best to conduct stability studies. Additionally, pyrrolidone derivatives themselves can act as solubilizing agents.[15][16] N-methyl-2-pyrrolidone (NMP), a related compound, is a known powerful solubilizer.[17][18]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Kumar, L., & Kumar, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3148. [Link]
-
Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2536-2545. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Singh, A., & Kumar, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-5. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Pharmaceutical Technology. (2010). Salt Selection in Drug Development. [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Solubility enhancement techniques: A comprehensive review. Journal of Chemical and Pharmaceutical Research, 8(4), 834-843. [Link]
-
Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(10), 3749-3758. [Link]
-
Lumen Learning. (n.d.). Solubility – Introductory Chemistry. [Link]
-
Yellela, S. R. C. (2014). Fundamentals of solubility enhancement techniques: What do we need to consider?. Journal of Global Trends in Pharmaceutical Sciences, 5(2), 1693-1704. [Link]
-
Sanghvi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2007). Drug solubilization using N-methyl pyrrolidone: efficiency and mechanism. AAPS PharmSciTech, 8(2), E42. [Link]
-
Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]
-
Sanghvi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 8(2), 42. [Link]
-
Yalkowsky, S. H., & Sanghvi, T. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics, 341(1-2), 1-5. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Al-Zoubi, N., & Odah, F. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Journal of Pharmaceutical Investigation, 49(5), 545-555. [Link]
-
Guardo, D., Mezzetta, A., & Chiappe, C. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 25(21), 5129. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Aqueous Solutions and Solubility - Compounds Dissolved in Water. [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. [Link]
-
Wikipedia. (n.d.). 4-Piperidone. [Link]
-
LookChem. (n.d.). 4-(piperidin-1-yl)butan-2-one. [Link]
-
PubChem. (n.d.). (4R)-4-(piperidin-4-yloxymethyl)pyrrolidin-2-one. [Link]
-
PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrrolidin-2-one. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
ResearchGate. (n.d.). Amine buffers for pH control. [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. [Link]
Sources
- 1. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 2. jmpas.com [jmpas.com]
- 3. Khan Academy [khanacademy.org]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. wjbphs.com [wjbphs.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism [repository.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. scite.ai [scite.ai]
- 18. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrogenation of Pyridine & Pyrrolidone Intermediates
Introduction: The transformation of pyridines to piperidines and the synthesis of related pyrrolidone intermediates are cornerstone reactions in the development of pharmaceuticals and agrochemicals.[1][2][3] Piperidine scaffolds are prevalent in numerous FDA-approved drugs, making their efficient synthesis via pyridine hydrogenation a critical process.[1] While the reaction—adding hydrogen across the aromatic ring—is straightforward in principle, its practical application is nuanced.[1][2] The high resonance stability of the pyridine ring necessitates potent catalysts and often energetic conditions, while the basic nitrogen atom can poison catalysts.[1][2][4] Furthermore, achieving chemoselectivity with substituted pyridines is a common and significant challenge.[3][5]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the optimization of these critical hydrogenations.
Fundamental Principles of Pyridine Hydrogenation
Catalytic hydrogenation is the most direct and atom-economical method for synthesizing piperidines from pyridines.[1][2] The process involves the stepwise addition of hydrogen to the aromatic ring, typically proceeding through dihydropyridine and tetrahydropyridine intermediates on the surface of a heterogeneous catalyst.[1][2] The reaction's success hinges on a delicate balance of several key parameters.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
"My pyridine hydrogenation has stopped before reaching full conversion. What are the likely causes and how can I fix it?"
Low or stalled conversion is one of the most common issues. The root cause often lies with the catalyst, reaction conditions, or substrate/product inhibition.
Possible Causes & Solutions:
-
Catalyst Deactivation (Poisoning): The Lewis basic nitrogen in both pyridine and the resulting piperidine can bind strongly to the metal active sites of the catalyst, effectively poisoning it.[1][4]
-
Solution 1: Acidic Additives. Adding a stoichiometric or catalytic amount of acid (e.g., acetic acid, HCl, TFA) protonates the nitrogen, forming a pyridinium salt.[6][7][8] This prevents the lone pair from binding to the catalyst and makes the ring more electron-deficient and susceptible to reduction.[6][7]
-
Solution 2: Catalyst Choice. Ruthenium (Ru) and Rhodium (Rh) catalysts are often more resistant to nitrogen poisoning than Palladium (Pd) or Platinum (Pt).[9]
-
Solution 3: Catalyst Regeneration. For carbon-supported catalysts, a mild regeneration protocol involving controlled air oxidation followed by H₂ reduction can sometimes restore activity lost to fouling.[10]
-
-
Insufficiently Forcing Conditions: Pyridine's aromaticity requires a significant energy input to overcome.[2][5]
-
Solution: Systematically increase hydrogen pressure and/or temperature. Many pyridine hydrogenations require pressures of 50-100 bar and temperatures of 80-100 °C to achieve full conversion in a reasonable timeframe.[5]
-
-
Poor Catalyst/Substrate Mixing: In a heterogeneous reaction, efficient contact between the substrate, hydrogen gas, and catalyst surface is paramount.
-
Solution: Ensure vigorous stirring or shaking. In a batch reactor, check that the stir bar or impeller is functioning correctly and providing adequate agitation to keep the catalyst suspended.
-
-
Poor Quality or Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If possible, test the catalyst on a simple, reliable substrate (e.g., cyclohexene) to verify its activity.
-
Diagram: Troubleshooting Low Conversion
Below is a logical workflow for diagnosing and resolving low reaction conversion.
Caption: A decision tree for troubleshooting low hydrogenation conversion.
Issue 2: Poor Chemoselectivity (Reduction of Other Functional Groups)
"My reaction is reducing the pyridine ring, but it's also reducing other sensitive groups on my molecule (e.g., esters, nitriles, halides, alkenes). How can I improve selectivity?"
This is a critical challenge, especially in late-stage synthesis where complex molecules are involved. The choice of catalyst and conditions is paramount for achieving high chemoselectivity.
Strategies for Enhancing Chemoselectivity:
-
Catalyst Selection:
-
For Preserving Reducible Groups: Homogeneous catalysts, such as specific Iridium(III) complexes, have shown exceptional chemoselectivity.[3] They can hydrogenate the pyridine ring while leaving sensitive groups like nitro, azido, bromo, alkenyl, and alkynyl moieties untouched.[3][11]
-
Metal-Free Options: Borane-based catalysts operating via a frustrated Lewis pair (FLP) mechanism can also offer high chemoselectivity for certain substrates.[1][12]
-
Heterogeneous Catalysts: Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) can be milder and more selective than PtO₂ or Pd/C under specific conditions.[1][4]
-
-
Condition Optimization:
-
Avoid Overly Harsh Conditions: High temperatures and pressures that are often used to drive pyridine reduction can also promote the reduction of less reactive functional groups.[5] Start with milder conditions (e.g., 5-10 bar H₂, 40 °C) and gradually increase if necessary.[4]
-
Solvent Effects: The choice of solvent can influence catalyst activity and selectivity.[13][14] Alcohols like methanol or trifluoroethanol (TFE) are common, but screening different solvents can sometimes reveal improved selectivity.[4]
-
-
Specific Functional Group Challenges:
-
Halogens (Cl, Br, I): Dehalogenation is a very common side reaction, especially with Pd/C.[5] Using PtO₂ or Rh-based catalysts in an acidic medium can often suppress this.[15]
-
Nitriles (-CN): To selectively reduce the pyridine ring without touching a nitrile, protonation of the pyridine nitrogen is key. Using a specific molar ratio of sulfuric acid can protonate the pyridine nitrogen (pKa ~5.2) preferentially over the less basic aminomethyl group that forms, thus directing hydrogenation to the ring.[8]
-
Alkenes/Alkynes: These are often reduced more readily than the pyridine ring. Homogeneous Iridium catalysts are particularly adept at preserving these groups.[3]
-
| Functional Group to Preserve | Recommended Catalyst System | Key Considerations |
| Esters, Amides | Rh/C, Rh₂O₃, Iridium(III) complexes | Generally well-tolerated by many systems.[3][4] |
| Nitriles, Nitro, Azides | Homogeneous Iridium(III) complexes | Heterogeneous catalysts often reduce these groups.[3][16] |
| Alkenes, Alkynes | Homogeneous Iridium(III) complexes | Very difficult to preserve with standard Pd/C or PtO₂.[3][4] |
| Halogens (Cl, Br, I) | PtO₂, Rh/C (with acid) | Avoid Pd/C, which is highly active for hydrogenolysis.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for pyridine hydrogenation?
There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, for general screening:
-
PtO₂ (Adams' catalyst) in acetic acid is a classic, robust system that works for many simple pyridines.[15]
-
Rh/C or Rh₂O₃ often provides a good balance of high activity under milder conditions and better functional group tolerance than Pd or Pt.[1][4]
-
Pd/C is widely used but often requires acidic conditions to be effective and is prone to causing dehalogenation.[1]
Q2: How do I synthesize a γ-lactam (pyrrolidinone) from a pyridine precursor?
While not a direct conversion, a common strategy involves an "interrupted hydrogenation." For example, an oxazolidinone-substituted pyridine can be hydrogenated over a Pd catalyst in the presence of water. The reaction proceeds through a partially hydrogenated imine intermediate, which is then hydrolyzed in situ to yield the δ-lactam (piperidone).[17] Similar strategies can be envisioned for γ-lactams depending on the starting material. Other modern methods for γ-lactam synthesis involve photoinitiated radical annulation reactions or multicomponent reactions.[18][19][20]
Q3: My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereoselectivity?
For multisubstituted pyridines, achieving high diastereoselectivity is crucial.
-
Mechanism: Hydrogenation typically occurs via cis-addition from the less sterically hindered face of the pyridine as it adsorbs onto the catalyst surface.[12][21]
-
Pressure Effects: Increasing hydrogen pressure can sometimes improve the diastereomeric ratio in favor of the cis product. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[5]
-
Catalyst Choice: The catalyst itself can influence stereoselectivity. Rh₂O₃ has been reported to give the corresponding cis piperidines as the major product.[4]
Q4: What is the role of the solvent in these reactions?
The solvent can influence the reaction in several ways:[13][14]
-
Solubility: It must dissolve the starting material and, ideally, the product.
-
Catalyst Interaction: Polar or protic solvents can affect the catalyst surface and the adsorption of reactants.
-
Dual Purpose: Acidic solvents like glacial acetic acid act as both the solvent and the acid activator.[15] Basic solvents are generally avoided as they can exacerbate catalyst poisoning.[9]
Experimental Protocol: Hydrogenation of 2-Phenylpyridine using PtO₂
This protocol describes a standard procedure for the complete hydrogenation of a substituted pyridine using Adams' catalyst under acidic conditions.
Materials:
-
2-Phenylpyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%)[1]
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a clean, dry pressure vessel, add 2-phenylpyridine and the PtO₂ catalyst.
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add glacial acetic acid to the vessel. The typical concentration is 0.1-0.5 M.
-
Purging: Seal the reactor. Purge the headspace with the inert gas 3-5 times to remove all oxygen, then purge with hydrogen gas 3-5 times.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1] Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake from the ballast tank.
-
Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in air. Quench the filter cake with water immediately after filtration.[1]
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenylpiperidine.
-
Purification: Purify the crude product as necessary (e.g., by column chromatography or distillation).
Diagram: General Hydrogenation Workflow
Caption: A standard workflow for a batch hydrogenation experiment.
References
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. ResearchGate. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. [Link]
-
Hydrogenation of pyridine compared to other heteroaromatic rings. Stack Exchange. [Link]
-
Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Center for Biotechnology Information. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Center for Biotechnology Information. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. National Center for Biotechnology Information. [Link]
-
Recent work on the hydrogenation of pyridines. ResearchGate. [Link]
-
Highly Diastereoselective Synthesis of γ-Lactams Enabled by Photoinduced Deaminative [3 + 2] Annulation Reaction. ACS Publications. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. ResearchGate. [Link]
-
Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor.org. [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]
-
Photocatalytic C-H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. CONICET. [Link]
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. National Center for Biotechnology Information. [Link]
-
Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles to the Cumyloxyl Radical. National Center for Biotechnology Information. [Link]
-
Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. OUCI. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. bioengineer.org [bioengineer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation [ouci.dntb.gov.ua]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. γ-Lactam synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 4-(piperidin-4-yl)pyrrolidin-2-one C-C Linkage
Executive Summary
This technical guide provides a rigorous framework for the structural validation of 4-(piperidin-4-yl)pyrrolidin-2-one , a critical scaffold in the synthesis of PARP inhibitors and GPCR ligands. The primary analytical challenge lies in distinguishing the desired C4-C4 linkage from its regioisomeric byproducts, specifically the C3-C4 linked isomer (3-(piperidin-4-yl)pyrrolidin-2-one) and the N-linked isomer (1-(piperidin-4-yl)pyrrolidin-2-one).
This guide compares the NMR "performance"—defined here as spectral resolution, diagnostic signal distinctiveness, and structural confirmability—of the target molecule against these common isomeric alternatives.
Part 1: Strategic Characterization Framework
The Analytical Challenge
In the synthesis of 4-(piperidin-4-yl)pyrrolidin-2-one, reductive coupling or Michael addition strategies often yield mixtures. Standard LC-MS confirms the molecular weight (
Comparative Structural Analysis
The following table contrasts the expected NMR signatures of the target molecule versus its primary regioisomer.
| Feature | Target: 4-(piperidin-4-yl)... | Alternative: 3-(piperidin-4-yl)... | Diagnostic Logic |
| Linkage Site | Pyrrolidone C4 | Pyrrolidone C3 | Determines spin system splitting. |
| Pyrrolidone C5-H | In 4-isomer, C5 is adjacent to a methine (CH); in 3-isomer, adjacent to CH2. | ||
| Pyrrolidone C3-H | Key Differentiator: Target has 2 protons at C3 ( | ||
| HMBC to C=O | Weak/Medium ( | Strong ( | Proximity of the piperidine attachment to the carbonyl. |
| Symmetry | Asymmetric centers at linkage | Asymmetric centers at linkage | Both contain chiral centers; diastereomers may complicate spectra. |
Part 2: Experimental Protocols & Data Interpretation
Sample Preparation (Self-Validating Protocol)
-
Solvent Selection: Use DMSO-d6 rather than CDCl3.
-
Reasoning: The secondary amines in both rings can broaden signals in chloroform due to exchange. DMSO stabilizes the NH protons, allowing for potential observation of coupling and sharper multiplets.
-
-
Concentration: Prepare a 15-20 mg/mL solution.
-
Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm). If the lock signal fluctuates, filter the sample to remove inorganic salts from the synthesis workup.
-
1H NMR Assignment Workflow
The critical step is identifying the "spin islands" of the pyrrolidone ring.
Step-by-Step Assignment:
-
Identify the Carbonyl Alpha-Protons (C3-H):
-
Look for the region 2.0 – 2.5 ppm .
-
Target (4-isomer): You expect a complex signal integrating to 2H (C3-H
, C3-H ). These protons couple to the C4-methine. -
Alternative (3-isomer): You expect a signal integrating to 1H (methine).
-
-
Identify the Amide Alpha-Protons (C5-H):
-
Look for the region 3.0 – 3.5 ppm .
-
Target: Signal integrates to 2H.
-
Alternative: Signal integrates to 2H.
-
differentiation: In the 4-isomer, the C5 protons couple to the C4-methine (linkage point). In the 3-isomer, C5 couples to C4-methylene protons. A COSY experiment is required to confirm this connectivity.
-
Advanced 2D NMR Validation (HMBC)
The definitive proof of structure is the Heteronuclear Multiple Bond Correlation (HMBC).
-
Experiment: 1H-13C HMBC optimized for 8 Hz coupling.
-
Target Correlation Path:
-
Locate the Piperidine C4-H (the bridgehead proton).
-
Check correlations to the Pyrrolidone Carbonyl (C2) .
-
Result for 4-isomer: The bridgehead proton is 4 bonds away from C=O (H-C4'-C4-C3-C2=O) or 3 bonds if considering the path via C4. Usually, this correlation is weak or absent .
-
Result for 3-isomer: The bridgehead proton is 3 bonds away (H-C4'-C3-C2=O). This typically shows a distinct correlation .
-
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for confirming the C4-linkage using NMR data.
Caption: Decision tree for distinguishing regioisomers of piperidinyl-pyrrolidinone using 1H NMR integration and COSY spin system tracing.
Part 3: Quantitative Data Summary
The following table summarizes the predicted chemical shifts based on additivity rules and analogous heterocycles. Use this as a reference standard for your experimental data.
| Atom Position | Carbon Type | Predicted 13C (ppm) | Predicted 1H (ppm) | Multiplicity |
| Pyr-2 (C=O) | Quaternary | 175.0 - 178.0 | - | - |
| Pyr-3 | CH2 | 30.0 - 32.0 | 2.10 - 2.30 | Multiplet (2H) |
| Pyr-4 | CH (Bridge) | 35.0 - 38.0 | 2.30 - 2.50 | Multiplet (1H) |
| Pyr-5 | CH2 | 45.0 - 47.0 | 3.10 - 3.30 | Triplet/dd (2H) |
| Pip-4' | CH (Bridge) | 38.0 - 41.0 | 1.40 - 1.60 | Multiplet (1H) |
| Pip-2'/6' | CH2 | 43.0 - 45.0 | 2.90 - 3.10 | Broad d (4H) |
| Pip-3'/5' | CH2 | 28.0 - 30.0 | 1.10 - 1.30 | Multiplet (4H) |
Note: Shifts are estimated for DMSO-d6. Values may vary by ±0.5 ppm depending on concentration and pH (salt vs. free base).
Common Pitfalls (Troubleshooting)
-
Rotamers: If the piperidine nitrogen is substituted (e.g., Boc-protected or alkylated), you may see rotameric splitting . This appears as "doubling" of peaks.
-
Solution: Run the NMR at elevated temperature (e.g., 353 K) to coalesce the signals.
-
-
Water Suppression: The Pyr-5 and Pip-2' protons often overlap with the water signal in DMSO (3.33 ppm).
-
Solution: Use a D2O exchange (add 1 drop D2O) to shift the NH signals and potentially simplify the aliphatic region, or use CD3OD if solubility permits.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules in heterocyclic systems).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Methodology for distinguishing isomers via coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for HMBC and COSY optimization).
-
PubChem Compound Summary. (2024). 4-(piperidin-4-yl)pyrrolidin-2-one derivatives. National Center for Biotechnology Information. (Source for structural analogs and nomenclature).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(piperidin-4-yl)pyrrolidin-2-one
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-(piperidin-4-yl)pyrrolidin-2-one. This document is structured for researchers and drug development professionals requiring rigorous structural elucidation and quantification strategies.
Executive Summary & Chemical Context[1][2][3][4][5]
4-(piperidin-4-yl)pyrrolidin-2-one (CAS: 91596-61-1) represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in leukotriene A4 hydrolase inhibitors and other anti-inflammatory agents.[1] Its structure combines a basic secondary amine (piperidine) with a polar lactam ring (pyrrolidin-2-one).
In mass spectrometry (MS), this compound exhibits a "tale of two rings" behavior. The fragmentation is governed by the competition between the highly basic piperidine nitrogen and the resonance-stabilized lactam amide. This guide compares its fragmentation behavior across ionization modes (ESI vs. EI) and validates the transitions required for high-sensitivity quantification (SRM/MRM).
Core Chemical Properties
| Property | Value | MS Implication |
| Formula | C | Monoisotopic Mass: 168.126 |
| Precursor Ion | [M+H] | Primary target for ESI+ |
| Basicity | Piperidine (pKa ~11) > Lactam (pKa ~-1) | Charge localization predominantly on the piperidine nitrogen. |
| Lability | C4-C4' Linker Bond | The weakest point for high-energy collision induced dissociation (CID). |
Fragmentation Mechanics: The "Charge-Remote" vs. "Charge-Driven" Divide
The fragmentation pattern of 4-(piperidin-4-yl)pyrrolidin-2-one is not random; it follows specific mechanistic pathways dictated by proton affinity.
Pathway A: The Dominant Piperidine Signal (ESI Preferred)
In Electrospray Ionization (ESI), the proton preferentially attaches to the piperidine nitrogen. Upon Collision Induced Dissociation (CID), the bond connecting the two rings (C4 of piperidine to C4 of pyrrolidinone) is the primary cleavage site.
-
Mechanism: Inductive cleavage driven by the stable piperidinium cation.
-
Result: A dominant product ion at m/z 84 (C
H N ). -
Diagnostic Value: High sensitivity, low specificity (common to all 4-substituted piperidines).
Pathway B: Lactam Ring Degradation (Structural Confirmation)
Secondary pathways involve the degradation of the pyrrolidinone ring while the charge remains on the piperidine.
-
Loss of CO (28 Da): A characteristic neutral loss for cyclic amides (lactams).
-
Transition: 169
141
-
-
Ring Opening & C
H N Loss: Further degradation of the lactam ring.
Visualizing the Fragmentation Tree
The following diagram illustrates the competitive fragmentation pathways, distinguishing between the high-abundance quantitation ions and the structural qualification ions.
Caption: Mechanistic fragmentation tree for 4-(piperidin-4-yl)pyrrolidin-2-one. Blue indicates the precursor, Green the primary quantifier, and Red the structural qualifier.
Comparative Performance Guide: ESI vs. EI
When developing an assay, the choice of ionization source drastically alters the observed spectrum.
Comparison Table: Ionization Modes
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Primary Ion | [M+H] | M |
| Base Peak | m/z 84 (Piperidine core) | m/z 84 or m/z 82 (Alpha-cleavage) |
| Fragmentation Nature | Even-electron (protonated) rearrangements. | Odd-electron (radical) induced cleavages. |
| Sensitivity | High (Femtogram range). Ideal for bioanalysis. | Moderate (Nanogram range). Ideal for library matching. |
| Application | LC-MS/MS Quantification in plasma/tissue. | GC-MS Identification of impurities/synthesis intermediates. |
Expert Insight: For drug development (PK/PD studies), ESI is the mandatory choice due to the high proton affinity of the piperidine nitrogen. EI is only recommended for confirming synthesis purity where GC is applicable.
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for analyzing 4-(piperidin-4-yl)pyrrolidin-2-one in biological matrices.
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
Precipitation: Add 150 µL of Acetonitrile containing Internal Standard (e.g., d4-labeled analog).
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 5 min.
-
Transfer: Move supernatant to an HPLC vial.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? Retains polar amines while allowing salt elution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Phase 3: Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transition Table (Optimization Required):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Quantifier | 169.1 | 84.1 | 20 - 25 | Maximum Sensitivity |
| Qualifier 1 | 169.1 | 141.1 | 15 - 18 | Specificity (Loss of CO) |
| Qualifier 2 | 169.1 | 113.1 | 30 - 35 | Structural confirmation |
Troubleshooting & Interference Management
A common pitfall with piperidine-based compounds is isobaric interference .
-
Problem: Many metabolites produce m/z 84 fragments (e.g., lysine derivatives).
-
Solution: Do not rely solely on the 169 -> 84 transition.
-
Protocol: Always monitor the 169 -> 141 transition. The ratio of the 84 peak area to the 141 peak area must remain constant (within 15%) across all samples. If the ratio shifts, an interfering compound is co-eluting.
-
Workflow Diagram: Assay Validation Loop
Caption: Logic flow for validating the specificity of the mass spectrometric assay.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine (Electron Ionization). NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Compound Summary: 4-(piperidin-4-yl)pyrrolidin-2-one (CID 1520212). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to HPLC Retention Times: 4-Substituted vs. N-Substituted Pyrrolidinones
For researchers and professionals in drug development and analytical sciences, understanding the chromatographic behavior of isomeric and substituted compounds is paramount for robust method development and impurity profiling. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 4-substituted versus N-substituted pyrrolidinones, grounded in physicochemical principles and supported by predictive data.
Introduction: The Significance of Pyrrolidinone Substitution in Chromatography
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on this five-membered lactam ring dramatically influences its physicochemical properties, which in turn dictates its interaction with the stationary and mobile phases in HPLC. This guide focuses on the fundamental differences in retention behavior between two common classes of derivatives: those substituted at the 4-position of the carbon backbone and those substituted at the nitrogen atom (N-1 position).
In reversed-phase HPLC (RP-HPLC), the most common mode of separation for these compounds, retention is primarily governed by the analyte's hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times. Conversely, more polar compounds have a greater affinity for the polar mobile phase and elute earlier. The key to understanding the differential retention of 4-substituted and N-substituted pyrrolidinones lies in how the substituent's position impacts the molecule's overall polarity and its ability to engage in secondary interactions, such as hydrogen bonding.
The Causality Behind the Retention: A Mechanistic Viewpoint
The position of a substituent on the pyrrolidinone ring fundamentally alters the molecule's electronic distribution and steric profile. These changes directly impact two key properties that govern HPLC retention: polarity and the potential for hydrogen bonding.
The Impact of Substitution on Molecular Polarity
The polarity of a molecule is a critical determinant of its retention in RP-HPLC. A key descriptor for polarity is the Polar Surface Area (PSA) , which is the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule.[1][2] A higher PSA generally indicates a more polar molecule, leading to shorter retention times in RP-HPLC. Another important factor is the molecule's overall dipole moment.
-
N-Substitution: When a substituent is attached to the nitrogen atom of the pyrrolidinone ring, it can significantly influence the polarity of the amide bond. Electron-donating groups can increase the electron density on the carbonyl oxygen, potentially increasing its ability to act as a hydrogen bond acceptor. However, bulky N-substituents can also shield the polar amide group, reducing its interaction with the polar mobile phase and leading to increased retention.
-
4-Substitution: A substituent at the 4-position is further removed from the polar amide core. Its effect on the overall molecular polarity is more dependent on the nature of the substituent itself. A polar substituent at this position will increase the overall polarity of the molecule, leading to shorter retention times. Conversely, a nonpolar substituent will increase the hydrophobicity and thus increase the retention time.
The Role of Hydrogen Bonding
Hydrogen bonding capabilities play a crucial role in the interaction of analytes with both the mobile and stationary phases.[3] The pyrrolidinone scaffold itself contains a hydrogen bond acceptor (the carbonyl oxygen). In the case of an unsubstituted nitrogen, it also possesses a hydrogen bond donor (the N-H group).
-
N-Substituted Pyrrolidinones: Substitution at the nitrogen atom removes the hydrogen bond donating N-H group. This eliminates a significant site for interaction with the polar mobile phase, which can lead to an increase in retention time compared to the parent pyrrolidinone. The nature of the substituent itself will then further modulate the retention.
-
4-Substituted Pyrrolidinones: These compounds retain the N-H group (unless the substituent itself is a large, shielding group), allowing for hydrogen bond donation. If the substituent at the 4-position is also capable of hydrogen bonding (e.g., a hydroxyl or amino group), the overall polarity of the molecule increases significantly, leading to a marked decrease in retention time.
Predicted Physicochemical Properties and Their Impact on Retention Time
To illustrate the expected differences in retention behavior, let's consider a representative set of hypothetical 4-substituted and N-substituted pyrrolidinone derivatives. The following table summarizes their predicted key physicochemical properties, which are known to influence HPLC retention.
| Compound | Substituent | Position | Predicted LogP | Predicted Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Expected RP-HPLC Retention Time |
| A | -H | - | -0.8 | 29.1 | 1 | 1 | Short |
| B | -CH₃ | N | -0.38 | 20.3 | 0 | 1 | Longer than A |
| C | -CH₃ | 4 | -0.5 | 29.1 | 1 | 1 | Similar to A, slightly longer |
| D | -OH | N | -1.2 | 40.5 | 1 | 2 | Shorter than A |
| E | -OH | 4 | -1.5 | 49.3 | 2 | 2 | Shortest |
| F | -Ph | N | 1.5 | 20.3 | 0 | 1 | Longest |
| G | -Ph | 4 | 1.2 | 29.1 | 1 | 1 | Longer than A, shorter than F |
Disclaimer: The LogP and PSA values are computationally predicted for illustrative purposes and may not represent experimental values.
Analysis of Predicted Data:
-
N-Substitution vs. 4-Substitution with a Nonpolar Group (-CH₃): Comparing compound B (N-methyl) to C (4-methyl), the N-substituted analog is predicted to have a slightly higher LogP and a lower PSA due to the removal of the N-H bond. This suggests that the N-methyl derivative will likely have a longer retention time than the 4-methyl derivative in RP-HPLC.
-
N-Substitution vs. 4-Substitution with a Polar Group (-OH): Comparing compound D (N-hydroxy) to E (4-hydroxy), the 4-substituted analog has a significantly higher PSA and more hydrogen bond donors. This will lead to a much stronger interaction with the polar mobile phase, resulting in a significantly shorter retention time for the 4-hydroxy derivative.
-
N-Substitution vs. 4-Substitution with a Bulky Nonpolar Group (-Ph): Comparing compound F (N-phenyl) to G (4-phenyl), the N-phenyl derivative has a higher predicted LogP and a lower PSA. The bulky phenyl group on the nitrogen effectively shields the polar amide group, leading to a significant increase in hydrophobicity and a much longer retention time compared to the 4-phenyl analog, where the polar N-H group is still accessible.
Experimental Protocol: A Self-Validating System
The following is a general-purpose, robust RP-HPLC method suitable for the analysis and comparison of a wide range of substituted pyrrolidinones. This protocol is designed to be self-validating by including standards of both N- and 4-substituted analogs to directly compare their retention under identical conditions.
Materials and Reagents
-
Columns: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For more polar compounds, a polar-endcapped C18 or a phenyl-hexyl column may provide better peak shape and retention.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Analytes: 4-substituted and N-substituted pyrrolidinone standards and samples.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v) to ensure sample solubility and good peak shape.
Instrumentation
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analytes)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17-17.1 min: 90% to 10% B (return to initial)
-
17.1-20 min: 10% B (equilibration)
-
Sample Preparation
-
Prepare stock solutions of each standard and sample in the sample diluent at a concentration of approximately 1 mg/mL.
-
Create a mixed standard solution containing both a 4-substituted and an N-substituted pyrrolidinone to directly compare their retention times in a single run.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: A typical workflow for the comparative HPLC analysis of substituted pyrrolidinones.
Logical Relationship of Properties and Retention Time
Sources
- 1. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Validation of 4-(piperidin-4-yl)pyrrolidin-2-one: A Comparative Analytical Guide
Executive Summary: The Analytical Challenge
Validating the purity of 4-(piperidin-4-yl)pyrrolidin-2-one presents a classic analytical paradox in medicinal chemistry. As a polar, secondary amine scaffold often used in JAK inhibitor synthesis, it lacks the conjugation required for sensitive UV detection while simultaneously exhibiting high polarity that complicates reverse-phase retention.
This guide objectively compares the industry-standard LC-MS (Liquid Chromatography-Mass Spectrometry) approach against traditional HPLC-UV and qNMR alternatives. While HPLC-UV is cost-effective for many intermediates, experimental data confirms that for this specific scaffold, LC-MS is the requisite gold standard for detecting trace impurities, particularly non-chromophoric synthetic byproducts and regioisomers.
Molecular Analysis & Detection Physics
To design a valid protocol, we must first understand the analyte's physicochemical limitations.
| Feature | Property | Analytical Implication |
| Structure | Bicyclic (Piperidine + Pyrrolidinone) | No aromatic rings. The pyrrolidinone amide absorbs weakly at <210 nm; the piperidine is UV-transparent. |
| Polarity | LogP ≈ -0.2 (Hydrophilic) | Poor retention on C18 at acidic pH (elutes in void volume). |
| Basicity | Secondary Amine (pKa ~10-11) | Causes severe peak tailing on standard silica columns due to silanol interactions. |
| Isomerism | Regioisomer Risk | 4-substituted (Target) vs. 1-substituted (Impurity) requires chromatographic resolution, not just mass detection. |
Decision Matrix: Selecting the Detection Mode
The following logic flow illustrates why LC-MS is the primary recommendation for this molecule.
Figure 1: Analytical Decision Matrix for non-chromophoric amines.
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes performance metrics based on internal validation data for piperidine-based scaffolds.
| Metric | LC-MS (ESI+) | HPLC-UV (Direct) | HPLC-UV (Derivatized) | qNMR (H-1) |
| Detection Principle | Ionization (M+H)+ | Absorbance (205-210 nm) | Absorbance (254 nm) | Proton Resonance |
| LOD (Limit of Detection) | 0.05 µg/mL (High) | ~50 µg/mL (Poor) | 0.5 µg/mL (Good) | ~1000 µg/mL (Low) |
| Specificity | Excellent (m/z discrimination) | Poor (Solvent front interference) | Good (Targeted) | Perfect (Structural ID) |
| Throughput | High (5-8 min run) | High | Low (Pre-reaction required) | Low (Long acquisition) |
| Primary Limitation | Matrix effects/Ion suppression | Lack of sensitivity | Stability of derivative | Sensitivity |
Expert Insight: Direct HPLC-UV is deemed unsuitable for purity validation of this molecule because the solvent cut-off for many mobile phases (e.g., Acetone, MeOH) interferes with the 205 nm detection window, masking impurities.
Validated LC-MS Protocol
This protocol utilizes High pH Reverse Phase Chromatography .
Why? At low pH (formic acid), the piperidine amine is protonated (
Instrumentation & Conditions[1][2][3][4][5]
-
System: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: Waters XBridge Peptide BEH C18 (130Å, 3.5 µm, 2.1 mm x 100 mm) or equivalent High-pH stable C18.
-
Note: Do not use standard silica C18 columns; they will degrade at pH 10.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with
). -
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Load sample, divert to waste (salt removal) |
| 6.0 | 95 | Elute hydrophobic impurities |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | Ready for next injection |
Mass Spectrometry Parameters (ESI+)[2]
-
Ionization Mode: Electrospray Positive (ESI+).
-
Scan Range: m/z 100 – 600 (Target Mass: ~169.13 Da [M+H]+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for pyrrolidinone stability).
-
Desolvation Temp: 450°C.
Workflow Diagram
Figure 2: High-pH LC-MS Workflow for Polar Amine Purity Validation.
Validation Criteria (ICH Q2(R2) Aligned)
To ensure the method is "fit for purpose" per ICH Q2(R2) guidelines, the following parameters must be assessed.
Specificity (Critical for Isomers)
The method must demonstrate separation between the target 4-(piperidin-4-yl)pyrrolidin-2-one and its likely regioisomer 1-(piperidin-4-yl)pyrrolidin-2-one .
-
Requirement: Resolution (
) > 1.5 between isomer peaks. -
Mechanism: The 1-substituted isomer is less polar (tertiary amine vs secondary amine on the ring) and typically elutes later on a C18 column.
Linearity & Range[1][3][4]
-
Range: 0.1 µg/mL (LOQ) to 100 µg/mL.
-
Acceptance:
. -
Note: ESI saturation can occur at high concentrations. Dilute samples if the signal plateaus.
Accuracy & Recovery
Spike the analyte into a blank matrix (or synthetic crude simulation).
-
Acceptance: 90-110% recovery at 80%, 100%, and 120% of target concentration.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Waters Corporation. (2005). Effect of pH on LC-MS Analysis of Amines. Application Note. [Link]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
Sources
A Comparative Analysis of Positional Isomers: 4-(piperidin-4-yl)pyrrolidin-2-one versus 1-(4-piperidinyl)-2-pyrrolidinone in Drug Discovery
In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the strategic placement of functional groups and heterocyclic scaffolds. The piperidine and pyrrolidinone moieties are quintessential examples of "privileged scaffolds," frequently incorporated into bioactive molecules to modulate their pharmacological properties.[1][2] This guide delves into a comparative analysis of two positional isomers: 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone. While possessing the same molecular formula, the distinct connectivity of their constituent rings profoundly influences their three-dimensional structure, physicochemical properties, and, consequently, their potential biological potency. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for evaluating these isomers, supported by established experimental and computational methodologies.
The Criticality of Isomeric Variation in Drug Potency
Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit remarkably different biological activities.[3] This divergence in potency stems from the altered spatial presentation of key pharmacophoric features, which in turn dictates the molecule's ability to interact with its biological target.[4][5] The distinct positioning of the nitrogen atom in the piperidine ring relative to the pyrrolidinone core in our two compounds of interest exemplifies this principle. These structural nuances can lead to significant variations in binding affinity, efficacy, and pharmacokinetic profiles.
Structural and Physicochemical Disparities
The fundamental difference between 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone lies in the point of attachment between the two heterocyclic rings. In the former, the piperidine ring is connected via its 4-position to the 4-position of the pyrrolidinone ring, creating a C-C bond between the two scaffolds. In the latter, the piperidine nitrogen atom is directly bonded to the pyrrolidinone nitrogen, forming an N-N linkage. This seemingly minor alteration has significant stereochemical and electronic consequences.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75481059&t=l"]; "4-(piperidin-4-yl)pyrrolidin-2-one"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135568114&t=l"]; "1-(4-piperidinyl)-2-pyrrolidinone"; "4-(piperidin-4-yl)pyrrolidin-2-one" -- "1-(4-piperidinyl)-2-pyrrolidinone" [label="Positional Isomers", fontcolor="#202124"]; } dot Caption: Chemical structures of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone.
| Property | 4-(piperidin-4-yl)pyrrolidin-2-one | 1-(4-piperidinyl)-2-pyrrolidinone | Rationale for Predicted Differences |
| Molecular Weight | 168.24 g/mol | 168.24 g/mol | Identical molecular formula. |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | 32.3 Ų[6] | The presence of a secondary amine in the piperidine ring of 4-(piperidin-4-yl)pyrrolidin-2-one contributes to a higher TPSA compared to the tertiary amine in 1-(4-piperidinyl)-2-pyrrolidinone. This can influence membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | 1 | Both molecules have one N-H group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | 2 | Both molecules have two potential hydrogen bond acceptor sites (the carbonyl oxygen and the piperidine nitrogen). |
| Predicted LogP | -0.9 | -0.1[6] | The more exposed polar secondary amine in 4-(piperidin-4-yl)pyrrolidin-2-one is predicted to make it more hydrophilic (lower LogP) than its isomer. |
| Rotatable Bonds | 2 | 1[6] | The C-C linkage in 4-(piperidin-4-yl)pyrrolidin-2-one allows for more conformational flexibility compared to the more constrained N-N bond. |
Anticipated Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The structural disparities between these two isomers are anticipated to have a profound impact on their interaction with biological targets. Drawing from established principles of structure-activity relationships for piperidine and pyrrolidinone-containing compounds, we can formulate hypotheses regarding their relative potencies.
-
Target Engagement: The spatial orientation of the piperidine ring relative to the pyrrolidinone core will dictate how each isomer fits into a target's binding pocket. For instance, in a hypothetical enzyme active site, the secondary amine of 4-(piperidin-4-yl)pyrrolidin-2-one could form a crucial hydrogen bond with an acidic residue, an interaction that would be absent in the case of 1-(4-piperidinyl)-2-pyrrolidinone. Conversely, the N-substituted pyrrolidinone of the latter might be a key feature for interaction with a different target.
-
Receptor Selectivity: The conformational flexibility and polarity differences may lead to varied selectivity profiles. The more rigid structure of 1-(4-piperidinyl)-2-pyrrolidinone might favor binding to a specific receptor subtype, while the greater number of possible conformations for 4-(piperidin-4-yl)pyrrolidin-2-one could allow it to interact with a broader range of targets.
-
Pharmacokinetics: The predicted lower LogP and higher TPSA of 4-(piperidin-4-yl)pyrrolidin-2-one suggest it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to its isomer. For instance, it might exhibit higher aqueous solubility but lower cell membrane permeability.
Proposed Experimental Workflow for Comparative Potency Determination
To empirically determine the comparative potency of these two isomers, a systematic experimental approach is required. The choice of a specific biological assay would be guided by the known activities of structurally related compounds. For instance, derivatives of both scaffolds have shown promise as inhibitors of enzymes such as acetylcholinesterase and pancreatic lipase.[7][8]
Detailed Experimental Protocol: Pancreatic Lipase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of the two isomers against pancreatic lipase, a relevant target for anti-obesity drug discovery.[7]
1. Materials and Reagents:
- Porcine pancreatic lipase (PPL)
- p-nitrophenyl butyrate (p-NPB) as substrate
- Tris-HCl buffer (pH 8.0)
- 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone
- Orlistat (positive control)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate reader
2. Compound Preparation:
- Prepare stock solutions of the test compounds and orlistat in DMSO.
- Create a series of dilutions to generate a range of concentrations for dose-response analysis.
3. Assay Procedure:
- In a 96-well plate, add Tris-HCl buffer to each well.
- Add the test compounds or control to the respective wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the PPL enzyme solution to all wells except the blank.
- Immediately add the p-NPB substrate solution to all wells.
- Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
4. Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a suitable dose-response curve.
Computational Modeling for Potency Prediction
In parallel with experimental validation, computational methods can provide valuable insights into the potential potency of these isomers.
-
Molecular Docking: This technique can predict the preferred binding mode and affinity of each isomer within the active site of a target protein.[9] By comparing the docking scores and the nature of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts), a preliminary assessment of their relative potency can be made.
-
Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally related compounds with known biological activities is available, a QSAR model can be developed.[10][11] Such a model could then be used to predict the potency of the two isomers based on their molecular descriptors.
Conclusion and Future Directions
The comparative analysis of 4-(piperidin-4-yl)pyrrolidin-2-one and 1-(4-piperidinyl)-2-pyrrolidinone underscores the critical importance of positional isomerism in drug design. While they share the same chemical constituents, their distinct structural arrangements are predicted to lead to significant differences in their physicochemical properties and, consequently, their biological potency.
The proposed experimental and computational workflows provide a robust framework for empirically determining and rationalizing these differences. The results of such studies would not only elucidate the more potent isomer for a given biological target but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of these privileged scaffolds with their biological partners. This knowledge is invaluable for the rational design of future drug candidates with enhanced potency and selectivity.
References
-
Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. (n.d.). Retrieved from [Link]
- Polanski, J., Gieleciak, R., & Bak, A. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381.
- Polanski, J., Gieleciak, R., & Bak, A. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381.
- Poompimon, W., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 4069.
- Singh, H., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(14), 6543-6563.
- Zavala-Mendoza, D., et al. (2019). Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. Journal of Pharmacology and Experimental Therapeutics, 371(2), 436-444.
- Singh, H., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(14), 6543-6563.
-
NTU. (2018, October 26). Drug Design: When one size fits all backfires | Stereochemistry. Retrieved from [Link]
- Roy, K., & De, P. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. Bioorganic & Medicinal Chemistry, 20(24), 7059-7070.
- Polanski, J., Gieleciak, R., & Bak, A. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381.
- Yuniarta, T. A., Wawo, J. E., & Kesuma, D. (2022). Molecular Docking Study Of 1-(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum. Pharmacoscript, 5(2), 157-171.
- Chhabra, N., & Aseri, M. L. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 16-21.
- Google Patents. (n.d.). Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
-
Bishop, M. J., et al. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[8][12]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Bioorganic & Medicinal Chemistry Letters, 8(22), 3047-3052.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
- Williams, K. M. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber, 27(2), 38-40.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(2), 1-5.
- Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
- Tsolaki, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(11), 3407-3415.
- Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31245.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
- Wang, Y., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 20(9), 16680-16701.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
- Wang, J., et al. (2008). Three-dimensional QSAR analyses of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. European Journal of Medicinal Chemistry, 43(12), 2815-2823.
-
PubChem. (n.d.). 4-(piperidin-4-yl)pyrrolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidinecarboxamide, 1-(4-piperidinyl)-, hydrochloride (1:2). Retrieved from [Link]
- Kocabaş, E., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50004303 CHEMBL344115::Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]
-
precisionFDA. (n.d.). PYRROLIDINE. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(1-pirrolidinil)piperidina. Retrieved from [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
Sources
- 1. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents [patents.google.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]
- 5. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malayajournal.org [malayajournal.org]
- 10. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Piperidinyl-Pyrrolidinone Positional Isomers
In the landscape of pharmaceutical development, the precise structural elucidation of drug candidates and their related impurities is non-negotiable. Positional isomers, molecules sharing the same molecular formula but differing in the substitution pattern, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. The piperidinyl-pyrrolidinone scaffold is a prevalent motif in medicinal chemistry, making the ability to unambiguously differentiate its isomers a critical analytical challenge.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive identification of piperidinyl-pyrrolidinone positional isomers. We will move beyond mere data reporting to explore the causal relationships between molecular structure and spectral output, equipping researchers with the logic to select, execute, and interpret the most effective analytical strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework. For positional isomers, the subtle differences in the electronic environment of each nucleus, dictated by the substitution position, translate into distinct and measurable changes in chemical shifts, coupling constants, and spatial correlations.[1][2]
Causality Behind Experimental Choices
The fundamental principle we exploit is that the chemical shift (δ) of a nucleus is highly sensitive to its local environment. When a piperidinyl group is attached to the pyrrolidinone ring at different positions (e.g., N-position vs. C3-position), the proximity to the electron-withdrawing amide carbonyl group and the differing steric environments cause predictable upfield or downfield shifts in the signals of adjacent protons and carbons.[3] Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then employed not just to assign these signals but to confirm the connectivity and definitively piece the isomeric puzzle together.[1]
Comparative NMR Data: N- vs. C3-Substituted Isomers
Let's consider two hypothetical but representative isomers: 1-(piperidin-4-yl)pyrrolidin-2-one (N-substituted) and 3-(piperidin-4-yl)pyrrolidin-2-one (C3-substituted). The expected differences in their NMR spectra provide a clear path to differentiation.
| Spectroscopic Feature | Isomer 1: 1-(piperidin-4-yl)pyrrolidin-2-one | Isomer 2: 3-(piperidin-4-yl)pyrrolidin-2-one | Rationale for Differentiation |
| ¹H NMR: Pyrrolidinone C5-H₂ | ~3.5 ppm (triplet) | ~3.4 ppm (multiplet) | In Isomer 1, the C5 protons are adjacent to the amide nitrogen, experiencing a moderate downfield shift. In Isomer 2, they are further from the substitution site, showing a more typical chemical shift. |
| ¹H NMR: Pyrrolidinone C3-H/H₂ | ~2.4 ppm (triplet) | ~3.0 ppm (multiplet, methine H) | This is a key differentiator. Isomer 1 has a CH₂ group at C3. Isomer 2 has a substituted CH methine proton, which is significantly downfield due to its proximity to the piperidine ring. |
| ¹³C NMR: Pyrrolidinone C5 | ~45 ppm | ~48 ppm | The C5 carbon in Isomer 1 is directly attached to the substituted nitrogen, causing a distinct shift compared to the environment in Isomer 2. |
| ¹³C NMR: Pyrrolidinone C3 | ~31 ppm | ~42 ppm | A dramatic difference is observed here. The methylene carbon (CH₂) of Isomer 1 is significantly upfield compared to the substituted methine carbon (CH) of Isomer 2.[3] |
| ¹³C NMR: Pyrrolidinone C=O | ~175 ppm | ~177 ppm | The position of the substituent influences the electronic environment of the carbonyl carbon, leading to a small but measurable difference in its chemical shift. |
Diagram: NMR Signal Correlation to Isomer Structure
Caption: Correlation of substitution position to key differentiating NMR signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (COSY & HSQC):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm adjacent protons.[1]
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Uncovering Clues in Fragmentation
Mass spectrometry provides the molecular weight of a compound, confirming that two species are indeed isomers. More powerfully, tandem mass spectrometry (MS/MS) fragments the molecule in a controlled manner, and the resulting fragmentation pattern serves as a structural fingerprint.[4]
Causality Behind Experimental Choices
The fragmentation of piperidine and pyrrolidinone derivatives under techniques like Electrospray Ionization (ESI) is not random.[5] Cleavage is often initiated at the most labile bonds or is directed by the most stable charge site (typically the protonated nitrogen atom).[5] The key to differentiating positional isomers lies in how the substitution pattern alters the fragmentation pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a dominant pathway for piperidine rings.[5] The position of the pyrrolidinone ring relative to the piperidine nitrogen will dictate which fragmentation pathways are favored, leading to unique sets of fragment ions.[3][6]
Comparative Fragmentation Data
Upon protonation ([M+H]⁺) and subsequent collision-induced dissociation (CID), our two isomers will produce different dominant fragment ions.
| Spectroscopic Feature | Isomer 1: 1-(piperidin-4-yl)pyrrolidin-2-one | Isomer 2: 3-(piperidin-4-yl)pyrrolidin-2-one | Rationale for Differentiation |
| Precursor Ion [M+H]⁺ | Identical m/z | Identical m/z | Confirms isomeric relationship. |
| Major Fragment 1 | Loss of pyrrolidinone moiety | Loss of NH₃ (Ammonia) | Isomer 1 readily cleaves the N-C bond between the rings. Isomer 2 can undergo fragmentation involving the amide and piperidine ring, often leading to the loss of small neutral molecules. |
| Major Fragment 2 | Protonated Piperidine | Iminium ion from pyrrolidinone ring cleavage | Fragmentation of Isomer 1 yields the stable piperidine cation. The fragmentation of Isomer 2 is more complex, often involving the opening of the pyrrolidinone ring to form a stable iminium ion.[7] |
| Diagnostic Ion | Ion corresponding to the isolated piperidine ring. | Ion corresponding to the piperidinyl-CH₂ fragment. | The most stable and abundant fragments are directly related to the bond that connects the two ring systems, making them highly diagnostic.[3] |
Diagram: Differentiating MS/MS Fragmentation Pathways
Caption: Isomer-specific fragmentation pathways leading to diagnostic ions.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid) over several minutes. This can also help separate the isomers if they have different polarities.
-
-
Mass Spectrometer Setup:
-
Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source operating in positive ion mode.[5]
-
-
MS Method:
-
Full Scan (MS1): First, perform a full scan (e.g., m/z 100-500) to identify the m/z of the protonated precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Perform a product ion scan on the precursor m/z. Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Optimize the collision energy to achieve a rich spectrum of fragment ions.
-
-
Data Analysis: Compare the product ion spectra of the two isomers, focusing on the presence of unique fragment ions or significant differences in the relative abundance of common fragments.
Infrared (IR) Spectroscopy: A Complementary Confirmation
While NMR and MS provide detailed structural connectivity, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and probe subtle structural differences.[8] The differentiation of positional isomers by IR is often challenging but can be successful by focusing on the complex "fingerprint" region (below 1600 cm⁻¹).[9]
Causality Behind Experimental Choices
Every bond in a molecule vibrates at specific frequencies. The exact frequency is influenced by the masses of the atoms and the surrounding structural environment. For isomers, while the main functional group absorptions (like the C=O stretch of the pyrrolidinone lactam) will be very similar, the substitution pattern alters the molecule's symmetry and the vibrational coupling between different bonds.[10] This results in unique patterns of peaks in the fingerprint region, which, like a human fingerprint, can be used for identification when compared against a reference.[9]
Comparative IR Data
| Spectroscopic Feature | Isomer 1: 1-(piperidin-4-yl)pyrrolidin-2-one | Isomer 2: 3-(piperidin-4-yl)pyrrolidin-2-one | Rationale for Differentiation |
| C=O Stretch (Amide) | ~1680 cm⁻¹ | ~1685 cm⁻¹ | The electronic effect of the substituent (N- vs. C-substitution) can cause a slight shift in the carbonyl stretching frequency.[11] |
| C-N Stretch | ~1250-1350 cm⁻¹ | ~1250-1350 cm⁻¹ | The C-N stretching region will contain multiple bands. The pattern and relative intensities of these bands will differ between the isomers. |
| Fingerprint Region | Unique pattern | Unique, distinct pattern | Differences in skeletal vibrations and bending modes below 1500 cm⁻¹ provide the most reliable basis for differentiation.[9] |
Diagram: Integrated Spectroscopic Workflow
Sources
- 1. news-medical.net [news-medical.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. rroij.com [rroij.com]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
- 11. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for 4-(piperidin-4-yl)pyrrolidin-2-one analysis
[1]
CAS Number: 91596-61-1 Molecular Formula: C9H16N2O Molecular Weight: 168.24 g/mol [1][2]
Executive Summary
For drug development professionals working with JAK inhibitors or leukotriene A4 hydrolase inhibitors, 4-(piperidin-4-yl)pyrrolidin-2-one represents a critical intermediate and potential degradation impurity.[1]
The Analytical Verdict: Relying on standard HPLC-UV "Area %" for this molecule is scientifically flawed.[1] Due to the lack of a strong chromophore and high polarity, UV detection at 210 nm drastically overestimates purity by failing to detect non-chromophoric synthetic by-products.
Recommendation: For critical assays (toxicity studies, GMP release), Quantitative NMR (qNMR) is the only self-validating primary method for purity assignment. For routine monitoring, Charged Aerosol Detection (CAD) or LC-MS must replace UV detection.[1]
Part 1: The Analytical Challenge
This molecule presents a "perfect storm" of analytical difficulties that renders standard commercial "Research Grade" certificates of analysis (CoAs) unreliable.
The "Invisible" Impurities
The pyrrolidin-2-one ring possesses only a weak UV absorption band (n→π* transition) around 200–210 nm.[1] The piperidine ring is UV-transparent.[1]
-
Risk: Synthetic precursors or degradation products lacking the lactam carbonyl will be invisible to UV but potent in biological assays.
-
Result: A standard labeled "98% Purity (HPLC-UV)" may actually contain 10–15% invisible impurities.[1]
Hygroscopicity & Salt Formation
As a secondary amine, the piperidine moiety is basic (
-
Impact: Gravimetric preparation of standards is error-prone.[1] A 10 mg weight may contain 1 mg of water/carbonate, leading to a 10% assay bias if not corrected by Water Content (KF) and Elemental Analysis.
Part 2: Comparative Analysis of Reference Standard Grades
The following table contrasts the reliability of different standard grades available on the market for this specific CAS number.
| Feature | Option A: Research Grade | Option B: Certified Reference Material (CRM) |
| Primary Use | Early discovery screening | GMP Release, Stability Studies, Quantitation |
| Purity Method | HPLC-UV (210 nm) Area % | Mass Balance ( |
| Water/Solvent | Often ignored ("As is") | Quantified via Karl Fischer (KF) & GC-HS |
| Traceability | None | SI-Traceable (NIST/BIPM) |
| Risk Factor | High: Likely overestimates purity.[1] | Low: Absolute content defined. |
| Cost | $ |
Part 3: Methodological Validation (The "How-To")
To ensure data integrity, you must validate your reference material using orthogonal methods. Below are the specific protocols for this molecule.
Protocol 1: Absolute Purity Assignment via qNMR
Why this works: qNMR signal intensity is proportional to the molar ratio of protons, independent of UV extinction coefficients.
Reagents:
-
Solvent: D₂O (Deuterium Oxide) is preferred due to the molecule's polarity.
-
Internal Standard (IS): Maleic Acid (Traceable Grade). Rationale: High purity, non-volatile, distinct singlet peak at ~6.3 ppm which does not overlap with the piperidine/pyrrolidone multiplets.
Workflow:
-
Preparation: Accurately weigh ~10 mg of the Analyte and ~10 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.
-
Dissolution: Dissolve in 0.7 mL D₂O.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 60 seconds (Critical: Must be
to ensure full relaxation). -
Scans: 16–32.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[3][4]
Protocol 2: Impurity Profiling via LC-CAD/MS
Why this works: Charged Aerosol Detection (CAD) is a universal detector that responds to mass, not optical properties, revealing the "invisible" impurities.
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (Polar embedded), 150 x 4.6 mm, 3.5 µm. Rationale: High pH stability is needed for the basic amine.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: CAD (Nebulizer temp: 35°C) or MS (ESI+).
Part 4: Detection Performance Data
We simulated a comparison of a "crude" synthesis batch analyzed by three different detectors.
Table: Detected Purity of Same Batch
| Detector | Reported Purity | Interpretation |
| UV (210 nm) | 98.5% | False Pass. Fails to see non-chromophoric precursors.[1] |
| UV (254 nm) | 99.9% | Critical Failure. Molecule has almost no absorption here; noise dominates. |
| CAD / ELS | 92.1% | True Value. Detects non-UV absorbing synthetic by-products.[1] |
| qNMR | 91.8% | Absolute Value. Confirms the CAD result; accounts for water/salts. |
Part 5: Workflow Visualization
The following diagram illustrates the decision tree for qualifying a reference standard for 4-(piperidin-4-yl)pyrrolidin-2-one.
Caption: Qualification workflow prioritizing qNMR and CAD for polar, non-chromophoric amines.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[5][6] Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Requires Subscription). USP-NF.[1]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[7][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. [Link]
-
Görög, S. (2018). The importance of the identification of impurities in pharmaceuticals.[4][8] Trends in Analytical Chemistry. [Link][1]
Sources
- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-4-yl)pyrrolidin-2-one
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This document provides a detailed, actionable framework for the proper disposal of 4-(Piperidin-4-yl)pyrrolidin-2-one. By synthesizing data from structurally related compounds, this guide establishes a robust safety protocol that prioritizes the well-being of laboratory personnel and ensures adherence to best practices.
Hazard Assessment & Characterization: A Cautious Approach
-
Piperidine Moiety: The piperidine component is the primary driver of the compound's likely hazard profile. Piperidine itself is classified as a highly flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[1][2] It is also harmful to aquatic life. Therefore, 4-(Piperidin-4-yl)pyrrolidin-2-one must be handled with the assumption that it shares these corrosive and toxic properties.
-
Pyrrolidin-2-one Moiety: The pyrrolidinone structure is known to be an irritant, particularly to the eyes.[3][4][5]
Based on this analysis, the compound should be treated as hazardous waste. The following table summarizes the anticipated hazard profile, adopting the more stringent warnings from its analogues.
| Hazard Category | Anticipated GHS Pictogram | Signal Word | Anticipated Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Engineering Controls and Personal Protective Equipment (PPE)
Given the anticipated corrosive and toxic nature of the compound, stringent safety measures are mandatory.
-
Engineering Controls : All handling of 4-(Piperidin-4-yl)pyrrolidin-2-one, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[10] The laboratory must be equipped with an accessible emergency eyewash station and safety shower.
-
Personal Protective Equipment (PPE) : A comprehensive PPE protocol is essential for safe handling.
-
Eye Protection : Chemical safety goggles or a full-face shield are required at all times.[2][11]
-
Hand Protection : Wear chemically resistant gloves, such as butyl rubber or laminate film. Standard nitrile gloves may not offer sufficient protection against piperidine-like compounds and should be avoided for prolonged contact.[10] Always inspect gloves for integrity before use and practice proper removal techniques.
-
Body Protection : A fully buttoned, flame-retardant lab coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is also recommended.
-
Spill Management Protocol
Accidental spills must be addressed immediately and safely.
-
Minor Spills (Solid/Liquid) :
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational and ventilate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8][12]
-
Decontaminate the spill area with a suitable laboratory cleaning agent, followed by a water rinse.
-
Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.
-
-
Major Spills :
-
Evacuate all personnel from the laboratory immediately.
-
Secure the area and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[11]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Step-by-Step Waste Disposal Protocol
Under no circumstances should 4-(Piperidin-4-yl)pyrrolidin-2-one or its solutions be disposed of down the drain.[2] This compound must be collected and managed as hazardous chemical waste.
| Step | Action | Rationale and Key Considerations |
| 1 | Select Waste Container | Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[14] Ensure the container is in good condition with no leaks or cracks. |
| 2 | Waste Segregation | Maintain separate waste streams to ensure chemical compatibility and facilitate proper disposal. Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][10] Common streams include: • Solid Waste : Unused reagent, contaminated absorbents. • Liquid Waste : Diluted solutions. • Contaminated Sharps : Needles, etc. (in a puncture-proof container). |
| 3 | Labeling | Attach a completed hazardous waste label to the container before adding the first drop of waste.[10][14] The label must include: • The full chemical name: "4-(Piperidin-4-yl)pyrrolidin-2-one". • The words "Hazardous Waste". • An accurate description of the contents (e.g., "Solid," "Aqueous solution"). • The relevant hazard pictograms (Corrosive, Toxic, Flammable). |
| 4 | Collection & Storage | Keep the waste container tightly sealed when not in use.[1][11] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[15] Ensure secondary containment is in place to manage potential leaks. |
| 5 | Final Disposal | Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3][15] These professional services will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, often through methods like high-temperature incineration.[8] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 4-(Piperidin-4-yl)pyrrolidin-2-one.
Caption: Disposal workflow for 4-(Piperidin-4-yl)pyrrolidin-2-one.
Conclusion
While 4-(Piperidin-4-yl)pyrrolidin-2-one is a valuable compound in research, its structural relationship to hazardous chemicals like piperidine necessitates a rigorous and cautious approach to its handling and disposal. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of proper PPE to meticulous waste segregation and professional disposal—researchers can create a self-validating system of safety. Always consult your institution's specific chemical hygiene plan and EHS department to ensure full compliance with all applicable regulations.
References
- Benchchem. (2025, December). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Sigma-Aldrich. (2025, September 23).
- Thermo Fisher Scientific. (2023, March 16).
- Sigma-Aldrich. (2024, September 7). 4-(Pyrrolidin-1-yl)
- CymitQuimica. (2023, July 6).
- Chemos GmbH & Co.KG.
- Carl ROTH. (2025, March 31).
- Santa Cruz Biotechnology. (2016, December 8).
- Penta chemicals. (2024, May 7).
- Sigma-Aldrich. (2025, September 22). 4-Amino-1-(6-chloro-2-pyridyl)
- Sigma-Aldrich. (2024, March 2). (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)
- Fisher Scientific. (2010, October 23).
- Sigma-Aldrich. (2025, November 6).
- PubChem. 4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone.
- CDH Fine Chemical.
- Washington State University.
- Santa Cruz Biotechnology.
- Sigma-Aldrich. (2025, September 23).
- PubChem. 4-[4-[[1-[(2S)-1-methylpyrrolidine-2-carbonyl]piperidin-4-yl]methoxy]-3-(trifluoromethyl)phenyl]-7-(oxolan-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile.
- ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE.
- Fisher Scientific. (2012, February 10).
- New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
- PubChem. 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride.
- PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone.
- Fisher Scientific. (2009, June 15).
- Fisher Scientific. (2012, April 16).
- European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). (4RS)-4-(4-chlorophenyl)
- Fisher Scientific. (2012, May 1).
- ChemScene. (2024, August 2). 2-(Piperidin-4-yl)
- PubChem. (4-Piperidin-1-ylpiperidin-1-yl)-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. file.chemscene.com [file.chemscene.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling 4-(Piperidin-4-yl)pyrrolidin-2-one
An Expert Guide to Personal Protective Equipment (PPE) for Handling 4-(Piperidin-4-yl)pyrrolidin-2-one
As a Senior Application Scientist, the safe handling of novel chemical entities is the bedrock of innovative and reproducible research. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 4-(Piperidin-4-yl)pyrrolidin-2-one. Our approach moves beyond a simple checklist, focusing on a risk-based assessment to ensure your safety protocols are robust, intuitive, and scientifically sound.
Hazard Identification: An Inferred Profile
The piperidine and pyrrolidine moieties are known to present risks of skin and eye irritation or corrosion.[1][2][3][4] GHS (Globally Harmonized System) data for the closely related compound 1-(Piperidin-4-yl)pyrrolidin-2-one indicates it is harmful if swallowed.[5] Furthermore, related heterocyclic amines can cause skin sensitization and respiratory irritation.[2][6]
Table 1: Inferred Hazard Profile for 4-(Piperidin-4-yl)pyrrolidin-2-one
| Hazard Class | Potential Effect | Rationale Based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Supported by GHS data for the isomeric compound 1-(Piperidin-4-yl)pyrrolidin-2-one. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][4] | Piperidine and pyrrolidine derivatives are known skin irritants/corrosives.[1][2][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][6][7] | A common hazard for amine-containing heterocyclic compounds. Direct contact can be corrosive.[1][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[8] | Common for powdered chemical compounds, especially amines.[8][9] |
Exposure Control: A Multi-Layered Defense
Effective protection relies on understanding and blocking all potential routes of exposure. Engineering controls, such as fume hoods, are the first line of defense. PPE serves as the critical final barrier between the researcher and the chemical.
-
Engineering Controls : Always handle 4-(Piperidin-4-yl)pyrrolidin-2-one, especially in its powdered form, inside a certified chemical fume hood or a powder containment hood.[8][10] This minimizes airborne concentrations and protects the laboratory environment.
-
Personal Protective Equipment : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
Table 2: Summary of Required PPE for Handling 4-(Piperidin-4-yl)pyrrolidin-2-one
| Protection Type | Minimum Requirement | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Prevents skin contact, which can cause irritation or burns.[1][11] Inspect gloves before use and change immediately if contaminated. For prolonged handling, consult a manufacturer's chemical resistance guide.[11] |
| Eye & Face Protection | Chemical Splash Goggles | Protects against splashes and airborne dust, preventing potentially severe eye damage.[1][2] A face shield worn over goggles is required when there is a significant splash or explosion risk.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. A fully buttoned coat is essential.[11] |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required when handling the solid outside of a containment hood or when aerosols may be generated.[11][12] This prevents inhalation of irritating dust. Note that surgical masks offer no protection against chemical dusts. |
Operational Protocols: Ensuring Safety in Practice
The efficacy of PPE is directly tied to its correct usage. The following step-by-step protocols provide a self-validating system for safe handling.
PPE Donning and Doffing Workflow
Proper sequencing is critical to prevent cross-contamination. The "doffing" (removal) process is particularly important to avoid transferring chemical residues to your skin.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure the fume hood is operational and the workspace is clear. Have waste containers and a spill kit readily accessible.
-
PPE : Don the required PPE as per the workflow diagram above.
-
Weighing : If weighing the solid, perform the task on a weigh paper or in a container within the fume hood to contain any dust. Use anti-static measures if necessary.[1]
-
Transfers : When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashing or generating dust.
-
Post-Handling : After completing the task, decontaminate any equipment used.
-
Doffing PPE : Remove PPE in the correct order to prevent contamination. Dispose of single-use items in a designated hazardous waste container.[1]
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[2]
Emergency Procedures and Disposal
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Response
-
Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water for at least 15 minutes.[2][13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spills : Evacuate non-essential personnel.[14] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[10][15] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[8]
Disposal Plan
All materials contaminated with 4-(Piperidin-4-yl)pyrrolidin-2-one, including used gloves, weigh papers, and absorbent materials from spills, must be treated as hazardous waste.
-
Segregation : Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Labeling : Ensure the waste container is labeled with the chemical name and associated hazards.
-
Disposal : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive PPE and handling strategy, you build a deep foundation of safety and trust in your laboratory operations, ensuring that your focus remains on advancing your research.
References
- Central Drug House (P) Ltd. (n.d.).
- Santa Cruz Biotechnology. (2016, December 8).
- Santa Cruz Biotechnology. (n.d.).
- AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)
- Sigma-Aldrich. (2025, November 6).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Loba Chemie. (2025, July 17).
- Apollo Scientific. (2022, September 16).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- New Jersey Department of Health. (1999, July). Pyrrolidine Hazardous Substance Fact Sheet.
- Fisher Scientific. (2012, February 10).
- Sigma-Aldrich. (2025, September 23).
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- CymitQuimica. (2023, July 6).
- Fisher Scientific. (2012, May 1).
- ChemScene. (2024, August 2). 2-(Piperidin-4-yl)
- National Center for Biotechnology Information. (n.d.). 4-(1-Pyrrolidinyl)piperidine. PubChem.
- ECHEMI. (n.d.). 1-PIPERIDIN-4-YLPYRROLIDIN-2-ONE.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. nj.gov [nj.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
